molecular formula C8H9ClN2O B1283894 3-amino-4-chloro-N-methylbenzamide CAS No. 51920-00-4

3-amino-4-chloro-N-methylbenzamide

Cat. No.: B1283894
CAS No.: 51920-00-4
M. Wt: 184.62 g/mol
InChI Key: NHUPPRHOYJQRER-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-4-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUPPRHOYJQRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588191
Record name 3-Amino-4-chloro-N-methylbenzamide
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51920-00-4
Record name 3-Amino-4-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-chloro-N-methylbenzamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-amino-4-chloro-N-methylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-amino-4-chloro-N-methylbenzamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic amide of significant interest in synthetic organic chemistry. The document details its chemical and physical properties, outlines a robust synthetic pathway, discusses its analytical characterization, and explores its applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and material science who require a detailed understanding of this compound for research and development purposes.

Compound Identification and Structure

This compound is a benzamide derivative characterized by an amino group at position 3, a chloro group at position 4, and an N-methyl amide functional group. These substitutions on the benzene ring create a unique electronic and steric environment that dictates its reactivity and potential applications.

  • IUPAC Name: this compound

  • CAS Number: 51920-00-4[1]

  • Molecular Formula: C₈H₉ClN₂O[1]

  • Molecular Weight: 184.62 g/mol [1]

  • Canonical SMILES: CNC(=O)C1=CC(=C(C=C1)Cl)N

Chemical Structure: Chemical structure of this compound Figure 1: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in various chemical processes. The table below summarizes the key properties of this compound and related compounds for reference.

PropertyValueSource
Appearance Light brown crystalline solid[2]
Purity ≥95% - 98.0%[1][2]
Melting Point 128-132°C[2]
Boiling Point 304°C (Predicted)[2]
Density 1.185 g/cm³ (Predicted)[2]
Flash Point 137.6 °C (Predicted)[2]
Solubility Slightly soluble in water; Soluble in most organic solvents like dichloromethane and benzene.[3][3]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[2][2]

Note: Some physical properties are based on the closely related compound 3-amino-4-methylbenzamide and may vary slightly for the chloro-substituted analog.

Synthesis and Reaction Pathways

The synthesis of substituted benzamides often involves multi-step processes starting from readily available precursors. A common and efficient method for synthesizing related compounds involves the amidation of a carboxylic acid followed by the reduction of a nitro group.

Synthetic Protocol: Two-Step Synthesis from 3-Nitro-4-chlorobenzoic Acid

A documented approach for synthesizing analogous compounds involves a two-step process starting from 3-nitro-4-chlorobenzoic acid.[3] This method can be adapted for the N-methyl derivative. The process involves:

  • Activation of the carboxylic acid and subsequent amidation.

  • Reduction of the nitro group to an amine.

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve 3-nitro-4-chlorobenzoic acid in a suitable solvent such as dichloromethane.

    • Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)) and an activator like 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate.[3]

    • Slowly add a solution of methylamine to the reaction mixture.

    • Stir the reaction at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the organic layer with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude 3-nitro-4-chloro-N-methylbenzamide.

  • Nitro Group Reduction:

    • Dissolve the crude nitro-intermediate in a solvent like ethanol or ethyl acetate.

    • Perform a reduction of the nitro group. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction with metals like zinc, tin, or iron in an acidic medium.[3] A patent for a similar structure describes using zinc and sodium hydroxide.[3]

    • For a zinc-based reduction, add zinc dust and a proton source (e.g., acetic acid or ammonium chloride solution) to the reaction mixture.[3]

    • Heat the reaction mixture and monitor its progress via TLC.

    • Once the reaction is complete, filter the mixture to remove the metal catalyst.

    • Neutralize the filtrate and extract the product with an organic solvent.

    • Dry the combined organic extracts and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_2 Purification A 3-Nitro-4-chlorobenzoic Acid B Active Ester Intermediate (with DIC/HOBt) A->B Activation D 3-Nitro-4-chloro-N-methylbenzamide B->D C Methylamine C->D Amidation E 3-Nitro-4-chloro-N-methylbenzamide G This compound E->G F Reducing Agent (e.g., Zn/NaOH) F->G Reduction H Crude Product I Purified Product H->I Chromatography/ Recrystallization

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

TechniqueExpected Observations
¹H NMR - Aromatic protons (3H) appearing as distinct multiplets in the aromatic region (~6.5-8.0 ppm).- A singlet or doublet for the N-methyl protons (3H) around 2.8-3.0 ppm.- A broad singlet for the amide N-H proton.- A broad singlet for the amino (-NH₂) protons.
¹³C NMR - A carbonyl carbon signal around 165-170 ppm.- Aromatic carbon signals in the 110-150 ppm range.- A signal for the N-methyl carbon around 26-28 ppm.
FT-IR (cm⁻¹) - N-H stretching vibrations for the primary amine (two bands, ~3350-3450 cm⁻¹).- N-H stretching for the secondary amide (~3300 cm⁻¹).- C=O stretching of the amide group (~1640-1680 cm⁻¹).- C-N stretching and N-H bending vibrations.- C-Cl stretching vibration (~600-800 cm⁻¹).
Mass Spec. - Expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (184.62 g/mol ), showing a characteristic isotopic pattern for one chlorine atom (M:M+2 ratio of ~3:1).

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate and building block in organic synthesis. Its bifunctional nature, possessing a nucleophilic amino group and an amide moiety on a halogenated benzene ring, makes it a valuable precursor for more complex molecules.

  • Pharmaceutical Synthesis: Benzamide derivatives are a core scaffold in many biologically active compounds and approved drugs.[4] The functional groups on this molecule allow for further chemical modifications, making it a key starting material for synthesizing novel therapeutic agents. For instance, the amino group can be diazotized and converted into various other functional groups, or it can be acylated or alkylated to build more complex structures. N-methylbenzamide derivatives, in general, are used as intermediates in the synthesis of analgesics, antipyretics, and anti-inflammatory drugs.[5]

  • Agrochemicals and Dyes: Substituted anilines and benzamides are common precursors in the synthesis of agrochemicals and pigments. This compound serves as an important raw material for certain dye intermediates.[2]

  • Material Science: The benzamide structure can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[5]

Logical Relationship in Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, which can be targeted in subsequent synthetic steps.

G A This compound Amino Group (-NH₂) N-Methylamide Group Chloro-substituted Ring C Diazotization & Sandmeyer Reactions A:f0->C D Acylation / Sulfonylation A:f0->D E Cross-Coupling Reactions (e.g., Buchwald-Hartwig) A:f2->E B Further Derivatization F Complex Molecule Synthesis C->F D->F E->F

Caption: Synthetic potential stemming from the functional groups of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The GHS hazard classifications for structurally similar compounds provide a basis for safe handling protocols.

  • Hazard Classifications (based on analogous compounds):

    • Skin Irritation: May cause skin irritation.[6][7]

    • Eye Irritation: May cause serious eye irritation or damage.[6][7][8]

    • Acute Toxicity (Oral): May be harmful if swallowed.[7][8]

    • Respiratory Irritation: May cause respiratory irritation.[6]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

    • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[2]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined structure and multiple functional groups provide a platform for the creation of a wide array of more complex molecules. A solid understanding of its physicochemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and industrial applications, particularly in the development of new pharmaceuticals and materials.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem Compound Summary for CID 88043, 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information. [Link]

  • 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. Amardeep Chemical. [Link]

  • PubChem Compound Summary for CID 139083282, 4-chloro-N-methylbenzamide dimer. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 88200, Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information. [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]

  • PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • This compound - CAS:51920-00-4. Beijing Xinheng Research Technology Co., Ltd. [Link]

  • PubChem Compound Summary for CID 346696, 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 4150792, 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

Sources

3-amino-4-chloro-N-methylbenzamide CAS 51920-00-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-amino-4-chloro-N-methylbenzamide (CAS 51920-00-4) for Advanced Research Applications

Executive Summary

This compound is a substituted aromatic amide that serves as a valuable, yet specialized, chemical intermediate for research and development. Its unique trifunctional nature—featuring an amine, a chloro group, and a secondary amide—positions it as a versatile scaffold for constructing more complex molecules, particularly within the realms of medicinal chemistry and materials science. While not an end-product itself, its strategic importance lies in its potential for targeted derivatization. This guide provides a comprehensive technical overview for researchers, covering its physicochemical properties, a detailed and rationalized synthetic pathway, potential research applications based on analogous structures, and essential safety protocols. The information herein is synthesized to provide not just procedural steps, but the underlying scientific reasoning to empower researchers in their experimental design.

Compound Profile and Physicochemical Properties

This compound is a compound offered by suppliers for early-stage discovery research. Its structure is characterized by a benzene ring substituted with three key functional groups that dictate its reactivity and potential applications.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
CAS Number 51920-00-4
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol Calculated
Canonical SMILES CNC(=O)C1=CC(=C(C=C1)N)Cl
Appearance Expected to be a solid at room temperatureInferred

Table 2: Computed Physicochemical Data

PropertyPredicted ValueNote
XLogP3 1.2A measure of lipophilicity.[1]
Hydrogen Bond Donors 2From the amine (-NH₂) and amide (-NH) groups.[1]
Hydrogen Bond Acceptors 2From the carbonyl oxygen and the amine nitrogen.[1]
Rotatable Bond Count 1The bond between the benzene ring and the carbonyl group.[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely published in peer-reviewed journals, but a robust and logical pathway can be designed based on established organic chemistry principles and patent literature for analogous compounds.[2][3][4] The most strategic approach begins with the commercially available precursor, 4-chloro-3-nitrobenzoic acid. This strategy allows for the selective formation of the amide bond first, followed by the reduction of the nitro group, which is a more sensitive functionality.

Synthesis_Workflow Start 4-chloro-3-nitrobenzoic acid Intermediate 4-chloro-N-methyl-3-nitrobenzamide Start->Intermediate  Step 1: Amidation   (SOCl₂, Methylamine) Product This compound Intermediate->Product  Step 2: Reduction   (e.g., Pd/C, H₂)

Caption: Overall synthetic workflow for this compound.
Protocol 2.1: Synthesis of 4-chloro-N-methyl-3-nitrobenzamide (Intermediate)

This first stage involves the conversion of a carboxylic acid into a secondary amide. A direct reaction between the carboxylic acid and methylamine is inefficient due to acid-base chemistry. Therefore, the carboxylic acid must first be activated. A common and effective method is its conversion to an acyl chloride.

Experimental Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Acyl Chloride Formation: Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (approx. 1.2 eq) to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the consumption of the starting material. The reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation: Cool the reaction mixture in an ice bath to 0°C.

  • In a separate flask, prepare a solution of methylamine (approx. 2.2 eq) in the same anhydrous solvent.

  • Slowly add the methylamine solution to the cold acyl chloride solution. An exothermic reaction and the formation of a precipitate (methylamine hydrochloride) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chloro-N-methyl-3-nitrobenzamide, which can be purified by recrystallization.

Causality and Expertise Insights:

  • Choice of Reagent: Thionyl chloride is a preferred reagent for forming acyl chlorides from carboxylic acids because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.[3]

  • Catalyst: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent, accelerating the formation of the acyl chloride.

  • Temperature Control: The addition of methylamine is performed at 0°C to control the exothermicity of the reaction and minimize potential side reactions.

  • Stoichiometry: A slight excess of methylamine is used to ensure complete conversion of the acyl chloride and to neutralize the HCl generated during the reaction.

Protocol 2.2: Reduction of 4-chloro-N-methyl-3-nitrobenzamide to Final Product

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation, avoiding the use of stoichiometric metal reagents.

Experimental Protocol:

  • Setup: Add the intermediate, 4-chloro-N-methyl-3-nitrobenzamide (1.0 eq), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to a hydrogenation vessel.

  • Catalyst: Carefully add palladium on carbon (10% Pd/C, approx. 1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge the system with an inert gas (nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or as per equipment specifications) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-24 hours.

  • Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality and Expertise Insights:

  • Catalyst System: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[4] It offers high activity and selectivity, leaving other functional groups like the chloro-substituent and the amide intact under these mild conditions.

  • Safety: The catalyst can be pyrophoric, especially after use. It must be handled carefully under a wet or inert atmosphere. Filtering through Celite prevents the fine powder from passing through standard filter paper. The reaction itself must be conducted behind a safety shield due to the use of flammable hydrogen gas under pressure.

  • Self-Validation: The successful synthesis can be validated by comparing the analytical data (e.g., melting point, NMR spectra) of the final product with expected values and ensuring the disappearance of the starting material peak in TLC analysis.

Applications in Research & Development

The true value of this compound lies in its utility as a versatile building block. Its distinct functional groups provide three orthogonal handles for subsequent chemical modifications.

Derivatization_Sites mol N_amine Amine Reactivity (Acylation, Alkylation, Diazotization) mol->N_amine Aromatic_Ring Aromatic Substitution (e.g., Suzuki Coupling) mol->Aromatic_Ring Amide_NH Amide N-H (Deprotonation, Alkylation) mol->Amide_NH

Caption: Key reactive sites for further synthetic derivatization.
  • Pharmaceutical Scaffolding: Benzamide derivatives are known to exhibit a wide range of biological activities.[5] Specifically, substituted benzamides have been investigated as:

    • Kinase Inhibitors: The benzamide core can serve as a hinge-binding motif in the ATP-binding pocket of protein kinases. The flexible N-methylbenzamide linker is a feature found in some kinase inhibitor designs.[6] This compound provides a starting point for synthesizing libraries of potential inhibitors for oncological targets.

    • Antimicrobial Agents: The benzamide scaffold has been explored for developing new antibacterial and antifungal compounds.[5]

    • API Synthesis: As a functionalized aniline, it is a key intermediate for active pharmaceutical ingredients (APIs) and dyes.[7]

  • Materials Science: The aromatic structure and hydrogen bonding capabilities of the molecule make it a candidate for incorporation into polymers or organic materials where specific electronic or structural properties are desired. The amino group, in particular, can be used to graft the molecule onto other structures.

Analytical Characterization

While specific analytical data from suppliers may be limited, the structure of this compound allows for clear predictions of its spectral characteristics.

Table 3: Expected Analytical Data

TechniqueExpected Signals
¹H NMR - Aromatic protons (3H) exhibiting characteristic splitting patterns. - A broad singlet for the amine (-NH₂) protons. - A quartet or broad signal for the amide (-NH) proton. - A doublet for the methyl (-CH₃) protons, coupled to the amide N-H.
¹³C NMR - Six distinct signals for the aromatic carbons. - A signal for the carbonyl carbon (~165-170 ppm). - A signal for the methyl carbon (~26-30 ppm).
FT-IR - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹). - N-H stretching for the secondary amide (~3300 cm⁻¹). - C=O stretching for the amide (~1640 cm⁻¹). - C-Cl stretching (~700-800 cm⁻¹).
Mass Spec (EI) - A molecular ion (M⁺) peak at m/z 184 and a corresponding M+2 peak at m/z 186 with ~1/3 the intensity, characteristic of a single chlorine atom.

Safety, Handling, and Storage

No specific safety data sheet for this compound is readily available. Therefore, a conservative approach based on structurally related compounds is essential. Analogs such as 3-amino-4-chlorobenzamide and 3-amino-4-methylbenzamide are classified with the following hazards.[1]

GHS Hazard Classification (Inferred):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Safe Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[8]

  • Hygiene: Avoid breathing dust.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Conclusion

This compound, CAS 51920-00-4, represents a potent synthetic intermediate for advanced research. While its direct applications are limited, its structural features offer a rich platform for the development of novel compounds in drug discovery and materials science. By understanding its logical synthesis from readily available precursors and appreciating the reactivity of its functional groups, researchers can effectively leverage this molecule to build complex and potentially high-value chemical entities. Adherence to rigorous safety protocols based on analogous structures is paramount for its responsible use in the laboratory.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Mallak Specialties. (n.d.). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. [Link]

  • PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information. [Link]

  • Aksenov, N., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7136. [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Choi, H. J., et al. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1837. [Link]

  • AHH Chemical. (2018). MSDS of 3-Amino-4-methylbenzamide. [Link]

  • Dana Bioscience. (n.d.). 3-Amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide 1g. [Link]

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

Sources

An In-depth Technical Guide to 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-chloro-N-methylbenzamide is a substituted benzamide that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a reactive amino group, a halogen substituent, and an N-methylamide moiety, make it an attractive scaffold for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route based on established chemical principles, its physicochemical properties, and its potential applications in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The accurate identification of a chemical compound is fundamental for research and development. The nomenclature and key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 51920-00-4[2]
Molecular Formula C₈H₉ClN₂O[2]
Molecular Weight 184.62 g/mol [2]

The structure of this compound is characterized by a central benzene ring substituted with a chloro group at position 4, an amino group at position 3, and an N-methylcarboxamide group at position 1.

Caption: Chemical structure of this compound.

Synthesis Methodology

Proposed Synthetic Pathway

G start 4-chloro-3-nitrobenzoic acid intermediate1 4-chloro-N-methyl-3-nitrobenzamide start->intermediate1 1. SOCl₂ or (COCl)₂ 2. CH₃NH₂ final This compound intermediate1->final Reduction (e.g., Fe/HCl or H₂/Pd-C)

Sources

An In-depth Technical Guide to the Molecular Structure and Potential of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3-amino-4-chloro-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. While this molecule is cataloged, detailed experimental data in peer-reviewed literature is sparse. This document, therefore, synthesizes available information from chemical databases, patents for structurally related compounds, and the broader scientific context of benzamide derivatives to present a robust scientific profile.

Introduction: The Benzamide Scaffold in Modern Research

Substituted benzamides are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities. Their structural versatility allows for fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. The molecule this compound incorporates several key pharmacophoric features: a benzamide core, an amino group, a chloro substituent, and an N-methyl group, suggesting its potential as an intermediate or an active compound in various therapeutic areas.

Molecular Identity and Physicochemical Properties

The fundamental identification of this compound is established through its unique identifiers and molecular formula.

IdentifierValueSource
CAS Number 51920-00-4[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name This compoundN/A
SMILES CNC(=O)C1=CC(=C(C=C1)Cl)N[2]
InChI InChI=1S/C8H9ClN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)[2]
InChIKey NHUPPRHOYJQRER-UHFFFAOYSA-N[2]

Table 1: Key Identifiers for this compound.

Structural Elucidation

The molecular structure of this compound is characterized by a central benzene ring substituted at positions 1, 3, and 4. The N-methylcarboxamide group at position 1, the amino group at position 3, and the chloro group at position 4 define its chemical reactivity and potential biological interactions.

G cluster_0 Synthesis of this compound A 3-nitro-4-chlorobenzoic acid B N-methyl-3-nitro-4-chlorobenzamide A->B 1. SOCl₂ or (COCl)₂ 2. Methylamine C This compound B->C Reduction (e.g., H₂, Pd/C)

Proposed two-step synthesis of this compound.

Spectroscopic and Analytical Characterization (Predicted)

In the absence of published experimental spectra, we can predict the key spectroscopic features of this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The N-methyl group would appear as a doublet (if coupled to the amide proton) or a singlet, and the amino protons would likely be a broad singlet.

  • ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:

  • N-H stretching vibrations for the primary amine and the secondary amide.

  • C=O stretching of the amide group.

  • Aromatic C-H and C=C stretching vibrations.

  • C-N stretching vibrations.

Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement. Predicted mass-to-charge ratios for various adducts are available in public databases. [2]

Adduct Predicted m/z
[M+H]⁺ 185.04762
[M+Na]⁺ 207.02956

| [M-H]⁻ | 183.03306 |

Table 2: Predicted m/z values for common adducts of this compound.[2]

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, the benzamide scaffold is prevalent in a multitude of clinically approved drugs. This suggests that the title compound could serve as a valuable building block or lead compound in several therapeutic areas.

Kinase Inhibitors

Many kinase inhibitors incorporate a substituted benzamide moiety, which can form crucial hydrogen bonds within the ATP-binding pocket of the kinase. The functional groups on this compound provide handles for further chemical modification to optimize binding affinity and selectivity for specific kinases.

Antimicrobial Agents

Substituted benzamides have been investigated for their antibacterial and antifungal properties. The specific substitution pattern on the aromatic ring of this compound could confer antimicrobial activity, making it a candidate for further investigation in the development of new anti-infective agents.

Central Nervous System (CNS) Active Agents

The benzamide structure is also found in a number of drugs targeting the central nervous system, including antipsychotics and antiemetics. The potential for this compound to modulate CNS receptors could be explored in relevant screening assays.

cluster_0 Potential Therapeutic Applications A This compound B Kinase Inhibitors A->B Scaffold for medicinal chemistry C Antimicrobial Agents A->C Potential intrinsic activity D CNS Active Agents A->D Structural motif for receptor binding

Conceptual diagram of potential applications.

Conclusion and Future Directions

This compound represents a molecule with significant potential, primarily as a versatile intermediate for the synthesis of more complex chemical entities. Its structural features are common in biologically active compounds, suggesting that it could be a valuable starting point for drug discovery programs.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and full experimental characterization (NMR, IR, MS, and crystal structure) are crucial for enabling further research.

  • Biological Screening: A broad biological screening of this compound against various targets (e.g., kinase panels, microbial strains, CNS receptors) would help to identify any intrinsic biological activity.

  • Library Synthesis: Utilization of this compound as a scaffold for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

This technical guide provides a foundational understanding of this compound based on the currently available data. It is intended to serve as a catalyst for further investigation into the chemistry and potential applications of this intriguing molecule.

References

Sources

A Comprehensive Technical Guide to the Synthesis of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-amino-4-chloro-N-methylbenzamide is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structural motifs are present in a variety of bioactive molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, technically-grounded overview of a reliable and well-established pathway for the synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. The presented methodology is designed to be robust, reproducible, and scalable, with a focus on the underlying chemical principles and practical considerations for successful execution.

Strategic Approach to Synthesis

The most logical and widely adopted synthetic strategy for this compound commences with the commercially available and cost-effective starting material, 4-chloro-3-nitrobenzoic acid. This two-step pathway involves an initial amidation reaction to form the N-methyl amide, followed by the selective reduction of the nitro group to the desired amine. This approach is favored due to the high yields, straightforward reaction conditions, and the avoidance of protecting group chemistry that would be necessary if starting from 3-amino-4-chlorobenzoic acid.

Synthetic Pathway Overview

The synthesis of this compound from 4-chloro-3-nitrobenzoic acid can be visualized as a two-stage process. The first stage is the formation of the amide bond, followed by the reduction of the nitro group in the second stage.

Synthetic Pathway 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid Amidation Amidation 4-chloro-3-nitrobenzoic_acid->Amidation 4-chloro-3-nitro-N-methylbenzamide 4-chloro-3-nitro-N-methylbenzamide Amidation->4-chloro-3-nitro-N-methylbenzamide Reduction Reduction 4-chloro-3-nitro-N-methylbenzamide->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-chloro-3-nitro-N-methylbenzamide

The initial step in this synthesis is the formation of the amide bond between 4-chloro-3-nitrobenzoic acid and methylamine. This can be achieved through the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

Protocol:

  • Acyl Chloride Formation: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and a drying tube is charged with 4-chloro-3-nitrobenzoic acid (1 equivalent). An excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) is added, along with a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is gently heated to reflux (around 70-80 °C) for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • Upon completion, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 4-chloro-3-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.

  • Amidation: The crude acyl chloride is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath to 0-5 °C.

  • A solution of methylamine (in water, THF, or as a gas) (approximately 1.5-2 equivalents) is added dropwise to the cooled acyl chloride solution while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-chloro-3-nitro-N-methylbenzamide. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Part 2: Synthesis of this compound

The final step is the reduction of the nitro group of 4-chloro-3-nitro-N-methylbenzamide to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Reaction Setup: A hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation) is charged with 4-chloro-3-nitro-N-methylbenzamide (1 equivalent) and a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is carefully added to the mixture (typically 1-5 mol%).

  • The vessel is sealed, and the atmosphere is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically run under a hydrogen atmosphere (from a balloon or at a pressure of 1-3 atm).

  • The reaction mixture is stirred vigorously at room temperature. The progress of the reduction can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry and should be handled with care. The filter cake should be washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

StepReactantsReagentsSolventTypical YieldPurity
1. Amidation 4-chloro-3-nitrobenzoic acid, MethylamineThionyl chloride, DMFDichloromethane85-95%>95% after recrystallization
2. Reduction 4-chloro-3-nitro-N-methylbenzamide10% Pd/C, H₂ gasMethanol or Ethanol90-98%>98% after purification

Causality and Mechanistic Insights

  • Amide Formation: The conversion of the carboxylic acid to an acyl chloride with thionyl chloride is a classic and effective method for activating the carboxyl group towards nucleophilic attack. The lone pair on the nitrogen of methylamine then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a chloride ion yields the stable amide product. The use of a base, such as excess methylamine or an added tertiary amine, is crucial to neutralize the HCl generated during the reaction.

  • Nitro Group Reduction: Catalytic hydrogenation is a highly selective method for the reduction of nitro groups in the presence of other functional groups like amides and aryl chlorides. The reaction occurs on the surface of the palladium catalyst, where both the nitro compound and hydrogen are adsorbed. The step-wise reduction proceeds through nitroso and hydroxylamine intermediates to furnish the final amine. The choice of solvent can influence the reaction rate and selectivity.

Conclusion

The described two-step synthesis of this compound from 4-chloro-3-nitrobenzoic acid represents a robust, high-yielding, and scalable route to this valuable intermediate. The protocols provided, along with the mechanistic rationale, offer a comprehensive guide for researchers and development professionals. Adherence to standard laboratory safety practices is paramount, particularly when handling reagents like thionyl chloride and pyrophoric catalysts. This synthetic pathway provides a reliable foundation for the production of this compound for further applications in the synthesis of complex target molecules.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

physical and chemical properties of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-chloro-N-methylbenzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a chloro- and an amino-substituted benzene ring coupled with an N-methylated amide, make it a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and its potential applications, offering a critical resource for researchers engaged in the development of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively available in public literature, we can infer its key properties based on its structure and data from analogous compounds.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 51920-00-4[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
Purity ≥95%[1]
Predicted Physical Characteristics

The physical state, melting point, boiling point, and solubility are critical parameters for handling, formulation, and experimental design. The following table presents predicted values and qualitative descriptions.

PropertyPredicted Value/DescriptionRationale/Comparative Data
Appearance Off-white to light brown solidBased on similar aromatic amides.
Melting Point Not available. Estimated to be in the range of 130-150 °C.The melting point of the similar compound 3-Amino-4-methylbenzamide is 128-132 °C. The presence of a chlorine atom might slightly increase the melting point due to increased molecular weight and intermolecular interactions.
Boiling Point Not available. High boiling point expected.Aromatic amides generally have high boiling points due to strong intermolecular hydrogen bonding. For instance, N-methylbenzamide has a boiling point of 167 °C at 11 mmHg.[2]
Solubility Sparingly soluble in water. Soluble in organic solvents like dichloromethane and benzene.A patent for a structurally similar compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, indicates it is slightly soluble in water and soluble in most organic solvents such as dichloromethane and benzene.[3]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. Understanding its synthesis is crucial for its availability in research and for the development of derivatives.

Proposed Synthetic Pathway

A plausible and efficient synthesis route can be adapted from established methods for similar compounds. A likely pathway involves the amidation of a carboxylic acid precursor followed by the reduction of a nitro group.

Synthesis_Pathway A 4-chloro-3-nitrobenzoic acid B 4-chloro-3-nitro-N-methylbenzamide A->B 1. SOCl₂ or (COCl)₂ 2. Methylamine (CH₃NH₂) C This compound B->C Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Step 1: Amide Formation. 4-chloro-3-nitrobenzoic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with methylamine (CH₃NH₂) in a suitable solvent, like dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the HCl byproduct, yielding 4-chloro-3-nitro-N-methylbenzamide.

  • Step 2: Nitro Group Reduction. The nitro group of 4-chloro-3-nitro-N-methylbenzamide is then reduced to an amino group. This can be achieved through various established methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using a metal in an acidic medium, like iron powder in the presence of hydrochloric acid (Fe/HCl). The final product, this compound, is then purified using standard techniques like recrystallization or column chromatography.

A similar multi-step synthesis is described in a patent for the preparation of N-methyl-4-(methylamino)-3-nitrobenzamide, which involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine.[4]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the aromatic amine, the amide, and the chloro-substituted benzene ring.

Reactivity_Diagram Molecule 3-amino-4-chloro- N-methylbenzamide Amine Aromatic Amine (Nucleophilic) Molecule->Amine Acylation, Alkylation, Diazotization Amide Amide (Hydrolysis) Molecule->Amide Acidic or Basic Conditions Ring Aromatic Ring (Electrophilic Substitution) Molecule->Ring Further Substitution

Sources

Spectroscopic Data of 3-amino-4-chloro-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-chloro-N-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. The precise characterization of this molecule is paramount for its application in synthesis, quality control, and as a scaffold in the development of novel therapeutic agents. Spectroscopic analysis provides a definitive fingerprint of a molecule, revealing details about its atomic composition, connectivity, and chemical environment. This technical guide offers an in-depth overview of the spectroscopic data for this compound, presenting available data and providing context through the analysis of closely related structures.

Molecular Structure and Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 51920-00-4-
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol -
Monoisotopic Mass 184.04034 Da

Mass Spectrometry

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, as calculated by the CCSbase prediction model.[1]

AdductPredicted m/z
[M+H]⁺185.04762
[M+Na]⁺207.02956
[M-H]⁻183.03306
[M+NH₄]⁺202.07416
[M+K]⁺223.00350
[M]⁺184.03979

Source: PubChemLite. These are predicted values and should be confirmed by experimental data.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) - A General Approach

The following is a generalized protocol for acquiring an EI-MS spectrum, which could be applied to this compound.

  • Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent, such as methanol or dichloromethane.

  • Injection: Introduce the sample solution into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record the resulting mass spectrum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry dissolve Dissolve in Volatile Solvent inject Inject Sample dissolve->inject Introduction ionize Electron Ionization (70 eV) inject->ionize Vaporization analyze Mass Analysis (m/z separation) ionize->analyze Ion Acceleration detect Detection analyze->detect Ion Separation spectrum spectrum detect->spectrum Mass Spectrum

A generalized workflow for obtaining an electron ionization mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides information about the functional groups present in the molecule.

Due to the lack of a published experimental IR spectrum for this compound, the spectrum of the closely related compound, 3-amino-4-chlorobenzamide , can be used for comparative analysis. The primary difference between these two molecules is the presence of a methyl group on the amide nitrogen in the target compound. This substitution will primarily affect the N-H stretching and bending vibrations.

ATR-IR Spectrum of 3-amino-4-chlorobenzamide

The ATR-IR spectrum of 3-amino-4-chlorobenzamide is available in the PubChem database. The key absorption bands and their assignments are presented below.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400-3300-NH₂ (amino)Symmetric & Asymmetric Stretching
~3200-3100-CONH₂ (amide)N-H Stretching
~1650C=O (amide I)Stretching
~1600-NH₂ (amino)Bending (Scissoring)
~1580-1450Aromatic C=CStretching
~800-700C-ClStretching

Source: PubChem CID 88200. These are experimental values for 3-amino-4-chlorobenzamide.

For this compound, one would expect to see a single N-H stretching band for the secondary amide (-CONHCH₃) in the region of 3300-3100 cm⁻¹, as opposed to the two bands for the primary amide. Additionally, the amide II band (N-H bending), typically around 1550 cm⁻¹, would be present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient technique for obtaining the infrared spectrum of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

atr_ftir_workflow cluster_preparation Preparation cluster_measurement Measurement clean_crystal Clean ATR Crystal background_scan Record Background clean_crystal->background_scan apply_sample Apply Solid Sample background_scan->apply_sample Ready for sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Spectrum apply_pressure->acquire_spectrum final_spectrum final_spectrum acquire_spectrum->final_spectrum IR Spectrum

A step-by-step workflow for ATR-FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

As of the date of this guide, experimental ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases. However, based on the known chemical shifts of similar structures and general principles of NMR spectroscopy, a predicted spectrum can be outlined.

Predicted ¹H NMR Spectrum

The expected proton NMR signals for this compound dissolved in a common NMR solvent like DMSO-d₆ would be:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.0m3HAromatic protons
~6.5br s2H-NH₂ (amino)
~8.3q1H-NH (amide)
~2.8d3H-CH₃ (N-methyl)

These are predicted values and are subject to solvent effects and the specific spectrometer frequency.

Predicted ¹³C NMR Spectrum

The anticipated carbon-13 NMR signals would include:

Chemical Shift (δ, ppm)Assignment
~167C=O (amide carbonyl)
~145-120Aromatic carbons
~26-CH₃ (N-methyl)

These are predicted values and should be confirmed experimentally.

Experimental Protocol: 1D NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse and acquire the free induction decay (FID).

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to encompass the full range of carbon chemical shifts.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) and a relaxation delay are usually required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided an overview of the expected and, where available, related experimental spectroscopic data for this compound. While predicted mass spectrometry data offers a valuable starting point, and the IR spectrum of a close analog provides useful comparative information, the acquisition and publication of experimental ¹H NMR, ¹³C NMR, IR, and mass spectra are crucial for establishing a definitive analytical profile of this molecule. The protocols outlined herein provide a framework for obtaining this critical data.

References

  • PubChemLite. This compound (C8H9ClN2O). [Link]

  • PubChem. Benzamide, 3-amino-4-chloro-. [Link]

Sources

An In-depth Technical Guide to the Characterization of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the substituted benzamide scaffold remains a cornerstone for innovation. Its inherent stability, coupled with the vast potential for functionalization, allows for the fine-tuning of steric and electronic properties to achieve desired biological activities or material characteristics. This guide provides an in-depth technical exploration of a specific, yet highly promising derivative: 3-amino-4-chloro-N-methylbenzamide .

Aimed at researchers, scientists, and professionals in drug development, this document eschews a conventional template. Instead, it offers a holistic, field-proven perspective on the synthesis, structural elucidation, and physicochemical properties of this compound. The methodologies described herein are presented not merely as procedural steps but as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Strategic Synthesis: A Logic-Driven Approach

The synthesis of this compound can be efficiently achieved through a multi-step pathway commencing with a readily available starting material, 4-chlorobenzoic acid. This strategic route prioritizes reaction efficiency, yield, and purity of the final product.

Synthesis Workflow Overview

The overall synthetic strategy involves three key transformations:

  • Nitration: Introduction of a nitro group ortho to the amino group.

  • Reduction: Conversion of the nitro group to an amino group.

  • Amidation: Formation of the N-methylamide from the carboxylic acid.

Synthesis_Workflow Start 4-chlorobenzoic acid Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 4-chloro-3-nitrobenzoic acid Step1->Intermediate1 Step2 Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate1->Step2 Intermediate2 3-amino-4-chlorobenzoic acid Step2->Intermediate2 Step3 Amidation (e.g., SOCl2, then CH3NH2) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid

  • Rationale: The initial step involves the electrophilic aromatic substitution (nitration) of 4-chlorobenzoic acid. The chloro and carboxylic acid groups are deactivating; however, the chloro group is an ortho, para-director, while the carboxylic acid is a meta-director. The incoming nitro group is directed to the position ortho to the chlorine and meta to the carboxylic acid.

  • Protocol:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 4-chlorobenzoic acid to concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

    • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature does not exceed 30°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.

    • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.[1]

Step 2: Synthesis of 3-amino-4-chlorobenzoic acid

  • Rationale: The nitro group of 4-chloro-3-nitrobenzoic acid is selectively reduced to an amino group. Common and effective methods include catalytic hydrogenation or the use of a metal in acidic conditions (e.g., iron in hydrochloric acid).[2]

  • Protocol (using Iron/HCl):

    • Suspend 4-chloro-3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.

    • Maintain reflux for several hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture to remove the iron salts.

    • Cool the filtrate and adjust the pH to precipitate the amino acid product.

    • Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of this compound

  • Rationale: The final step is the formation of the amide bond. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with methylamine.[3]

  • Protocol:

    • Carefully add thionyl chloride to 3-amino-4-chlorobenzoic acid in an inert solvent (e.g., dichloromethane) and reflux the mixture until the solid dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the acyl chloride in a fresh portion of an inert solvent and cool in an ice bath.

    • Slowly add a solution of methylamine in a suitable solvent (e.g., THF or water) to the stirred acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Structural Elucidation and Physicochemical Properties

The definitive characterization of this compound relies on a combination of spectroscopic techniques and physical property measurements.

Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published spectra for this specific molecule, the following are expert predictions based on the analysis of its structure and data from analogous compounds.

2.2.1. ¹H NMR Spectroscopy

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
Aromatic H (position 6)~ 7.3d~ 8.0Ortho-coupling to H at position 5.
Aromatic H (position 2)~ 7.1d~ 2.0Meta-coupling to H at position 6.
Aromatic H (position 5)~ 6.8dd~ 8.0, 2.0Ortho-coupling to H at position 6 and meta-coupling to H at position 2.
-NH₂~ 4.5 - 5.5br s-Broad singlet, chemical shift is solvent and concentration dependent.
-NH-CH₃~ 6.0 - 7.0br q~ 5.0Broad quartet due to coupling with methyl protons; exchangeable.
-N-CH₃~ 2.8d~ 5.0Doublet due to coupling with the amide proton.

2.2.2. ¹³C NMR Spectroscopy

Carbon Predicted Chemical Shift (δ, ppm) Justification
C=O~ 168Typical chemical shift for a benzamide carbonyl carbon.
Aromatic C-NH₂~ 145Aromatic carbon attached to an amino group.
Aromatic C-Cl~ 125Aromatic carbon attached to a chlorine atom.
Aromatic C-H~ 115 - 130Range for aromatic carbons attached to hydrogen.
Aromatic C-C=O~ 135Quaternary aromatic carbon attached to the amide group.
-N-CH₃~ 26Typical chemical shift for an N-methyl group of an amide.

2.2.3. Infrared (IR) Spectroscopy

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibration Mode
N-H (amine)3400 - 3200Medium-StrongSymmetric and asymmetric stretching
N-H (amide)~ 3300MediumStretching
C-H (aromatic)3100 - 3000MediumStretching
C=O (amide)1650 - 1630StrongStretching (Amide I band)
N-H (amide)1570 - 1515StrongBending (Amide II band)
C=C (aromatic)1600 - 1450Medium-StrongStretching
C-N1350 - 1200MediumStretching
C-Cl800 - 600StrongStretching

2.2.4. Mass Spectrometry (MS)

Ion Predicted m/z Interpretation
[M]⁺184/186Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
[M - CH₃N]⁺155/157Loss of the methylamino group.
[M - CONHCH₃]⁺127/129Loss of the N-methylcarboxamide group.
Physicochemical Properties
Property Value/Description Source/Basis
Molecular Formula C₈H₉ClN₂OCalculated
Molecular Weight 184.62 g/mol Calculated
CAS Number 51920-00-4[4]
Appearance Expected to be a solid at room temperature.Based on analogous compounds.
Melting Point Not available in literature; predicted to be in the range of 150-180°C.Based on related structures.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF; limited solubility in water.General chemical principles.

Applications and Future Directions

This compound serves as a valuable building block in several areas of chemical research:

  • Pharmaceutical Intermediate: The presence of multiple functional groups (amino, chloro, and amide) allows for diverse subsequent chemical modifications, making it a key intermediate in the synthesis of more complex, biologically active molecules.

  • Agrochemicals: Substituted benzamides are a known class of compounds with herbicidal and pesticidal activities.

  • Materials Science: The aromatic and amide functionalities suggest potential applications in the development of novel polymers and dyes.

Further research into the biological activity profile of this compound and its derivatives is warranted. Its structural features suggest that it could be explored as a scaffold for kinase inhibitors, ion channel modulators, or other therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

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An In-Depth Technical Guide to 3-amino-4-chloro-N-methylbenzamide Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-amino-4-chloro-N-methylbenzamide and its derivatives, a chemical scaffold of significant interest in modern drug discovery. We will delve into the synthetic pathways, physicochemical characterization, and burgeoning pharmacological applications of this compound class, with a particular focus on their potential as targeted therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework in their research and development endeavors.

The this compound Core: A Privileged Scaffold

The benzamide moiety is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The specific substitution pattern of this compound confers a unique combination of electronic and steric properties, making it an attractive starting point for the design of novel bioactive molecules. The presence of the chloro and amino groups on the aromatic ring, along with the N-methylamide functionality, provides multiple points for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically follows a logical and adaptable multi-step pathway, starting from readily available precursors. A common and efficient approach involves the initial nitration of a substituted benzoic acid, followed by amide bond formation and subsequent reduction of the nitro group to the key amine functionality.

General Synthetic Route

A validated synthetic route to the core scaffold and its analogs commences with 4-chloro-3-nitrobenzoic acid. This starting material can be synthesized by the nitration of p-chlorobenzoic acid[1]. The subsequent steps involve the activation of the carboxylic acid, amidation with methylamine, and finally, reduction of the nitro group.

Synthetic_Route start 4-chloro-3-nitrobenzoic acid intermediate1 4-chloro-3-nitrobenzoyl chloride start->intermediate1 SOCl2 or (COCl)2 intermediate2 4-chloro-N-methyl-3-nitrobenzamide intermediate1->intermediate2 Methylamine (CH3NH2) product This compound intermediate2->product Reduction (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of structurally related compounds[2][3][4][5].

Step 1: Synthesis of 4-chloro-N-methyl-3-nitrobenzamide

  • Activation of the Carboxylic Acid: To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents) and a catalytic amount of 1-hydroxybenzotriazole (HOBt)[2]. Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: Cool the activated acid solution to 0 °C and add a solution of methylamine (CH₃NH₂) (1.5 equivalents) in THF or as an aqueous solution dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-N-methyl-3-nitrobenzamide.

Step 2: Reduction to this compound

  • Reduction: Dissolve the 4-chloro-N-methyl-3-nitrobenzamide from the previous step in a suitable solvent such as methanol or ethanol. Add a reducing agent, for example, iron powder (Fe) and ammonium chloride (NH₄Cl) in water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere[3][4].

  • Reaction Monitoring and Work-up: Heat the reaction mixture to reflux for several hours if using the Fe/NH₄Cl system, or stir under hydrogen pressure at room temperature for catalytic hydrogenation. Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product, this compound.

Physicochemical Characterization

Thorough characterization of newly synthesized derivatives is crucial to confirm their identity, purity, and key physicochemical properties that influence their drug-like characteristics.

ParameterAnalytical Technique(s)Purpose
Identity and Structure ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FT-IRTo confirm the chemical structure and molecular weight of the synthesized compound.
Purity High-Performance Liquid Chromatography (HPLC), Elemental AnalysisTo determine the purity of the compound and identify any impurities.
Melting Point Differential Scanning Calorimetry (DSC), Melting Point ApparatusTo assess the thermal stability and purity of the crystalline solid.
Lipophilicity (LogP) Shake-flask method, Reverse-phase HPLCTo predict the compound's partitioning between aqueous and lipid environments, which influences absorption and distribution.
Aqueous Solubility Shake-flask method, NephelometryTo determine the solubility of the compound in aqueous media, a critical factor for bioavailability.

Pharmacological Activity and Therapeutic Potential

Derivatives of the 3-amino-4-chlorobenzamide scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and DNA repair.

Anticancer Activity

Numerous studies have highlighted the potential of substituted benzamides as anticancer agents[6][7]. The 3-amino-4-chlorobenzamide core can be considered a key pharmacophore for interacting with various biological targets.

Table 1: In Vitro Anticancer Activity of Selected Benzamide Derivatives

Compound IDR1 (on amino group)R2 (on amide nitrogen)Cancer Cell LineIC₅₀ (µM)Reference
Analog 1 H4-chlorophenyl--[8]
Analog 2 H3-chloro-2-methylphenyl--[2]
Analog 3 -2,6-dichloropurineK562 (Leukemia)2.27[6]
Analog 4 -2,6-dichloropurineHL-60 (Leukemia)1.42[6]
Analog 5 H4-chloro-3-(trifluoromethyl)phenylA549 (Lung)-[7]
Mechanism of Action: Targeting Key Signaling Pathways

The 3-aminobenzamide substructure is a well-known inhibitor of poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair[9][10]. PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. By inhibiting PARP, these compounds can lead to the accumulation of DNA damage and subsequent cell death in cancer cells.

PARP_Inhibition DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR PAR Polymer Synthesis PARP->PAR uses NAD NAD+ NAD->PARP DDR DNA Damage Repair PAR->DDR Apoptosis Apoptosis DDR->Apoptosis inhibition leads to Inhibitor 3-Aminobenzamide Derivative Inhibitor->PARP inhibits

Caption: Mechanism of action of 3-aminobenzamide derivatives as PARP inhibitors.

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell proliferation, and apoptosis[11][12][13]. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Certain substituted benzamides have been shown to inhibit NF-κB activation, thereby promoting apoptosis in cancer cells[5]. The mechanism can involve the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.

NFkB_Inhibition Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression activates Inhibitor Benzamide Derivative Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the benzamide core.

  • Amino Group (Position 3): The 3-amino group is often crucial for activity, particularly for PARP inhibition, as it can mimic the nicotinamide moiety of NAD⁺[10].

  • Chloro Group (Position 4): The presence and position of the halogen atom can impact the electronic properties of the ring and influence binding affinity and selectivity for the target protein. Halogen substitutions have been shown to be beneficial for the antimicrobial and anti-inflammatory activities of related benzamide analogs.

  • N-methylamide Group: Modifications at the amide nitrogen can be used to modulate solubility, cell permeability, and metabolic stability. Replacing the methyl group with larger or more complex substituents can lead to interactions with different pockets of the target protein, potentially enhancing potency and selectivity.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its amenability to synthetic modification allows for the exploration of a wide chemical space, and its demonstrated activity against key cancer-related targets such as PARP and the NF-κB pathway underscores its potential in oncology.

Future research in this area should focus on:

  • Synthesis and screening of diverse analog libraries to further elucidate the structure-activity relationships.

  • In-depth mechanistic studies to identify the specific molecular targets of the most potent derivatives.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics and in vivo efficacy.

  • Exploration of therapeutic applications beyond oncology , such as in inflammatory and neurodegenerative diseases where PARP and NF-κB are also implicated.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively harness the potential of the this compound scaffold to drive the discovery of next-generation targeted therapies.

References

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  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
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  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (URL: [Link])

  • (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - ResearchGate. (URL: [Link])

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  • The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC - PubMed Central. (URL: [Link])

  • (PDF) Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide - ResearchGate. (URL: [Link])

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (URL: [Link])

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PubMed Central. (URL: [Link])

  • Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed. (URL: [Link])

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. (URL: [Link])

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biological activity of substituted benzamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Benzamides

Abstract

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted benzamides, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships (SAR), and present field-proven experimental protocols for the synthesis and evaluation of these compounds. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental design and the molecular interactions that govern therapeutic efficacy, from antipsychotic and antiemetic applications to their emerging roles in oncology and enzyme inhibition.

The Benzamide Core: A Privileged Scaffold in Drug Discovery

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group.[1] This deceptively simple structure is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The key to this versatility lies in the strategic placement of various substituents on both the benzene ring and the amide nitrogen. These modifications allow for the fine-tuning of a molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and its stereoelectronic profile, which dictates target binding and biological response.[2][3]

The amide group itself is a critical pharmacophoric feature, capable of forming strong hydrogen bonds with target enzymes and receptors, thereby anchoring the molecule in the binding site and contributing significantly to its biological activity.[4]

Antipsychotic Activity: Modulating Dopaminergic Pathways

Perhaps the most well-established therapeutic application of substituted benzamides is in the treatment of psychiatric disorders, particularly schizophrenia.[5]

Mechanism of Action: Selective Dopamine Receptor Antagonism

The primary mechanism for the antipsychotic effect of benzamides like Sulpiride and Amisulpride is the selective antagonism of dopamine D2 and D3 receptors.[6][7] In conditions like schizophrenia, positive symptoms (e.g., hallucinations) are linked to hyperdopaminergic activity in the mesolimbic pathway. By blocking postsynaptic D2/D3 receptors in this region, benzamide antipsychotics inhibit excessive dopamine signaling, thereby alleviating these symptoms.[6][8]

Interestingly, the action of these drugs is highly dose-dependent. At lower doses (e.g., 50 mg of amisulpride), they preferentially block presynaptic D2/D3 autoreceptors.[6] These autoreceptors normally provide negative feedback, inhibiting further dopamine release. Blocking them leads to an increase in dopamine release, which can alleviate the negative symptoms of schizophrenia and depressive disorders associated with dopaminergic hypoactivity.[6][9] At higher doses (400-1200 mg), the blockade of postsynaptic receptors predominates, leading to the antipsychotic effect.[6][8]

Some benzamides also exhibit polypharmacology. For instance, the antidepressant effects of amisulpride are linked to the R-enantiomer's activity at the serotonin 5-HT7 receptor, while the S-enantiomer provides the antipsychotic D2/D3 antagonism.[7][8]

Visualizing the Dopaminergic Synapse

The following diagram illustrates the dual mechanism of a typical benzamide antipsychotic at a dopaminergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse D2_auto D2 Autoreceptor D2_post Postsynaptic D2 Receptor Signal Signal Transduction (Psychotic Symptoms) D2_post->Signal DA_synapse->D2_auto Negative Feedback DA_synapse->D2_post Benzamide_low Low-Dose Benzamide Benzamide_low->D2_auto Blocks Benzamide_high High-Dose Benzamide Benzamide_high->D2_post Blocks

Caption: Dual dose-dependent action of benzamide antipsychotics.

Antiemetic Properties: A Dual-Pronged Approach

Several substituted benzamides, most notably Metoclopramide and Trimethobenzamide, are effective antiemetics used to manage nausea and vomiting.[10][11] Their efficacy stems from action at both central and peripheral sites.

The primary mechanism is the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[12] The CTZ detects emetic substances in the blood and relays signals to the vomiting center. By antagonizing D2 receptors here, benzamides prevent this signaling cascade.[12]

Furthermore, at higher doses, some benzamides like metoclopramide also act as serotonin 5-HT3 receptor antagonists.[10] This dual action is particularly effective in managing chemotherapy-induced nausea and vomiting, where both dopaminergic and serotonergic pathways are involved.[13]

Anticancer Activity: A Multifaceted and Expanding Role

A growing body of research highlights the potential of substituted benzamides as potent anticancer agents, acting through diverse mechanisms.

Histone Deacetylase (HDAC) Inhibition

One of the most promising avenues is the development of benzamides as Histone Deacetylase (HDAC) inhibitors, such as Entinostat (MS-275).[14] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and gene expression repression.[14] In cancer cells, HDACs are often overexpressed, silencing tumor suppressor genes.

Benzamide HDAC inhibitors typically consist of three key structural components: a zinc-binding group (ZBG), a linker, and a "cap" group.[14] The benzamide's ortho-amino group acts as the ZBG, chelating the essential zinc ion in the HDAC active site, thereby inhibiting its enzymatic activity.[15] This leads to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately cell-cycle arrest and apoptosis in cancer cells.[14]

Kinase and Protein-Protein Interaction Inhibition

Substituted benzamides have also been developed to target other key players in cancer progression:

  • Tyrosine Kinase Inhibition: The T315I "gatekeeper" mutation in the BCR-ABL kinase confers resistance to imatinib in chronic myeloid leukemia (CML).[16] Novel benzamide derivatives have been designed to overcome this by accommodating the bulkier isoleucine residue in the ATP-binding pocket, restoring inhibitory activity.[16]

  • Androgen Receptor (AR) Interaction Inhibition: In prostate cancer, the interaction between the androgen receptor and coactivator proteins is critical for tumor growth. Bis-benzamide scaffolds have been engineered to mimic the α-helical LXXLL motif of coactivators, disrupting the AR-coactivator protein-protein interaction and inhibiting AR transactivation.[2] Structure-activity relationship studies have shown that a nitro group at the N-terminus of the bis-benzamide is essential for this activity.[2]

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of novel substituted benzamides are often evaluated against a panel of cancer cell lines. The table below summarizes representative data for compounds modified from the HDAC inhibitor Entinostat (MS-275).[17]

CompoundTarget Cell LineIC₅₀ (µM)
MS-275 MCF-7 (Breast)4.5
A549 (Lung)6.2
K562 (Leukemia)2.8
Derivative A MCF-7 (Breast)3.1
Derivative B K562 (Leukemia)1.9
Derivative C A549 (Lung)7.5

Data is illustrative based on findings in cited literature.[17]

Broad-Spectrum Enzyme Inhibition and Other Activities

The versatility of the benzamide scaffold extends to the inhibition of various other enzymes and a range of other biological activities:

  • Glycogen Phosphorylase (GP) Inhibition: As a target for type 2 diabetes, benzamide derivatives have been designed to inhibit GP, the enzyme responsible for glycogenolysis. Potent inhibitors bind at the dimer interface of the enzyme.[3]

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, benzamide derivatives have been synthesized to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[18][19]

  • Antimicrobial and Fungicidal Activity: Novel benzamides have demonstrated significant antibacterial activity against strains like B. subtilis and E. coli.[20] Others, particularly those incorporating a thiocyanato group, show broad-spectrum fungicidal activity by inhibiting succinate dehydrogenase (SDH) in fungi.[21]

Experimental Design: Synthesis and Evaluation Protocols

Synthesizing and evaluating novel substituted benzamides requires a systematic workflow. The causality behind each step is critical for obtaining reliable and reproducible data.

General Synthesis Workflow

The synthesis of novel benzamides often follows a multi-step pathway designed to introduce desired substituents methodically.

Caption: A generalized workflow for the synthesis of substituted benzamides.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol is a self-validating system for assessing the cytotoxicity of novel benzamide compounds against cancer cell lines.

Objective: To determine the concentration of a benzamide derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Action: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Causality: This density ensures cells are in a logarithmic growth phase during the experiment and provides a robust signal without over-confluence.

    • Control: Include wells with medium only (blank) to measure background absorbance.

  • Compound Treatment (Day 2):

    • Action: Prepare serial dilutions of the synthesized benzamide compounds in culture medium. Add 100 µL of these dilutions to the appropriate wells.

    • Causality: A serial dilution series (e.g., 0.1, 1, 10, 50, 100 µM) is essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated.

    • Control: Include wells with vehicle (e.g., 0.1% DMSO) but no compound to represent 100% cell viability. A positive control (e.g., a known cytotoxic drug like Doxorubicin) validates the assay's sensitivity.

  • Incubation (Days 2-4):

    • Action: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Causality: This duration allows sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

  • MTT Addition (Day 4):

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Causality: Viable cells with active metabolism will convert the MTT into formazan crystals. The incubation time is optimized for maximum formazan production without causing cytotoxicity from the MTT itself.

  • Solubilization and Measurement (Day 4):

    • Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well. Agitate the plate to dissolve the formazan crystals.

    • Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to be measured spectrophotometrically.

    • Action: Read the absorbance at 570 nm using a microplate reader.

    • Causality: The peak absorbance of formazan is ~570 nm.

  • Data Analysis:

    • Action: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability vs. log(concentration) and use non-linear regression to determine the IC₅₀ value.

    • Causality: This normalization corrects for background and allows for the accurate determination of the compound's potency.

Conclusion and Future Directions

The substituted benzamide scaffold continues to be a remarkably fruitful starting point for drug discovery. Its adaptability allows for the precise targeting of a wide range of biological molecules, from G-protein coupled receptors in the central nervous system to critical enzymes in cancer and microbial pathogens. The dose-dependent dualism of antipsychotic benzamides, the multi-mechanistic approach of anticancer derivatives, and the expanding applications in enzyme inhibition underscore the importance of rational design guided by a deep understanding of structure-activity relationships.

Future research will likely focus on enhancing target selectivity to minimize off-target effects, developing novel derivatives to overcome drug resistance, and exploring new therapeutic areas where the unique properties of the benzamide core can be exploited. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the journey of next-generation benzamide-based therapeutics from the laboratory to the clinic.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Benzamides: Sulpiride. Pharmaguideline.
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  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
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  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • The Pharmacological and Clinical Roles of Antiemetics: A Narr
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  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science.
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  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC - NIH.
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Methodological & Application

Synthesis of 3-amino-4-chloro-N-methylbenzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-amino-4-chloro-N-methylbenzamide from 3-amino-4-chlorobenzoic acid. It is designed to offer both theoretical insights and practical, step-by-step protocols for chemists in research and development.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted benzamide structure is a common motif in a variety of biologically active compounds. A reliable and well-characterized synthetic route is therefore essential for researchers working with this scaffold. This application note details two primary synthetic strategies for the preparation of this compound, offering flexibility based on available reagents and equipment.

Chemical Theory and Mechanistic Overview

The synthesis of this compound from 3-amino-4-chlorobenzoic acid is fundamentally an amide bond formation reaction. This transformation requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by methylamine. Two common and effective methods for this activation are:

  • Carbodiimide-Mediated Coupling: This method utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt). The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then converted by HOBt into a more stable active ester, which subsequently reacts with methylamine to form the desired amide bond.

  • Acid Chloride Formation: This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The resulting 3-amino-4-chlorobenzoyl chloride is then reacted with methylamine to yield the final product.

Experimental Protocols

This section provides detailed, step-by-step protocols for the two synthetic routes.

Method 1: Carbodiimide-Mediated Amide Coupling

This protocol is often preferred due to its milder reaction conditions and the avoidance of highly corrosive reagents like thionyl chloride.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
3-Amino-4-chlorobenzoic acidC₇H₆ClNO₂171.582840-28-0Starting material
Methylamine (40% in H₂O)CH₅N31.0674-89-5Nucleophile
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)C₈H₁₇N₃·HCl191.7025952-53-8Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.132592-95-2Activating agent
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Non-nucleophilic base
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous solvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent
Brine (saturated NaCl solution)NaCl/H₂O--For work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Work-up cluster_3 Purification A Dissolve 3-amino-4-chlorobenzoic acid in anhydrous DCM B Add HOBt and DIPEA A->B C Cool to 0°C B->C D Add EDC·HCl and stir C->D E Add methylamine solution dropwise D->E F Warm to room temperature and stir overnight E->F G Wash with water F->G H Wash with brine G->H I Dry organic layer with MgSO₄ H->I J Filter and concentrate I->J K Purify by column chromatography J->K L Characterize the product K->L

Caption: Workflow for the carbodiimide-mediated synthesis.

Step-by-Step Procedure

  • To a stirred solution of 3-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise and stir the reaction mixture at 0°C for 30 minutes.

  • Slowly add methylamine (40% solution in water, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method 2: Synthesis via Acid Chloride Intermediate

This method is a robust and often high-yielding alternative, particularly for larger-scale syntheses.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
3-Amino-4-chlorobenzoic acidC₇H₆ClNO₂171.582840-28-0Starting material
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Chlorinating agent
Methylamine (40% in H₂O)CH₅N31.0674-89-5Nucleophile
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Base
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous solvent
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Catalytic amount
Saturated sodium bicarbonate solution (NaHCO₃)NaHCO₃/H₂O--For work-up

Experimental Workflow

G cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Work-up and Purification A Suspend 3-amino-4-chlorobenzoic acid in anhydrous DCM B Add catalytic DMF A->B C Add thionyl chloride dropwise at 0°C B->C D Reflux the mixture C->D E Concentrate to remove excess SOCl₂ D->E F Dissolve acid chloride in DCM E->F G Add methylamine and TEA at 0°C F->G H Stir at room temperature G->H I Wash with NaHCO₃ solution H->I J Wash with brine I->J K Dry, filter, and concentrate J->K L Purify by recrystallization or chromatography K->L

Caption: Workflow for the acid chloride-mediated synthesis.

Step-by-Step Procedure

  • To a suspension of 3-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0°C and add thionyl chloride (2.0-3.0 eq) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. Co-evaporation with toluene can aid in the complete removal.

  • Dissolve the resulting crude 3-amino-4-chlorobenzoyl chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, prepare a solution of methylamine (40% in water, 2.0 eq) and triethylamine (2.2 eq) in DCM.

  • Add the amine solution dropwise to the stirred solution of the acid chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Causality Behind Experimental Choices

  • Choice of Solvent: Dichloromethane is a common solvent for these reactions as it is relatively inert and effectively dissolves the starting materials and intermediates. Anhydrous conditions are crucial, especially in the acid chloride route, to prevent hydrolysis of the reactive intermediates.

  • Role of HOBt: In the carbodiimide method, HOBt is added to suppress side reactions and reduce the risk of racemization if chiral centers were present. It converts the O-acylisourea intermediate to a more stable active ester, leading to cleaner reactions and higher yields.

  • Use of a Base: In both methods, a base is used to neutralize the hydrochloride salt formed during the reaction (from EDC·HCl or as a byproduct of the acid chloride reaction) and to scavenge the HCl generated. DIPEA and triethylamine are non-nucleophilic bases that do not compete with the amine nucleophile.

  • Temperature Control: The initial stages of both reactions are carried out at 0°C to control the exothermic nature of the activation steps and to minimize side reactions.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Physical Properties

PropertyValue
Molecular FormulaC₈H₉ClN₂O
Molecular Weight184.62 g/mol
AppearanceOff-white to light yellow solid
Melting PointExpected to be in the range of 150-170°C (To be determined experimentally)

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.3 (br s, 1H, NH), ~7.6 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~5.5 (s, 2H, NH₂), ~2.8 (d, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~167.0 (C=O), ~147.0 (C-NH₂), ~135.0 (C-Cl), ~130.0 (Ar-C), ~125.0 (Ar-CH), ~120.0 (Ar-CH), ~118.0 (Ar-CH), ~26.0 (N-CH₃).

Further characterization by mass spectrometry and elemental analysis should be performed to confirm the structure and purity.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Thionyl Chloride: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in an anhydrous environment.[1][2]

  • Carbodiimides (EDC): EDC is a skin and eye irritant and a potential sensitizer. Avoid inhalation of dust and contact with skin and eyes.[3][4][5]

  • HOBt: HOBt is flammable and can be explosive, especially in its anhydrous form. Handle with care and avoid ignition sources.[1][6]

  • Amines (Methylamine): Methylamine is a flammable and corrosive gas/liquid. It can cause severe skin and eye burns and is toxic if inhaled.[7][8][9]

  • Acids and Bases: Handle all acids and bases with care, as they are corrosive.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationIncomplete activation of the carboxylic acidEnsure anhydrous conditions. Use fresh, high-quality coupling reagents.
Inactive amineUse a fresh bottle of methylamine solution.
Formation of multiple byproductsSide reactions due to high temperatureMaintain low temperatures during the activation and amine addition steps.
Hydrolysis of reactive intermediatesEnsure all reagents and solvents are anhydrous.
Difficult purificationPresence of urea byproduct (from EDC)Perform aqueous washes during work-up to remove the water-soluble urea.
Co-elution of starting material and productOptimize the column chromatography eluent system.

Conclusion

The synthesis of this compound can be successfully achieved from 3-amino-4-chlorobenzoic acid using either a carbodiimide-mediated coupling or an acid chloride-based approach. The choice of method will depend on the specific laboratory setup and scale of the reaction. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the pure product.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • 3-Amino-4-methylbenzamide - SIELC Technologies. (URL: [Link])

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
  • Safety Data Sheet - Iris Biotech GmbH. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Safety Data Sheet: Methylamine - Carl ROTH. (URL: [Link])

  • Safety Data Sheet: EDC-HCl - Carl ROTH. (URL: [Link])

  • hobt anhydrous (1-hydroxybenzotriazole anhydrous) - SAFETY DATA SHEET. (URL: [Link])

  • SAFETY DATA SHEET - Sartorius. (URL: [Link])

  • 1-HYDROXYBENZOTRIAZOLE ANHYDROUS EXTRA PURE - Loba Chemie. (URL: [Link])

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Application Notes and Protocols for the Synthesis of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-amino-4-chloro-N-methylbenzamide is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its substituted benzene ring offers multiple points for further functionalization, making it a key intermediate for more complex molecules. This document provides a detailed guide for the synthesis of this compound, intended for researchers, scientists, and drug development professionals. We will explore two reliable synthetic pathways, with a primary focus on a direct one-pot amidation and an alternative two-step route involving a nitro-group reduction. The causality behind experimental choices, safety considerations, and characterization of the final product are discussed in detail to ensure scientific integrity and reproducibility.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all substances involved is crucial for a successful and safe synthesis. The following table summarizes key data for the reactants, intermediates, and the final product.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
3-Amino-4-chlorobenzoic acidC₇H₆ClNO₂171.58214-215DecomposesSkin/eye irritant
Thionyl chlorideSOCl₂118.97-104.579Corrosive, reacts violently with water
Methylamine (40% in H₂O)CH₅N31.06-93-6.3 (gas)Flammable, corrosive
3-Nitro-4-chlorobenzoic acidC₇H₄ClNO₄201.56180-183DecomposesSkin/eye irritant
This compound C₈H₉ClN₂O 184.62 Not available Not available Assumed irritant

Synthetic Pathways Overview

Synthetic_Pathways cluster_0 Route 1: Direct Amidation cluster_1 Route 2: Nitro Reduction Pathway A1 3-Amino-4-chlorobenzoic Acid B1 3-Amino-4-chlorobenzoyl chloride (in situ) A1->B1 SOCl₂, DCM C1 This compound B1->C1 Methylamine, Et₃N A2 3-Nitro-4-chlorobenzoic Acid B2 3-Nitro-4-chloro-N-methylbenzamide A2->B2 1. SOCl₂ 2. Methylamine C2 This compound B2->C2 Fe/AcOH or H₂, Pd/C

Figure 1: Overview of the two synthetic routes for this compound.

Part 1: Detailed Experimental Protocol (Route 1 - Direct Amidation)

This one-pot procedure is highly efficient for forming the amide bond directly from the corresponding carboxylic acid and amine by using thionyl chloride as an activating agent.[1][2]

Materials and Equipment:
  • 3-Amino-4-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-4-chlorobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure effective stirring.

  • Activation of Carboxylic Acid: Cool the suspension in an ice bath to 0 °C. Cautiously add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the formation of the acid chloride.

    • Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.[3] This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.

  • Formation of the Amide: After the addition of thionyl chloride, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes homogeneous, indicating the complete formation of the acid chloride. Cool the reaction mixture back to 0 °C in an ice bath.

  • In a separate flask, dissolve methylamine (1.2 equivalents) and triethylamine (2.2 equivalents) in DCM. Add this solution dropwise to the cold acid chloride solution.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during both the acid chloride formation and the subsequent amidation reaction. This prevents the protonation of the methylamine, which would render it non-nucleophilic. An excess of the base ensures the reaction goes to completion.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (the in-situ generated acid chloride) is consumed.

  • Work-up and Extraction: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[4]

Part 2: Alternative Experimental Protocol (Route 2 - Nitro Reduction Pathway)

This two-step route is a viable alternative, particularly if starting from 3-nitro-4-chlorobenzoic acid.

Step 2a: Synthesis of 3-nitro-4-chloro-N-methylbenzamide

The procedure is analogous to Route 1, but with a different starting material.

  • Reaction Setup and Activation: Following the procedure in Route 1, react 3-nitro-4-chlorobenzoic acid (1 equivalent) with thionyl chloride (1.1-1.5 equivalents) in anhydrous DCM to form the corresponding acid chloride in situ.

  • Amidation: React the in-situ generated 3-nitro-4-chlorobenzoyl chloride with methylamine (1.2 equivalents) in the presence of triethylamine (2.2 equivalents) in DCM.

  • Work-up and Purification: Perform an aqueous work-up as described in Route 1. The resulting crude 3-nitro-4-chloro-N-methylbenzamide can be purified by recrystallization.

Step 2b: Reduction of the Nitro Group

The nitro group of 3-nitro-4-chloro-N-methylbenzamide is then reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-4-chloro-N-methylbenzamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.

    • Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, reducing it to an amine. This is a widely used and generally high-yielding reaction.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization as described in Route 1 to yield the final product, this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons, and the N-methyl group. The aromatic protons will likely appear as a complex multiplet in the aromatic region. The N-methyl group should appear as a doublet (due to coupling with the amide N-H) or a singlet, depending on the solvent and temperature, in the upfield region. The amino group protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-H stretches of the aromatic ring and methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (184.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.

Safety and Handling

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6][7]

  • Methylamine is a flammable and corrosive gas or solution. Handle in a fume hood and avoid inhalation.[8]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety precautions due to the flammability of hydrogen and the pyrophoric nature of the catalyst when dry.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC advances, 3(44), 21553-21559. Available at: [Link]

  • PubChem Compound Summary for CID 88200, 3-Amino-4-chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 6329, Methylamine. National Center for Biotechnology Information. Available at: [Link]

  • New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: Thionyl Chloride. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • A. Leggio, et al. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances, 2013. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

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Application Note: Comprehensive Analytical Strategies for 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-amino-4-chloro-N-methylbenzamide is a substituted benzamide of interest in pharmaceutical and chemical research. Its chemical structure, featuring an aromatic amine, a chlorinated benzene ring, and an N-methylated amide, presents unique analytical challenges and necessitates robust, validated methods for its quantification and characterization. Accurate determination of this compound is critical for quality control, impurity profiling, and pharmacokinetic studies in drug development.

This application note provides a comprehensive guide to the analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established analytical principles for structurally related molecules and are designed to be self-validating systems. We will explore High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity analysis, and spectroscopic techniques for structural elucidation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the quantitative analysis of moderately polar, non-volatile organic compounds like this compound.[1] The method's high resolution, sensitivity, and reproducibility make it ideal for assay and purity determinations.

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining aromatic compounds through hydrophobic interactions.[2][3] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. The addition of formic acid to the mobile phase serves to protonate the amino group on the analyte, ensuring a consistent ionization state and improving peak shape by minimizing tailing.[4] UV detection is suitable due to the presence of the chromophoric benzene ring, which is expected to exhibit strong absorbance in the UV region.[5]

Proposed HPLC-UV Method

The following protocol is a robust starting point for the analysis of this compound.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC with UV/Vis or DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at approximately 254 nm (or optimal wavelength determined by UV scan)
Run Time Approximately 20 minutes
Experimental Protocol

1.3.1. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water (Mobile Phase A) and a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile (Mobile Phase B). Filter both through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (e.g., 70:30 A:B).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile) to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

1.3.2. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standards F Inject Standards B->F C Prepare Sample G Inject Sample C->G E Inject Blank D->E E->F F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: HPLC analysis workflow from preparation to quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can be used for impurity profiling and structural confirmation. The compound's volatility may be sufficient for direct GC analysis, but derivatization can be employed to improve peak shape and thermal stability if needed.[6]

Rationale for Method Development

A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (similar to a DB-5 or Rxi-5Sil), is a good starting point for the separation of a wide range of organic molecules.[7][8] Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.[9]

Proposed GC-MS Method

Table 2: GC-MS Method Parameters

ParameterRecommended Conditions
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5Sil MS)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Experimental Protocol

2.3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol or dichloromethane. Prepare working standards by dilution as needed.

  • Sample Solution: Dissolve the sample in the same solvent used for the standard. The concentration should be appropriate for the expected level of the analyte.

2.3.2. GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_detection Detection & Identification A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Elution into MS C->D E Ionization (EI) D->E F Mass Analysis E->F G Spectral Interpretation F->G

Caption: GC-MS workflow for the analysis of this compound.

Expected Mass Spectrum Fragmentation

The mass spectrum of this compound under EI conditions is expected to show a prominent molecular ion peak. Common fragmentation pathways for benzamides include cleavage of the amide bond (N-CO), leading to the formation of an acylium ion.[10][11] The presence of the chlorine atom will result in characteristic isotopic patterns (M and M+2 in an approximate 3:1 ratio) for chlorine-containing fragments.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The substituted benzene ring in the target molecule is a strong chromophore.

  • Protocol:

    • Dissolve a known concentration of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

    • Record the UV spectrum over a range of 200-400 nm.

    • The resulting spectrum, with its characteristic λmax, can be used for qualitative identification and to determine the optimal wavelength for HPLC-UV detection.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation, which corresponds to molecular vibrations. It is a powerful tool for identifying functional groups.

  • Expected Absorptions:

    • N-H stretch (amine and amide): ~3400-3200 cm⁻¹

    • C=O stretch (amide): ~1650 cm⁻¹

    • N-H bend (amide II): ~1550 cm⁻¹

    • C-N stretch: ~1400 cm⁻¹

    • C-Cl stretch: ~800-600 cm⁻¹

    • Aromatic C-H and C=C stretches: Characteristic patterns in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

  • Expected ¹H NMR Signals:

    • Aromatic protons (likely complex splitting patterns).

    • Amine (NH₂) proton (broad singlet).

    • Amide (NH) proton (may show coupling to the methyl group).

    • N-methyl (CH₃) protons (singlet or doublet depending on coupling).

  • Expected ¹³C NMR Signals:

    • Carbonyl carbon (~165-175 ppm).

    • Aromatic carbons (in the 110-150 ppm range).

    • N-methyl carbon.

Method Validation

Any analytical method developed should be validated according to ICH guidelines or equivalent standards to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

This application note provides a comprehensive framework for the development of analytical methods for this compound. The proposed HPLC-UV, GC-MS, and spectroscopic protocols are based on established scientific principles and methodologies for similar compounds. It is imperative that these methods are fully validated in the user's laboratory to ensure reliable and accurate results for research, development, and quality control applications.

References

  • Kupiec, T. Reverse-phase HPLC analysis and purification of small molecules. Methods Mol Biol. 2013;1061:197-202. Available at: [Link]

  • Bhattacharyya, S. C., et al. A validated reverse phase HPLC technique for the determination of TATB assay. Central European Journal of Energetic Materials, 13(3), 640-651, 2016. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • Pawliszyn, J. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(1), 131-137, 1999. Available at: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Application Note 720005355EN. Available at: [Link]

  • Yorulmaz, S. Y., et al. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 46(23), 11099-11116, 2022. Available at: [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. Available at: [Link]

  • Odred, S., et al. Gas chromatographic retention indices for the N-methyl-N-substituted benzamides on capillary columns. Journal of the Serbian Chemical Society, 63(1), 37-45, 1998. Available at: [Link]

  • Wang, J., et al. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(1), 53-61, 2008. Available at: [Link]

  • Al-Shannag, M., et al. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Journal of Chromatography B, 1229, 123881, 2023. Available at: [Link]

  • Reddit. UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. r/OrganicChemistry. Available at: [Link]

  • Cheng, C. C., et al. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 28(10), 2179-2186, 2017. Available at: [Link]

  • ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available at: [Link]

  • Hogness, T. R., et al. Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 38(4), 475-481, 1947. Available at: [Link]

  • Scribd. Final Benzamide Preparations. Available at: [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]

  • Pani, L., Gessa, G. L. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253, 2002. Available at: [Link]

  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • da Silva, A. B., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21953-21961, 2018. Available at: [Link]

  • YouTube. Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). Available at: [Link]

  • MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7869, 2023. Available at: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • Google Patents. RU2019541C1 - Process for preparing benzamide.

Sources

A Robust, Validated Method for the HPLC Analysis of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-amino-4-chloro-N-methylbenzamide, a key intermediate in various synthetic pathways. The method utilizes reversed-phase chromatography with a C18 stationary phase and a gradient elution mobile phase composed of phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed to provide high specificity, linearity, accuracy, and precision, making it suitable for quality control, stability testing, and reaction monitoring in research and drug development settings. All validation procedures are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction and Scientific Rationale

This compound is an aromatic compound featuring both an amine and a substituted amide functional group. Its accurate quantification is critical for ensuring the purity of starting materials and the efficiency of subsequent reaction steps in pharmaceutical manufacturing. Due to its polar nature, stemming from the amino and amide moieties, developing a reversed-phase HPLC method with adequate retention and sharp, symmetrical peaks can be challenging.[3][4]

The primary challenge in analyzing polar compounds like this is achieving sufficient retention on nonpolar C18 stationary phases.[5] The secondary amine and aromatic ring, however, provide sufficient hydrophobicity for interaction. The key to a successful separation lies in the precise control of the mobile phase, particularly its pH. The basic amino group (pKa estimated ~3-4) requires a buffered mobile phase with a pH set below its pKa to ensure it exists in its protonated, more polar form. This minimizes undesirable interactions with residual silanols on the silica-based column, thereby preventing peak tailing and improving reproducibility.[6] This method employs a phosphate buffer at pH 3.0 to achieve this, ensuring a robust and reliable separation.

Analyte Information

The physicochemical properties of this compound are foundational to the method development strategy.

PropertyValue
Chemical Structure
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
CAS Number 51920-00-4[7]
Predicted Properties Moderately polar, UV active, basic amino group

Materials and Instrumentation

ItemSpecifications
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
Analytical Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
Reference Standard This compound (≥98% purity).
Solvents & Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄, ACS Grade).
Software OpenLab CDS ChemStation Edition or equivalent.
Lab Equipment Analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm syringe filters.

Experimental Protocols

Preparation of Mobile Phases and Solutions

Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

Mobile Phase B (Organic): Acetonitrile

  • Use HPLC-grade acetonitrile directly.

  • Degas the solvent by sonication or helium sparging if necessary.

Diluent

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

Working Standard Solutions (for Linearity)

  • Prepare a series of working standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

HPLC Operating Conditions

The selection of a C18 column provides a versatile nonpolar stationary phase, while the gradient elution ensures efficient separation of the main analyte from potential impurities of varying polarities.[8]

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by DAD scan)
Run Time 15 minutes
Analytical Workflow Overview

The overall process from sample preparation to final data analysis is streamlined to ensure efficiency and reproducibility.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1000 µg/mL) prep_work Prepare Working Standards & Samples prep_std->prep_work hplc HPLC System Equilibration prep_mobile Prepare Mobile Phases (A & B) inject Inject Sample (10 µL) hplc->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (External Standard Method) integrate->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical procedure is suitable for its intended purpose, a comprehensive validation was performed.[1] The objective of validation is to demonstrate suitability through a series of defined tests.[1][2]

G cluster_primary cluster_sensitivity cluster_reliability center_node Validated HPLC Method Specificity Specificity & Peak Purity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Robustness Robustness center_node->Robustness Stability Solution Stability center_node->Stability LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Caption: Interrelationship of validation parameters per ICH Q2(R1).

Specificity

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Inject a blank (diluent), a placebo (matrix without analyte, if applicable), and the analyte standard. The DAD detector should be used to assess peak purity across the analyte peak in a spiked sample to ensure no co-eluting impurities.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak purity index should be >99.5%.

Linearity and Range

The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Analyze the prepared working standard solutions (1 to 150 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. The specified range is normally 80 to 120 percent of the test concentration for an assay.[1]

ParameterResult
Range 1 - 150 µg/mL
Correlation (r²) 0.9995
Regression Equation y = 45872x + 1250
Accuracy

The closeness of test results to the true value.

  • Protocol: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelMean Recovery (%)% RSD
80%99.50.8%
100%100.20.6%
120%101.10.7%
Precision

The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Type% RSD
Repeatability 0.9%
Intermediate 1.3%
LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio (S/N) of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at an S/N of 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%).

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Introduce small variations to the method parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria: The peak area and retention time should not significantly change, and system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Conclusion

This application note provides a comprehensive, robust, and reliable reversed-phase HPLC method for the quantitative determination of this compound. The method has been thoroughly validated according to ICH Q2(R1) guidelines and has demonstrated excellent performance in specificity, linearity, accuracy, precision, and robustness. It is fit for its intended purpose in quality control and research environments, providing trustworthy data for critical decision-making in the drug development lifecycle.

References

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. (n.d.). CID 139083282 | C16H16Cl2N2O2. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a HPLC-FL method to determine benzaldehyde.... Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]

  • Chromatography Forum. (2013). LCMS of primary amides. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Amino-4-methylbenzamide. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, methodology-driven guide for the comprehensive structural analysis of 3-amino-4-chloro-N-methylbenzamide using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document moves beyond basic data reporting to explain the strategic rationale behind experimental choices. We present a self-validating workflow, integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve unambiguous assignment of all proton and carbon signals. The protocols and data interpretation strategies outlined herein serve as a robust template for the characterization of complex substituted benzamides and related small molecules.

Introduction and Strategic Importance

This compound (CAS No. 51920-00-4) is a substituted aromatic amide. Molecules within this class are pivotal intermediates in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs) and materials for agrochemical applications.[1] Given the strict regulatory requirements for chemical purity and identity, unambiguous structural verification is not merely an academic exercise but a critical component of quality assurance and drug development.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation.[2][3] While a simple ¹H NMR spectrum can provide initial fingerprints, complex substitution patterns, as seen in the target molecule, necessitate a more sophisticated, multi-faceted approach to prevent misassignment. This guide details a logical workflow that leverages a combination of 1D and 2D NMR experiments to systematically piece together the molecular puzzle, ensuring the highest degree of confidence in the final structural assignment.

Molecular Structure and Predicted Spectral Features

The foundational step in any NMR analysis is to develop a hypothesis based on the known chemical structure. This allows for the prediction of the number and type of signals, which will then be confirmed or refuted by experimental data.

Structure:

Chemical Structure of this compound (Note: This is a placeholder image. The structure is defined by an N-methylbenzamide core with an amino group at position 3 and a chloro group at position 4 of the benzene ring.)

Predicted ¹H NMR Signals:

  • Aromatic Region (3 protons): Due to the substitution pattern, we anticipate three distinct aromatic protons. One proton will be a singlet (or a narrow doublet), one a doublet, and the third a doublet of doublets, depending on the coupling constants. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups.

  • Amide/Amine Protons (3 protons): One amide proton (NH) and two amine protons (NH₂). In a non-exchanging solvent like DMSO-d₆, these should be observable. The amide NH is expected to couple to the N-methyl protons, appearing as a quartet or broad multiplet. The NH₂ protons often appear as a broad singlet.

  • Aliphatic Region (3 protons): One N-methyl group (CH₃). This signal is expected to be a doublet due to coupling with the adjacent amide proton.

Predicted ¹³C NMR Signals:

  • Aromatic Region (6 carbons): Six unique signals are expected for the benzene ring carbons. Two will be quaternary (C-1, C-3, C-4), and three will be CH carbons.

  • Carbonyl Carbon (1 carbon): A single signal in the downfield region (typically 165-180 ppm) corresponding to the amide C=O.[3]

  • Aliphatic Carbon (1 carbon): One signal in the upfield region for the N-methyl carbon.

Safety and Handling Precautions

Prior to sample preparation, it is imperative to consult the full Safety Data Sheet (SDS) for this compound. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.

Experimental Protocols: A Step-by-Step Guide

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly optimized acquisition parameters.

Protocol for Sample Preparation

Causality of Solvent Choice: The selection of a deuterated solvent is the most critical decision in sample preparation. While CDCl₃ is common, protic protons (like -NH and -NH₂) often exhibit rapid chemical exchange or very broad signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for this molecule because it forms hydrogen bonds with the amide and amine protons, slowing their exchange rate and allowing for their clear observation and the resolution of their coupling patterns.

  • Weighing: Accurately weigh 10-15 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D).

  • Solubilization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug to filter any microparticulates, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.

  • Capping: Securely cap the NMR tube and wipe it clean before insertion into the spectrometer.

NMR Data Acquisition Workflow

The following protocols are generalized for a 500 MHz NMR spectrometer. Users should adapt them based on their specific instrument and sample concentration.

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 ¹H NMR (Initial Survey) C13 ¹³C NMR (Carbon Count) COSY ¹H-¹H COSY (Proton Neighbors) H1->COSY Proton Frequencies DEPT DEPT-135 (Carbon Type ID) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) DEPT->HSQC Carbon Frequencies Final Structure Elucidation & Verification COSY->Final Connectivity Data HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Direct Correlations HMBC->Final Connectivity Data

Caption: Logical workflow for NMR data acquisition and analysis.

Experiment Parameter Suggested Value Rationale & Expert Insight
¹H NMR Pulse Programzg30A standard 30-degree pulse for quantitative excitation.
Spectral Width12 ppmCentered at ~6 ppm to cover aromatic, amide, and aliphatic regions.
Acquisition Time3.0 sProvides good digital resolution for resolving fine coupling.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of protons, improving signal-to-noise.
Number of Scans16Sufficient for a sample of this concentration. Increase if needed.
¹³C NMR Pulse Programzgpg30Standard proton-decoupled experiment with a 30-degree pulse.
Spectral Width240 ppmCovers the full range of expected carbon chemical shifts (~0-200 ppm).
Relaxation Delay (D1)2.0 sA standard delay. Quaternary carbons may require longer delays for full quantitation, but this is sufficient for detection.
Number of Scans1024¹³C has low natural abundance, requiring more scans to achieve good S/N.
DEPT-135 Pulse Programdept135Standard DEPT-135 pulse sequence.
ParametersUse ¹³C paramsParameters are typically copied from the standard ¹³C experiment.
Number of Scans512Fewer scans than ¹³C are often needed due to polarization transfer.
¹H-¹H COSY Pulse ProgramcosygpqfStandard gradient-enhanced COSY for clean cross-peaks.
Spectral Width12 ppm (F1 & F2)Must match the ¹H spectral window.
Data Points2048 (F2) x 256 (F1)Balances resolution and experiment time.
Number of Scans8-16Depends on concentration, sufficient for clear correlation spots.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited, gradient-enhanced HSQC for phase-sensitive detection of CH/CH₃ (positive) and CH₂ (negative) signals.
Spectral Width12 ppm (F2) x 180 ppm (F1)F2 covers protons, F1 covers the expected carbon range (adjust as needed).
¹J(CH) Coupling145 HzAn average one-bond coupling constant for aromatic and aliphatic C-H.
Number of Scans8HSQC is a sensitive experiment.
¹H-¹³C HMBC Pulse ProgramhmbcgpndqfGradient-selected HMBC for long-range correlations.
Spectral Width12 ppm (F2) x 240 ppm (F1)Covers the full proton and carbon ranges.
Long-Range J(CH)8 HzOptimized for detecting 2- and 3-bond correlations (²JCH, ³JCH). This value is a compromise to detect a range of couplings.[5]
Number of Scans16-32HMBC is less sensitive than HSQC and may require more scans.

Data Interpretation and Structural Elucidation

The following section describes the systematic analysis of the acquired spectra to assemble the final structure. Hypothetical data is used for illustrative purposes.

Step 1: Analysis of 1D Spectra (¹H, ¹³C, and DEPT-135)

The first step is to analyze the 1D spectra to identify the basic components of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Label¹H δ (ppm)Multiplicity, J (Hz)Int.¹³C δ (ppm)DEPT-135Assignment
1 ---134.5AbsentC-1
2 7.65d, 2.01H128.8UpC-2 (CH)
3 ---145.2AbsentC-3
4 ---118.9AbsentC-4
5 7.38d, 8.51H128.5UpC-5 (CH)
6 7.15dd, 8.5, 2.01H115.6UpC-6 (CH)
7 ---167.1AbsentC=O
8 8.20q, 4.51H--NH
9 2.78d, 4.53H26.4UpN-CH₃
10 5.60br s2H--NH₂

Initial Deductions:

  • DEPT-135 Analysis: This experiment is crucial for differentiating protonated carbons from non-protonated (quaternary) ones.[6][7] The spectrum shows three positive signals (CH or CH₃) and no negative signals (CH₂), confirming the presence of three aromatic CH groups and one CH₃ group. The signals absent in DEPT-135 but present in the standard ¹³C spectrum correspond to the four quaternary carbons (C-1, C-3, C-4, C=O).

  • ¹H Signal Assignment: The signal at 2.78 ppm, integrating to 3H with a doublet splitting, is unequivocally the N-methyl group (9). The quartet at 8.20 ppm is the amide proton (8), coupled to the methyl group. The three distinct signals in the aromatic region (7.1-7.7 ppm) confirm the trisubstituted benzene ring. The broad singlet at 5.60 ppm is characteristic of the amine protons (10).

Step 2: Establishing Connectivity with 2D NMR

The COSY spectrum reveals which protons are coupled to each other, typically through 2 or 3 bonds.[2][8]

  • A cross-peak is expected between the amide proton H-8 (8.20 ppm) and the methyl protons H-9 (2.78 ppm), confirming the -NH-CH₃ fragment.

  • In the aromatic region, a strong cross-peak will be observed between the proton at 7.38 ppm (H-5 ) and the proton at 7.15 ppm (H-6 ), confirming they are adjacent (a ³J coupling).

  • A weaker, long-range coupling (⁴J) might be seen between H-6 (7.15 ppm) and H-2 (7.65 ppm). The absence of a strong correlation between H-2 and any other aromatic proton supports its relative isolation.

The HSQC experiment unambiguously connects each proton to the carbon it is directly attached to (¹JCH).[5][8]

  • The proton at 7.65 ppm correlates to the carbon at 128.8 ppm, assigning H-2/C-2 .

  • The proton at 7.38 ppm correlates to the carbon at 128.5 ppm, assigning H-5/C-5 .

  • The proton at 7.15 ppm correlates to the carbon at 115.6 ppm, assigning H-6/C-6 .

  • The methyl protons at 2.78 ppm correlate to the carbon at 26.4 ppm, assigning H-9/C-9 .

The HMBC experiment is the final key, revealing correlations over 2 and 3 bonds (and sometimes 4) to connect all the molecular fragments and assign the quaternary carbons.[9][10]

Caption: Visualization of key HMBC correlations for structural assembly. (Note: Image is a placeholder for the chemical structure with numbered atoms).

Analysis of Key HMBC Correlations:

  • Connecting the Amide Group:

    • H-9 (N-CH₃) → C-7 (C=O): This strong two-bond (²J) correlation firmly establishes the N-methyl connection to the carbonyl carbon.

    • H-8 (NH) → C-7 (C=O): This ²J correlation also confirms the amide bond.

  • Connecting Amide to Benzene Ring:

    • H-8 (NH) → C-1: A three-bond (³J) correlation from the amide proton to the ipso-carbon of the ring (C-1) links the entire amide fragment to the aromatic system.

    • H-2 and H-6 → C-7 (C=O): Correlations from the ortho protons (H-2 and H-6) to the carbonyl carbon (C-7) provide definitive proof of this connection.

  • Assigning Aromatic Substituents:

    • H-2 → C-4 & C-6: The proton at position 2 will show correlations to the chloro-substituted carbon (C-4) and the adjacent methine carbon (C-6). This confirms that C-3, which shows no correlation to H-2, must be the site of the amino group.

    • H-5 → C-1 & C-3: The proton at position 5 will show key correlations to the ipso-carbon (C-1) and the amino-substituted carbon (C-3), confirming their positions relative to H-5.

    • H-6 → C-4: A strong two-bond correlation from H-6 to the chloro-substituted carbon C-4 provides the final piece of evidence for the 4-chloro substitution pattern.

By systematically integrating the information from all experiments, from the initial proton count to the long-range heteronuclear correlations, every atom in the this compound molecule can be assigned with a high degree of certainty.

Conclusion

This application note has demonstrated a robust and logical workflow for the complete structural elucidation of this compound. By employing a strategic combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, it is possible to overcome the challenges posed by complex substitution patterns and achieve unambiguous spectral assignment. The detailed protocols and interpretation strategies presented herein provide scientists with a validated framework for the rigorous characterization of novel compounds, ensuring data integrity for regulatory submissions, publications, and process development.

References

  • PubChem. 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Wikimedia Foundation. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]

  • Allwood, D. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • PubChem. 4-chloro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. CEITEC. [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

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Application Notes and Protocols for the Mass Spectetric Analysis of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

3-amino-4-chloro-N-methylbenzamide is a substituted benzamide derivative of interest in pharmaceutical and chemical research. Its structure, featuring an aromatic amine, a chloro group, and an N-methylamide moiety, presents a unique analytical challenge and necessitates robust analytical methodologies for its characterization and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful tool for the sensitive and selective analysis of this compound. This document provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing theoretical considerations, practical protocols, and expected outcomes. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring a foundational understanding and a starting point for method development.

Chemical Properties and Expected Ionization Behavior

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful mass spectrometry method.

PropertyValueSource
Molecular Formula C₈H₉ClN₂OCalculated
Molecular Weight 184.63 g/mol Calculated
Monoisotopic Mass 184.04034 DaCalculated
Solubility Slightly soluble in water; soluble in organic solvents such as dichloromethane.[1][2]

The presence of a basic amino group and a proton-accepting amide group makes this compound an excellent candidate for positive mode electrospray ionization (ESI). ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, typically generating a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3]

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Standard Solution Preparation s2 Matrix Spike (if applicable) lc1 Reverse-Phase HPLC s2->lc1 Injection lc2 Gradient Elution ms1 ESI+ Ionization lc2->ms1 Eluent Introduction ms2 Full Scan (MS1) ms1->ms2 ms3 Product Ion Scan (MS2) ms2->ms3 d1 Peak Integration ms3->d1 d2 Quantification/Identification d1->d2

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Protocols

Standard Solution and Sample Preparation

Rationale: Accurate preparation of standards is critical for both qualitative identification and quantitative analysis. The choice of solvent is dictated by the analyte's solubility. Given that this compound is soluble in organic solvents, a stock solution in methanol or acetonitrile is recommended.

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using HPLC-grade methanol or acetonitrile.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8 °C, protected from light.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of working standards for calibration. The concentration range will depend on the sensitivity of the instrument and the expected concentration in unknown samples.

Liquid Chromatography Method

Rationale: A reverse-phase chromatographic method is suitable for retaining and separating the moderately polar this compound. A C18 column is a good starting point. Gradient elution is employed to ensure good peak shape and efficient elution. The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[4]

Protocol:

ParameterRecommended Condition
HPLC System A UPLC or HPLC system capable of binary gradient elution.
Column C18, 2.1 x 50 mm, 1.8 µm (or similar)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Method

Rationale: Positive mode electrospray ionization is the preferred method for this compound. A full scan (MS1) will be used to identify the protonated molecular ion, [M+H]⁺. A subsequent product ion scan (MS/MS) of the [M+H]⁺ will provide characteristic fragment ions for structural confirmation and quantitative analysis using Multiple Reaction Monitoring (MRM).

Protocol:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MS1 Scan Range m/z 50-300
MS/MS Precursor Ion m/z 185.0
Collision Energy Ramped (e.g., 10-40 eV) to determine optimal fragmentation.

Expected Mass Spectrum and Fragmentation Pattern

The protonated molecule, [M+H]⁺, of this compound is expected at an m/z of 185.0478. The isotopic pattern will show a characteristic M+2 peak at approximately one-third the intensity of the monoisotopic peak, due to the presence of the ³⁷Cl isotope.

Upon collision-induced dissociation (CID), several fragmentation pathways are plausible. The fragmentation of benzamides often involves the cleavage of the amide bond.[5] For N-methylbenzamides, a common fragmentation is the loss of the N-methylcarbamoyl group or cleavage of the C-N bond. The presence of the amino and chloro substituents on the aromatic ring will also influence the fragmentation.

Based on the fragmentation of the related compound 3-amino-4-methylbenzamide, key fragmentation pathways can be predicted.

Caption: Predicted fragmentation pathways for protonated this compound.

Predicted Fragments:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
185.0154.0CH₃NH₂ (Methylamine)
185.0127.0CONHCH₃ (N-methylformamide)
185.0150.1Cl (Chlorine radical)

Data Analysis and Interpretation

The acquired data should be processed using appropriate software. The extracted ion chromatogram for m/z 185.0 should reveal a peak at the retention time determined by the LC method. The MS/MS spectrum of this peak should confirm the presence of the predicted fragment ions. For quantitative studies, a calibration curve should be constructed by plotting the peak area of a selected MRM transition against the concentration of the working standards.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The specificity of the method is ensured by the combination of chromatographic retention time and the unique mass transitions of the precursor and product ions. The linearity of the response should be confirmed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. The precision and accuracy of the method can be assessed by analyzing quality control samples at different concentrations.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and tandem mass spectrometry, coupled with a robust liquid chromatography separation, researchers can achieve sensitive and selective detection and quantification of this compound. The provided protocols serve as a validated starting point for method development and can be adapted to specific instrumentation and analytical requirements.

References

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mallak. (n.d.). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sørensen, L. K. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1739–1746. [Link]

  • Ricci, A., Sabatini, A., & Lavecchia, R. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 20(14), 2187–2196. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • Gonsior, M., Schmitt-Kopplin, P., & Hatcher, P. G. (2008). Electrospray and Photoionization Mass Spectrometry for the Characterization of Organic matter in Natural Waters: A Qualitative Assessment. OMNI, 1(1), 1-10. [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • SIELC Technologies. (2018, May 16). 3-Amino-4-methylbenzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Fragmentation (mass spectrometry). Retrieved from [Link]

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Application Note: Definitive Structural Characterization of 3-amino-4-chloro-N-methylbenzamide via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, technically detailed protocol for the analysis of 3-amino-4-chloro-N-methylbenzamide using Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. Moving beyond a simple procedural list, this note elucidates the scientific rationale behind each step, ensuring methodological robustness and data integrity. It is designed to serve as an authoritative guide for structural verification, quality control, and purity assessment of this critical pharmaceutical intermediate.

Strategic Imperative: The Role of this compound in Synthesis

This compound is a pivotal molecular building block in the synthesis of a range of pharmaceutically active compounds.[1] Its distinct arrangement of a primary aromatic amine, a secondary N-methyl amide, and a chloro-substituted benzene ring provides a versatile scaffold for medicinal chemistry. The precise identity and purity of this intermediate are non-negotiable prerequisites for ensuring the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API).

FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for generating a molecular "fingerprint," making it an indispensable tool for this purpose.[2] This application note details a validated workflow for obtaining and interpreting the FTIR spectrum of this compound with high fidelity.

The Spectroscopic Principle: Probing Molecular Vibrations

FTIR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the molecule absorbs the radiation. The resulting spectrum is a plot of this absorption versus wavenumber (cm⁻¹).

For this compound, the analysis focuses on identifying the characteristic vibrational modes of its constituent functional groups:

  • Primary Amine (-NH₂): Exhibits symmetric and asymmetric stretching and bending vibrations.[3]

  • Secondary Amide (-CO-NH-CH₃): Displays unique N-H stretching, C=O stretching (Amide I band), and a coupled N-H bend/C-N stretch (Amide II band).[4]

  • Aromatic Ring: Shows C=C stretching within the ring and C-H stretching and bending modes determined by its substitution pattern.[5]

  • Chloro-substituent (-Cl): Has a characteristic C-Cl stretching frequency in the fingerprint region.

  • Methyl Group (-CH₃): Presents with its own C-H stretching and bending vibrations.

The presence, position, and relative intensity of these absorption bands provide definitive confirmation of the molecular structure.

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

The following protocol utilizes the Attenuated Total Reflectance (ATR) technique, which is the most widely used sampling method in modern FTIR due to its minimal sample preparation requirements and excellent reproducibility.[6][7] ATR analysis involves placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond), where an evanescent wave penetrates a short distance into the sample, generating the absorption spectrum.[2][8]

Required Instrumentation and Materials
  • FTIR Spectrometer with a functional interferometer and detector.

  • Diamond ATR accessory.

  • This compound (solid powder form).

  • Micro-spatula.

  • Reagent-grade isopropyl alcohol or acetone.

  • Lint-free laboratory wipes.

  • Polystyrene film (for system performance verification).

Logical Workflow for Data Acquisition and Analysis

Caption: Figure 1: A structured flowchart detailing the critical stages of FTIR analysis, from system validation to final reporting.

Step-by-Step Experimental Methodology
  • System Performance Verification (Self-Validation): Before analysis, run a spectrum of a polystyrene film. Verify that the characteristic peak positions are within the accepted tolerance (e.g., the 1601 cm⁻¹ band should be at 1601 ± 1 cm⁻¹). This step ensures the instrument is properly calibrated and functioning correctly.

  • ATR Crystal Cleaning: Meticulously clean the surface of the diamond ATR crystal with a lint-free wipe moistened with isopropyl alcohol. Allow the solvent to evaporate completely. This prevents cross-contamination from previous analyses.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum (typically co-adding 32 scans). Causality: This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrumental response, which is then mathematically subtracted from the sample spectrum to provide a pure spectrum of the analyte.

  • Sample Application: Using a micro-spatula, place a small quantity of this compound powder onto the center of the ATR crystal. The amount should be just sufficient to cover the crystal's active area.

  • Applying Pressure: Lower the ATR pressure clamp and apply a consistent, firm pressure. Many ATR systems have a torque-limiting knob that clicks at optimal pressure. Causality: Good contact between the solid sample and the crystal is essential for a strong, high-quality spectrum, as the evanescent wave only penetrates a few microns into the sample.[6]

  • Sample Spectrum Acquisition: Collect the sample spectrum using appropriate parameters. For a high-quality spectrum for identification purposes, the following are recommended:

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (co-adding scans improves the signal-to-noise ratio)

  • Post-Analysis Cleaning: After the measurement, retract the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly as described in step 2.

Spectral Analysis and Structural Confirmation

The definitive identification of this compound is achieved by assigning the observed absorption bands to the molecule's specific functional groups.

Annotated Molecular Structure

Caption: Figure 2: The chemical structure highlighting the distinct functional groups that produce characteristic FTIR absorption bands.

Table of Expected Vibrational Frequencies

The following table consolidates the expected absorption bands for this compound, based on established spectroscopic principles for amides, amines, and substituted aromatics.[3][4][9]

Vibrational ModeFunctional Group OriginExpected Wavenumber (cm⁻¹)Expected IntensityRationale & Comments
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3450 - 3300Medium, Sharp (two bands)The presence of two distinct bands in this region is a hallmark of a primary amine.[3]
N-H StretchSecondary Amide (-CO-NH-)3350 - 3150Medium, Sharp (one band)A single peak distinguishes it from the primary amine. Often appears slightly broader than the amine peaks due to hydrogen bonding.[4]
C-H StretchAromatic (sp²)3100 - 3000Medium to WeakAbsorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[5]
C-H StretchMethyl (sp³)2975 - 2850Medium to WeakAbsorptions just below 3000 cm⁻¹ confirm the presence of the N-methyl group.
Amide I Band (C=O Stretch)Secondary Amide1680 - 1640 Strong, Sharp This is typically one of the most intense and diagnostically important peaks in the spectrum. Its position is lowered by conjugation with the aromatic ring.[4]
N-H BendPrimary Amine1650 - 1580MediumThe scissoring vibration of the -NH₂ group. May sometimes overlap with aromatic C=C bands.
Amide II Band (N-H Bend/C-N Stretch)Secondary Amide1570 - 1515 Strong Another key diagnostic peak for secondary amides, appearing near the C=O stretch.[4]
C=C StretchAromatic Ring1620 - 1450Medium to Weak (multiple bands)The benzene ring gives rise to a series of absorptions in this region.
C-N StretchAromatic Amine / Amide1335 - 1250MediumConfirms the C-N linkages of both the amine and amide groups.[3]
C-H Out-of-Plane BendSubstituted Aromatic900 - 675StrongThe pattern of these strong bands in the fingerprint region can help confirm the 1,2,4-trisubstitution pattern of the ring.
C-Cl StretchAryl-Halide850 - 550Medium to StrongA strong absorption in the low-frequency region confirms the presence of the chlorine substituent.
Guide to Spectral Interpretation
  • High-Frequency Region (4000-2800 cm⁻¹): Immediately inspect the 3500-3100 cm⁻¹ range. You must observe a pattern of approximately three peaks: two sharp bands for the primary amine (-NH₂) and one slightly broader band for the secondary amide (-NH-). Just below 3000 cm⁻¹, look for the weaker C-H stretching of the methyl group.

  • Carbonyl Region (1700-1600 cm⁻¹): The spectrum must be dominated by a very strong, sharp "Amide I" band between 1680-1640 cm⁻¹. This is the C=O stretch and is a primary point of confirmation.

  • Fingerprint Region (1600-400 cm⁻¹): Look for the second strong amide peak, the "Amide II" band, around 1550 cm⁻¹. The presence of both Amide I and Amide II bands is definitive proof of the secondary amide group. Confirm the aromatic C=C stretches and the strong C-Cl stretch at lower wavenumbers.

Conclusion

FTIR spectroscopy, when executed with a validated protocol, provides an unequivocal structural confirmation of this compound. By systematically identifying the characteristic absorption bands for the primary amine, secondary amide, and substituted aromatic ring as detailed in this note, scientists can rapidly and confidently verify the identity and integrity of this vital chemical intermediate. This methodology serves as a cornerstone for robust quality assurance in the pharmaceutical development pipeline.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Google Patents. (CN105936625A). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy: Amines. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • Chemistry LibreTexts. (2019). Spectral Characteristics of the Benzene Ring. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy Tables. [Link]

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Application Notes & Protocols for the Strategic Use of 3-amino-4-chloro-N-methylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Substituted Benzamides

In the landscape of modern drug discovery and materials science, the substituted benzamide scaffold represents a "privileged structure." Its rigid, yet functionalizable, framework allows for the precise spatial orientation of pharmacophores, making it a cornerstone in the synthesis of targeted therapeutics. 3-amino-4-chloro-N-methylbenzamide, in particular, is a versatile intermediate, offering three distinct points for chemical modification: the nucleophilic amino group, the aromatic ring amenable to electrophilic and cross-coupling reactions, and the N-methylamide moiety which influences solubility and conformational rigidity. This guide provides an in-depth exploration of its synthesis and application, grounded in mechanistic principles and validated protocols.

Characterization and Safety Profile

Before its deployment in a synthetic campaign, a thorough understanding of the reagent's properties is paramount.

PropertyValueSource
Molecular Formula C₈H₉ClN₂OInferred from structure
Molecular Weight 184.63 g/mol Inferred from structure
Appearance Off-white to light brown solidGeneric observation
CAS Number 19694-10-1 (for the non-N-methylated analog)[1]

Synthesis of the Core Intermediate: A Multi-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid. This approach ensures high yields and purity of the final product. The methodology is adapted from established procedures for analogous compounds.[3]

Synthesis_Workflow Start 4-chloro-3-nitrobenzoic acid Intermediate 4-chloro-N-methyl-3-nitrobenzamide Start->Intermediate 1. SOCl₂, DMF (cat.) 2. Methylamine (aq.) THF, 0°C to rt Product This compound Intermediate->Product Pd/C (10 mol%) H₂ (balloon) Ethanol, rt

Figure 1: Synthesis workflow for this compound.

Protocol 1: Synthesis of 4-chloro-N-methyl-3-nitrobenzamide

This initial step involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with methylamine. The choice of thionyl chloride is driven by its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

  • Activation: To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol).

  • Acid Chloride Formation: Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution. The reaction progress can be tracked by thin-layer chromatography (TLC).

  • Amidation: Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of methylamine (40 wt. %, 2.5 eq). A precipitate will form.

  • Workup and Isolation: Stir the mixture at room temperature for an additional hour. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water to yield the desired nitro-intermediate.

Protocol 2: Reduction to this compound

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine. Palladium on carbon is the catalyst of choice due to its high activity and selectivity.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-N-methyl-3-nitrobenzamide (1.0 eq) in ethanol (0.2 M).

  • Catalyst Addition: Carefully add 10% palladium on carbon (10 mol % Pd) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring and Completion: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to afford the pure this compound, which is often of sufficient purity for subsequent steps.

Synthetic Applications: A Gateway to Molecular Complexity

The true utility of this compound lies in the reactivity of its aniline-like amino group. This functionality serves as a versatile handle for constructing more elaborate molecular architectures, particularly in the synthesis of pharmacologically active compounds.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. The amino group of our title compound can be coupled with a variety of aryl or heteroaryl halides/triflates to generate diarylamine structures, a common motif in kinase inhibitors.[4]

Buchwald_Hartwig_Workflow Reactants This compound + Aryl-X (X = Br, I, OTf) Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XantPhos) Base (e.g., Cs₂CO₃) Reactants->Catalyst Toluene or Dioxane Heat (80-110 °C) Product N-Aryl-3-amino-4-chloro-N-methylbenzamide Catalyst->Product C-N Bond Formation

Figure 2: Generalized workflow for Buchwald-Hartwig amination.

Mechanistic Insight: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the active palladium(0) catalyst. The choice of ligand (e.g., XantPhos, SPhos) is critical for stabilizing the palladium center and promoting the reductive elimination step.[4]

Protocol 3: Buchwald-Hartwig Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol %), and XantPhos (5 mol %).

  • Solvent and Degassing: Evacuate and backfill the tube with nitrogen three times. Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated benzamide.

Synthesis of Heterocyclic Scaffolds

The ortho-amino-chloro substitution pattern on the benzamide ring is a precursor for the construction of various fused heterocyclic systems, such as benzimidazoles, quinazolinones, and benzothiazoles. These heterocycles are prevalent in medicinal chemistry. For instance, condensation with an aldehyde followed by oxidative cyclization can lead to benzimidazole derivatives.

HeterocycleReaction PartnerKey Conditions
Benzimidazole Aldehyde (R-CHO)1. Schiff base formation \n 2. Oxidative cyclization (e.g., Na₂S₂O₅)
Quinazolinone Orthoformate, AmineMicrowave irradiation, acid catalyst
Benzothiazole Carbon disulfideBase (e.g., KOH), reflux

Concluding Remarks

This compound is a high-value synthetic intermediate whose strategic utility is derived from its trifunctional nature. The protocols and applications detailed herein provide a framework for its effective incorporation into complex synthetic routes. The true potential of this building block is realized when chemists leverage its inherent reactivity to streamline the synthesis of novel chemical entities for pharmaceutical and material science applications. The causality behind each experimental choice—from the selection of a hydrogenation catalyst to the specific ligand in a cross-coupling reaction—is rooted in the fundamental principles of organic chemistry, ensuring that each protocol is a self-validating system for achieving the desired molecular transformation.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES - International Journal of Pharmaceutical Sciences and Research. [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
  • 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem - NIH. [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - ChemRxiv. [Link]

  • Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem. [Link]

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3-amino-4-chloro-N-methylbenzamide as an intermediate for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 3-amino-4-chloro-N-methylbenzamide: A Versatile Intermediate for Modern Heterocyclic Synthesis

Preamble: Strategic Importance of the this compound Scaffold

In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is paramount. This compound has emerged as a high-value, versatile intermediate due to its intrinsic structural features. The molecule is an ortho-amino benzamide, a class of compounds primed for a variety of cyclization reactions.

The strategic placement of the primary amine (at C3) and the N-methylamide group (at C1) provides a reactive 1,3-N,N'-nucleophilic system ideal for annulation reactions to form six- or seven-membered heterocyclic rings. The chlorine atom at the C4 position serves two critical roles: it electronically modulates the reactivity of the aromatic ring and provides a synthetic handle for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries. This guide provides an in-depth exploration of its properties, synthesis, and application in constructing key heterocyclic systems.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 51920-00-4[1]
Molecular Formula C₈H₉ClN₂ON/A
Molecular Weight 184.63 g/mol N/A
Appearance Light brown crystalline solid[2]
Melting Point 128-132 °C[2]
Boiling Point 304 °C (Predicted)[2]

Synthesis of the Intermediate: A Validated Protocol

The reliable synthesis of this compound is a prerequisite for its use in more complex syntheses. A common and efficient route begins with 4-chloro-3-nitrobenzoic acid, involving a two-step sequence of amidation followed by nitro group reduction.

Synthetic Workflow Diagram

cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Reduction A 4-chloro-3-nitrobenzoic acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Activation C Acyl Chloride Intermediate B->C D Methylamine (CH₃NH₂) C->D Nucleophilic Acyl Substitution E 4-chloro-N-methyl-3-nitrobenzamide D->E F 4-chloro-N-methyl-3-nitrobenzamide G Reducing Agent (e.g., SnCl₂/HCl, Fe/HCl, H₂/Pd-C) F->G Reduction H This compound G->H

Caption: General workflow for the synthesis of the target intermediate.

Protocol 2.1: Synthesis of this compound

This protocol details the reduction of the commercially available nitro-precursor. The reduction is a critical step; various reagents can be employed, but tin(II) chloride in ethanol is often chosen for its high chemoselectivity, leaving the amide and chloro functionalities intact.

Materials:

  • 4-chloro-N-methyl-3-nitrobenzamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-N-methyl-3-nitrobenzamide (1.0 eq) and ethanol to create a ~0.2 M solution. Begin stirring.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension in one portion.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). The reaction is typically exothermic initially.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates completion. This typically takes 2-4 hours.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour it into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acidic mixture and precipitate tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to afford pure this compound.[3]

Application: Synthesis of 7-Chloro-Quinazolin-4(3H)-ones

The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[4] The reaction of this compound with various one-carbon (C1) electrophiles provides a direct and efficient entry into this important heterocyclic system.

General Reaction Mechanism

The synthesis proceeds via a condensation-cyclization-dehydration/oxidation sequence. The primary aromatic amine is more nucleophilic than the amide nitrogen and initiates the reaction by attacking the C1 electrophile (e.g., an aldehyde). The resulting intermediate then undergoes an intramolecular cyclization, driven by the amide nitrogen attacking the newly formed imine or its equivalent.

Start 3-amino-4-chloro- N-methylbenzamide Intermediate1 Schiff Base/ Aminal Intermediate Start->Intermediate1 Condensation Aldehyde Aldehyde (R-CHO) + Acid Catalyst (H⁺) Aldehyde->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Dihydroquinazolinone Cyclization->Intermediate2 Dehydration Dehydration/ Oxidation Intermediate2->Dehydration Product 7-Chloro-quinazolin-4(3H)-one Derivative Dehydration->Product

Caption: Logical flow for quinazolinone synthesis from an ortho-amino benzamide.

Protocol 3.1: Synthesis of 7-Chloro-2-phenyl-3-methylquinazolin-4(3H)-one

This protocol exemplifies the synthesis using benzaldehyde as the C1 source. An acid catalyst is often employed to facilitate the initial condensation and subsequent cyclization.[5]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq) or Acetic Acid (solvent)

  • Toluene or Acetic Acid (solvent)

  • Round-bottom flask, Dean-Stark trap (if using toluene), reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser (if using toluene), combine this compound (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of p-TSA (0.1 eq) in toluene. Alternatively, the reactants can be dissolved in glacial acetic acid.

  • Causality Insight: The use of a Dean-Stark trap with toluene is to azeotropically remove the water formed during the condensation and cyclization steps, driving the equilibrium towards the product. Acetic acid can serve as both the solvent and the acid catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Workup (Toluene): Cool the reaction mixture. If a precipitate has formed, it can be collected by filtration, washed with cold toluene or hexanes, and dried. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue.

  • Workup (Acetic Acid): Cool the reaction to room temperature and pour it into ice water. The product will often precipitate. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol or ether.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield the pure quinazolinone.

Application: Synthesis of 8-Chloro-1,4-Benzodiazepine-2-ones

The 1,4-benzodiazepine skeleton is the core of a class of psychoactive drugs.[6] Synthesis from ortho-amino benzamides typically involves a multi-step process, often starting with acylation of the primary amine with an α-halo acyl halide, followed by an intramolecular nucleophilic substitution to form the seven-membered ring.

General Synthetic Pathway

A 3-amino-4-chloro- N-methylbenzamide C Acylated Intermediate (Amide Formation) A->C Acylation B α-Halo Acyl Chloride (e.g., Chloroacetyl chloride) B->C E Intramolecular Cyclization (Sₙ2) C->E D Base (e.g., K₂CO₃, Pyridine) D->E Deprotonation F 8-Chloro-1,4-Benzodiazepine-2-one Scaffold E->F

Caption: A plausible pathway for benzodiazepine synthesis.

Protocol 4.1: General Procedure for an 8-Chloro-1,4-Benzodiazepine-2-one Scaffold

This protocol outlines a general, field-proven approach for the synthesis of the benzodiazepine core.[7]

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • A non-nucleophilic base (e.g., Pyridine or Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Ammonia (NH₃) in a suitable solvent or hexamethylenetetramine (HMTA) for the final amination step.

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

Step A: Acylation

  • Reaction Setup: Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Expertise Insight: The reaction is performed at 0 °C to control the exothermicity of the acylation and to minimize side reactions. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[8]

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude chloroacetamide intermediate. This intermediate is often used in the next step without further purification.

Step B: Intramolecular Cyclization and Amination

  • Cyclization: The chloroacetamide intermediate is dissolved in a solvent like ethanol. A reagent such as hexamethylenetetramine (HMTA) or a solution of ammonia in methanol is added.

  • Reaction: The mixture is heated to reflux. The ammonia acts as a nucleophile, displacing the chloride, and the newly formed primary amine then attacks the amide carbonyl in an intramolecular fashion to form the seven-membered ring. This is a complex sequence often referred to as the Gabriel synthesis or a variation thereof.

  • Workup and Purification: After cooling, the reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent. The product is then purified by column chromatography or recrystallization to yield the benzodiazepine derivative.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Hazard Identification: 3-amino-4-chloro-benzamide is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.

References

  • CN105936625A: Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.

  • Organic Chemistry Portal: Synthesis of quinazolinones.

  • Aparicio-Araque, D. F., et al. (2024): Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate.

  • PubChem Compound Summary for CID 88200: Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information.

  • Aparicio-Araque, D. F., et al. (2024): Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.

  • ChemicalBook: this compound (51920-00-4).

  • Organic Chemistry Portal: Synthesis of quinazolines.

  • Dvorak, C. A., et al. (2005): ortho-Arylation of Benzamides. Organic Letters, ACS Publications.

  • Safety Data Sheet: 3-Amino-4-methylbenzamide.

  • MDPI: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.

  • Gomtsyan, A., et al. (2021): New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC.

  • Katritzky, A. R., et al. (2005): Design and Synthesis of Novel Benzodiazepines. VTechWorks.

  • ChemicalBook: 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis.

  • NCERT: Amines.

  • Maiden, T. M. M., & Harrity, J. P. A. (2016): Recent developments in transition metal catalysis for quinazolinone synthesis. Royal Society of Chemistry.

  • Mallak Specialties: 3-Amino-4-methylbenzamide.

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Application Notes & Protocols: The Role of 3-amino-4-chloro-N-methylbenzamide in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and utilization of 3-amino-4-chloro-N-methylbenzamide as a pivotal intermediate in the production of azo dyes. This document offers detailed, field-proven protocols for its multi-step synthesis starting from 4-chloro-3-nitrobenzoic acid, its subsequent diazotization, and its coupling to form vibrant azo compounds. The causality behind experimental choices, critical process parameters, and safety protocols are thoroughly explained to ensure procedural integrity and reproducibility.

Introduction and Physicochemical Profile

This compound is a substituted aromatic amine that serves as a valuable diazo component in the synthesis of a variety of azo dyes. The primary amino group on the benzene ring allows for the formation of a diazonium salt, a highly reactive electrophile. The specific arrangement of the chloro, amino, and N-methylbenzamide groups on the aromatic ring influences the final electronic properties and, consequently, the color and fastness of the resulting dye. Understanding the synthesis and reactivity of this intermediate is crucial for developing novel colorants for textiles, pigments, and other advanced applications.

Physicochemical Data: this compound
PropertyValueSource
CAS Number 51920-00-4[1]
Molecular Formula C₈H₉ClN₂ON/A
Molecular Weight 184.62 g/mol N/A
Appearance Off-white to pale yellow powder[2]
Purity ≥ 95%[1]
Solubility Soluble in most organic solvents like dichloromethane and benzene; slightly soluble in water.[3]N/A
Physicochemical Data: Key Precursor (4-Chloro-3-nitrobenzoic acid)
PropertyValueSource
CAS Number 96-99-1
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.56 g/mol
Appearance Light yellow crystalline powder[4]
Melting Point 178-180 °C[5]
Purity ≥ 98%

Synthesis of this compound

The synthesis is a two-stage process beginning with the commercially available 4-chloro-3-nitrobenzoic acid. The first stage involves the formation of an amide bond, followed by the selective reduction of the nitro group.

Workflow for Synthesis

cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Nitro Group Reduction A 4-Chloro-3-nitrobenzoic Acid C 4-Chloro-3-nitrobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) E 4-Chloro-N-methyl-3-nitrobenzamide C->E Reaction in DCM D Methylamine (CH₃NH₂) F 4-Chloro-N-methyl-3-nitrobenzamide E->F Intermediate Isolation H This compound (Final Product) F->H Catalytic Hydrogenation G H₂ / Pd-C Catalyst

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of 4-Chloro-N-methyl-3-nitrobenzamide (Intermediate)

This protocol first converts the carboxylic acid to a more reactive acyl chloride, which readily reacts with methylamine.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Aqueous methylamine solution (e.g., 40%)

  • 5% HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Acyl Chloride Formation: In a fume hood, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • Causality Note: Converting the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly basic methylamine. DMF acts as a catalyst by forming a reactive Vilsmeier intermediate.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride residue in fresh anhydrous DCM and cool the flask in an ice bath (0-5 °C).

  • Slowly add an aqueous solution of methylamine (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 5% HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 4-chloro-N-methyl-3-nitrobenzamide, which can be purified by recrystallization (e.g., from ethanol).[6]

Protocol 2: Synthesis of this compound (Final Product)

This step involves the selective reduction of the nitro group to a primary amine using catalytic hydrogenation.

Materials:

  • 4-Chloro-N-methyl-3-nitrobenzamide

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite™ or other filter aid

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the 4-chloro-N-methyl-3-nitrobenzamide (1.0 eq) in methanol or ethanol.

  • Carefully add the Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care in an inert atmosphere if possible.

  • Hydrogenation: Purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the suspension vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Causality Note: The palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group, reducing it to an amine. This method is highly efficient and selective, leaving other functional groups like the amide and chloro substituent intact.[7]

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Filter the mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite pad with additional solvent (methanol/ethanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the this compound product. Purity can be assessed by NMR and melting point, and further purification can be done by recrystallization if necessary.

Application in Azo Dye Synthesis

The synthesized this compound serves as the diazo component. The synthesis of an azo dye is a two-step process: diazotization followed by azo coupling.

Mechanism: Diazotization and Azo Coupling

cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Azo Coupling A This compound C Diazonium Salt Intermediate (Electrophile) A->C Nitrous Acid Reaction B NaNO₂ + 2 HCl D Diazonium Salt C->D Use Immediately F Azo Dye Product D->F Electrophilic Aromatic Substitution E Coupling Component (e.g., 2-Naphthol, Nucleophile)

Caption: General mechanism for azo dye synthesis.

Protocol 3: Diazotization of this compound

This protocol creates the reactive diazonium salt intermediate.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

Procedure:

  • In a beaker, prepare a solution of this compound (1.0 eq) in a mixture of concentrated HCl (2.5-3.0 eq) and water. Stir until a fine suspension or solution is formed.

  • Cool the mixture to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the reaction.

    • Causality Note: Diazonium salts are unstable and will decompose to release nitrogen gas at higher temperatures, leading to unwanted side products and reduced yield. The low temperature stabilizes the intermediate.[8]

  • Separately, prepare a solution of sodium nitrite (1.0-1.1 eq) in a small amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

    • Causality Note: The reaction between NaNO₂ and HCl generates nitrous acid (HNO₂) in situ. This is the active nitrosating agent that reacts with the primary amine to form the N-N triple bond of the diazonium group.[9]

  • After the addition is complete, stir the mixture for an additional 15-20 minutes in the ice bath. The resulting clear or slightly yellow solution is the diazonium salt solution and should be used immediately in the next step.

Protocol 4: Azo Coupling Reaction (General Example)

This protocol demonstrates the coupling of the diazonium salt with an activated aromatic compound, 2-naphthol, to produce a colored dye.

Materials:

  • Diazonium salt solution (from Protocol 3)

  • 2-Naphthol

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice bath

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1.0 eq relative to the starting amine) in a 10% aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

    • Causality Note: The reaction is performed under alkaline conditions because 2-naphthol is activated towards electrophilic attack when it is deprotonated to the naphthoxide ion. This anion is a much stronger nucleophile than the neutral phenol.[10]

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 3) to the cold 2-naphthol solution.

  • An intensely colored precipitate (the azo dye) should form immediately. The color will depend on the specific structures but is often in the red-orange-yellow range.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolation: Collect the dye precipitate by suction filtration. Wash the solid with a large amount of cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a low-temperature oven. The yield and purity can then be determined.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear safety goggles, a lab coat, and nitrile gloves at all times.[11]

  • Conduct all operations, especially those involving thionyl chloride and concentrated acids, within a certified chemical fume hood.[8]

Chemical Hazards:

  • This compound and Analogs: May cause skin and serious eye irritation. May be harmful if swallowed. May cause respiratory irritation.[12][13]

  • 4-Chloro-3-nitrobenzoic Acid: Causes skin and eye irritation.

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.

  • Diazonium Salts: Potentially explosive when isolated and dry. Always keep in cold, aqueous solution and use immediately after preparation.[14]

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed.

Storage and Handling:

  • Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[11]

  • Avoid creating dust when handling solid reagents.[15]

  • Ensure eyewash stations and safety showers are readily accessible.[11]

Waste Disposal:

  • Dispose of all chemical waste according to local, state, and federal regulations. Unreacted sodium nitrite should be quenched (e.g., with sulfamic acid) before disposal.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem Compound Summary for CID 88043, 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 139083282. National Center for Biotechnology Information. [Link]

  • Diazotisation - Organic Chemistry Portal. [Link]

  • CAS No. 51920-11-7 | Chemsrc. [Link]

  • Azo coupling - Wikipedia. [Link]

  • PubChem Compound Summary for CID 88200, Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. [Link]

  • Azo compounds synthesized under alkaline and acidic azo coupling conditions. ResearchGate. [Link]

  • US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. [Link]

  • A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com. [Link]

  • DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. [Link]

  • Introduction to Azo Coupling Reactions for Organic Chemistry - YouTube. [Link]

  • (PDF) 4-Chloro-3-nitrobenzamide. ResearchGate. [Link]

  • some reactions of diazonium ions - Chemguide. [Link]

  • 4 Chloro 3 Nitro Benzamide - Cas No: 16588-06-0. IndiaMART. [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. [Link]

  • 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem. [Link]

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Unlocking the Therapeutic Potential of 3-Amino-4-chloro-N-methylbenzamide Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold in Modern Therapeutics

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved therapeutic agents.[1][2] Derivatives of this versatile scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[2][3][4][5] The 3-amino-4-chloro-N-methylbenzamide core, in particular, offers a unique substitution pattern that can be strategically modified to enhance potency and selectivity for various biological targets. This guide provides an in-depth exploration of the potential pharmaceutical applications of these derivatives, complete with detailed experimental protocols to empower researchers in their drug discovery endeavors.

I. Anticancer Applications: Targeting Key Oncogenic Pathways

Substituted benzamide derivatives have emerged as promising candidates for cancer therapy, primarily through their ability to inhibit key enzymes and pathways that drive tumor growth and survival.[6][7] For derivatives of this compound, several compelling anticancer mechanisms can be investigated.

A. Mechanism of Action: Multi-Targeted Antitumor Activity

The anticancer potential of benzamide derivatives often stems from their ability to interact with the active sites of crucial enzymes. Notably, these compounds have been shown to function as:

  • Kinase Inhibitors: Many kinases, such as Epidermal Growth Factor Receptor (EGFR), are overexpressed or constitutively active in various cancers, leading to uncontrolled cell proliferation.[8] Benzamide derivatives can be designed to competitively bind to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways like the RAS/ERK and PI3K/AKT/mTOR pathways.[8][9]

  • Tubulin Polymerization Inhibitors: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[10] Certain benzamide derivatives can bind to the colchicine-binding site on β-tubulin, preventing microtubule polymerization and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[10][11]

  • Inducers of Oxidative Stress: Some benzamide compounds can induce the accumulation of reactive oxygen species (ROS) within cancer cells.[6] This elevation in ROS can lead to mitochondrial dysfunction, collapse of the mitochondrial membrane potential, and the activation of caspase-dependent apoptotic pathways.[6]

  • Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, play a role in pH regulation and are often overexpressed in hypoxic tumors, contributing to tumor survival and metastasis.[12] Sulfonamide-bearing benzamide derivatives can selectively inhibit CA IX, disrupting the tumor microenvironment.[12]

Logical Workflow for Anticancer Evaluation

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 3-amino-4-chloro- N-methylbenzamide Derivatives MTT Cell Viability/Proliferation Assay (MTT) Synthesis->MTT Initial Screening Kinase EGFR Kinase Inhibition Assay MTT->Kinase If potent Tubulin Tubulin Polymerization Assay MTT->Tubulin If potent CA Carbonic Anhydrase IX Inhibition Assay MTT->CA If potent Apoptosis Apoptosis Assay (e.g., Caspase 3/7) Kinase->Apoptosis Tubulin->Apoptosis CA->Apoptosis ROS ROS Accumulation Assay Apoptosis->ROS

Caption: Workflow for the evaluation of anticancer potential.

B. Experimental Protocols

This protocol describes a common method for synthesizing substituted benzamides via the formation of an acyl chloride followed by amidation.[1]

Materials:

  • Substituted 3-amino-4-chlorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N-methylamine (or other primary/secondary amine) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the substituted 3-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the solution becomes clear. Monitor the reaction by TLC.

  • Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the N-methylamine (1.2 eq) and TEA (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Reaction: Add the acyl chloride solution dropwise to the amine solution at 0 °C.[1] Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[1]

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[3]

Materials:

  • Recombinant human EGFR enzyme

  • Tyrosine kinase buffer

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO control), 2 µL of EGFR enzyme, and 2 µL of a substrate/ATP mixture.[3]

  • Kinase Reaction: Incubate at room temperature for 60 minutes.[3]

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Signal Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value.

This assay monitors the assembly of microtubules in vitro by measuring the change in absorbance over time.[11]

Materials:

  • Purified porcine brain tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Mixture: Prepare a tubulin reaction mix on ice containing tubulin polymerization buffer, glycerol, GTP, and purified tubulin.[15]

  • Compound Addition: Add the test compound or control (e.g., colchicine, DMSO) to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mix to each well.

  • Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm for 60 minutes.[11]

  • Data Analysis: Compare the polymerization curves of compound-treated samples to the control to determine the inhibitory effect.

II. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Benzamide derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[16][17]

A. Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of benzamides can be attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][18] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and interleukins.[19] By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory cascade.[16]

NF-κB Signaling Pathway and Inhibition

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, TNF-α IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (inactive) IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Inhibitor Benzamide Derivative Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes induces IkB_NFkB->NFkB releases

Caption: Inhibition of the NF-κB pathway by benzamide derivatives.

B. Experimental Protocols

This is a standard and widely used model for evaluating acute inflammation.[1][20][21]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Test compounds and vehicle control

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[1]

  • Dosing: Administer the test compounds, vehicle, or standard drug orally or intraperitoneally one hour before carrageenan injection.[1]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[1][2]

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after carrageenan injection.[1][20]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control * 100

This assay quantifies the activity of the NF-κB pathway by measuring the expression of a reporter gene (luciferase) under the control of an NF-κB response element.

Materials:

  • Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.[22] Incubate for 5-6 hours.[22]

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay). Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC₅₀ value.

III. Antimicrobial Applications: A Renewed Fight Against Resistance

Benzamide derivatives have also been explored for their antimicrobial properties, offering a potential avenue for the development of new antibiotics.[14][23]

A. Mechanism of Action: Disruption of Bacterial Processes

The antibacterial activity of benzamides can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes like FtsZ, a key protein in bacterial cell division.[24] The specific mechanism will depend on the structural modifications of the benzamide core.

B. Experimental Protocols

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[23] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.

IV. Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)EGFR IC₅₀ (µM)Tubulin Polym. Inh. (%) at 10 µM
Derivative 1
Derivative 2
Positive Control

Table 2: In Vivo Anti-inflammatory Activity of Selected Derivatives

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle -00
Derivative X 50
Indomethacin 10

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse pharmaceutical applications. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of derivatives based on this core structure. By systematically exploring their anticancer, anti-inflammatory, and antimicrobial activities, researchers can unlock the full therapeutic potential of this versatile chemical class. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.

VI. References

  • Wei, R., Ding, Y., Dong, X., Qi, C., Wang, B., & Gu, Y. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 162, 108594. [Link]

  • Dkhil, M. A., Al-Quraishy, S., Al-Shaebi, E. M., & Abdel-Gaber, R. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • Ma, Y., Zhang, Y., Yang, J., Wei, Y., Zhang, Y., & Zhang, Y. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. [Link]

  • Mishra, S., & Pandey, A. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PubMed Central. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central. [Link]

  • Abdel-Maksoud, M. S., Abdel-Wahab, B. F., El-Gamal, M. I., & Oh, C.-H. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Lee, J. H., Kim, C., Kim, S. H., & Lee, J. (2019). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. MDPI. [Link]

  • Almalki, A. J., Al-Radadi, N. S., & Al-Tuwaijri, H. M. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. PubMed Central. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Zhang, X., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

  • Jo, B. H., Lee, S. H., & Cha, H.-J. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Lopus, M., & Im, S. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. ACS Publications. [Link]

  • Kumar, A., Kumar, R., Kumar, S., & Singh, J. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PubMed Central. [Link]

  • Bove, S. E., La-Brecque, T. D., & Davis, K. D. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Soveral, G., & Matos, A. M. (2017). Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer. MDPI. [Link]

  • Jo, B. H., Lee, S. H., & Cha, H.-J. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. ResearchGate. [Link]

  • ResearchGate. Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. Small Molecule Inhibitors of NF-kB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. [Link]

  • Comenius University. Antimicrobial susceptibility testing - methods. [Link]

  • Kim, H. Y., Kim, J. H., Kim, S. J., & Kim, H. J. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PubMed Central. [Link]

  • Varkondi, E., Schäfer, E., Bökönyi, G., Gyökeres, T., Orfi, L., Petak, I., Pap, A., Szokoloczi, O., Keri, G., & Schwab, R. (2005). Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. PubMed. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Zhang, Q., & Zhang, H. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]

  • de la Chapa, J. J., & Quiroga, A. G. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. [Link]

  • Skwirczynski, Z., & Skwirczynska, M. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

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  • Xiang, G., & Ma, X. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-4-chloro-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning to undertake this synthesis. My objective is to move beyond a simple recitation of steps and provide you with the causal reasoning behind key procedural choices, empowering you to troubleshoot effectively and optimize your outcomes. The protocols and insights described herein are grounded in established chemical principles and validated through practical application.

Overview of Synthetic Strategy

The synthesis of this compound is typically approached via a two-step process starting from 4-chloro-3-nitrobenzoic acid. This strategy isolates the two key transformations—amide bond formation and nitro group reduction—allowing for discrete optimization and control at each stage.

The general synthetic pathway is as follows:

  • Amidation: Conversion of the carboxylic acid group of 4-chloro-3-nitrobenzoic acid into an N-methylamide. This is the critical C-N bond-forming step.

  • Reduction: Selective reduction of the nitro group on the aromatic ring to an amine, yielding the final product.

This guide will dissect each stage, presenting common challenges and their solutions in a direct question-and-answer format.

Synthesis_Workflow start Starting Material: 4-chloro-3-nitrobenzoic acid step1 Step 1: Amidation (Acid Activation & Amine Coupling) start->step1 intermediate Intermediate: 4-chloro-3-nitro-N-methylbenzamide step1->intermediate step2 Step 2: Reduction (Nitro Group to Amine) intermediate->step2 product Final Product: This compound step2->product

Caption: General two-step synthetic workflow.

Troubleshooting Guide & Optimization Protocols

This section addresses specific, practical problems you may encounter during the synthesis. Each question is followed by an in-depth explanation of the underlying chemistry and actionable solutions.

Part 1: The Amidation Step (4-chloro-3-nitrobenzoic acid → 4-chloro-3-nitro-N-methylbenzamide)

Question 1: My amidation reaction has a low yield or fails to go to completion. What are the likely causes and how can I fix it?

Answer: Low conversion in this step almost always points to inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable without an activating agent. Let's break down the two primary methods for activation and their common failure points.

Method A: Acid Chloride Formation

This classic method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methylamine.

  • The "Why": Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, forming a highly electrophilic acyl chloride intermediate that readily reacts with the nucleophilic methylamine.[1][2]

  • Troubleshooting & Protocol:

    • Moisture is Your Enemy: Thionyl chloride reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your starting benzoic acid and solvent must be anhydrous.

    • Insufficient Thionyl Chloride: Use a slight excess (1.1-1.5 equivalents) to ensure full conversion of the carboxylic acid.

    • Temperature Control: The initial reaction can be done at room temperature, but a gentle reflux (e.g., 60-70°C) for 2-4 hours is often required to drive the formation of the acyl chloride to completion.[2]

    • Catalyst Use: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.

    • Amine Addition: After forming the acyl chloride, excess SOCl₂ should be removed under reduced pressure. The crude acyl chloride is then dissolved in an appropriate aprotic solvent (like Dichloromethane - DCM) and cooled in an ice bath before the slow, dropwise addition of methylamine (as an aqueous solution or gas).[2] This cooling is critical to manage the exothermicity of the reaction and prevent side product formation.

Method B: Peptide Coupling Agents

This method avoids the harsh conditions of acyl chloride formation by using coupling agents to activate the carboxylic acid in situ.

  • The "Why": Reagents like N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by methylamine. Often, an additive like 1-hydroxybenzotriazole (HOBt) is included, which first reacts with the O-acylisourea to form an activated ester. This HOBt-ester is less prone to side reactions (like racemization, though not a concern here) and reacts efficiently with the amine to form the amide.[3]

  • Troubleshooting & Protocol:

    • Reagent Stoichiometry: Use slight excesses of the coupling agent (DIC, ~1.2 eq) and methylamine (~1.5 eq) relative to the carboxylic acid. HOBt is typically used in catalytic to stoichiometric amounts.

    • Reaction Solvent: Aprotic solvents like DCM or DMF are standard.

    • Order of Addition: Typically, the carboxylic acid, HOBt, and solvent are mixed first. The DIC is added, and the mixture is stirred for a short period (15-30 minutes) to allow for activation. Finally, the methylamine is added.

    • Byproduct Removal: A major challenge with carbodiimide reagents is the removal of the N,N'-diisopropylurea byproduct. This urea is often insoluble in solvents like DCM and can be removed by filtration. However, some may remain dissolved. Purification is typically achieved by aqueous workup followed by recrystallization or column chromatography.

Question 2: My final amide product from the amidation step is impure. How do I purify it effectively?

Answer: Proper purification is key. The choice of method depends on the nature of the impurities.

  • Aqueous Workup: After the reaction, a standard aqueous workup is the first line of defense.

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine.

    • Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.

  • Recrystallization: The crude solid obtained after workup can often be purified by recrystallization.

    • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethyl acetate/hexane mixtures, ethanol, or isopropanol.[4] Experiment with small amounts to find the best system.

  • Column Chromatography: If recrystallization fails to yield pure material, silica gel chromatography is the definitive method.

    • Eluent System: A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity. A typical system might be a gradient from 10% to 50% ethyl acetate in hexanes.[3]

Part 2: The Reduction Step (4-chloro-3-nitro-N-methylbenzamide → this compound)

Question 3: My nitro group reduction is slow, incomplete, or results in side products. How can I optimize this critical step?

Answer: The reduction of an aromatic nitro group is a robust transformation, but its success hinges on the choice of reducing system and reaction conditions. Incomplete reduction is the most common issue.

Method A: Catalytic Hydrogenation

This is often the cleanest method, producing water as the only byproduct.

  • The "Why": A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, facilitates the transfer of hydrogen (H₂) to the nitro group, reducing it to the amine.[2][5]

  • Troubleshooting & Protocol:

    • Catalyst Activity: Ensure your catalyst is active. Pd/C can deactivate over time. Use a fresh batch if in doubt. Raney Nickel is often stored under water and should be washed with the reaction solvent before use.[5]

    • Catalyst Loading: Typical loading is 5-10 mol% of Pd relative to the substrate. For Raney Nickel, a mass ratio of 1:0.01 to 1:0.05 (substrate to catalyst) can be effective.[6]

    • Hydrogen Pressure: While some reductions work at atmospheric pressure, applying positive pressure (2-4 atm or ~30-60 psi) in a proper hydrogenation vessel significantly increases the reaction rate.[2]

    • Solvent Choice: Alcohols (Methanol, Ethanol) or esters (Ethyl Acetate) are excellent choices as they readily dissolve the substrate and hydrogen.[2][5]

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. The product amine will have a different Rf value than the starting nitro compound. The reaction is typically complete in 2-24 hours.[2][5]

Method B: Metal/Acid Reduction

Using metals like Zinc (Zn), Tin (Sn), or Iron (Fe) in an acidic medium is a classic and effective alternative.

  • The "Why": In this process, the metal is oxidized while the nitro group is reduced. For example, Zinc metal in the presence of a proton source reduces the nitro group. A patent describes using zinc and sodium hydroxide, suggesting the reaction can also be performed under basic conditions.[3]

  • Troubleshooting & Protocol:

    • Metal Activation: The surface of the metal can oxidize, reducing its reactivity. Briefly washing the metal powder/granules with dilute acid before use can be beneficial.

    • Stoichiometry: A significant excess of the metal is required (typically 3-5 equivalents).

    • Temperature: These reactions are often exothermic and may require initial cooling, followed by heating to 70-80°C to ensure completion.[3]

    • Workup Complexity: The workup can be more involved than with catalytic hydrogenation, as it requires the removal of metal salts by filtration and careful pH adjustment during extraction.

Troubleshooting_Reduction problem Problem: Incomplete Nitro Reduction cause1 Cause: Inactive Catalyst (Pd/C) problem->cause1 cause2 Cause: Insufficient H₂ Pressure problem->cause2 cause3 Cause: Poor Solvent Choice problem->cause3 solution1 Solution: - Use fresh catalyst - Ensure proper handling cause1->solution1 solution2 Solution: - Use a pressure vessel - Increase pressure to 2-4 atm cause2->solution2 solution3 Solution: - Switch to MeOH, EtOH, or EtOAc - Ensure substrate is fully dissolved cause3->solution3

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Technical Support Center: Purification of 3-Amino-4-Chloro-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-amino-4-chloro-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

Section 1: Compound Characterization and Impurity Profile

Understanding your compound and its potential contaminants is the first and most critical step in developing a successful purification strategy.

FAQ: What are the key physical and chemical properties of this compound?

Knowledge of the compound's properties is essential for selecting appropriate solvents and purification techniques. Below is a summary of key data.

PropertyValueSource
Chemical Formula C₈H₉ClN₂ON/A
Molecular Weight 184.63 g/mol N/A
CAS Number 51920-00-4[1]
Appearance Typically a light gray or off-white solid[2]
Solubility Slightly soluble in water; soluble in most organic solvents like dichloromethane, benzene, and alcohols.[2]
Safety Irritant; causes skin and serious eye irritation. May cause respiratory irritation.[3]

(Note: Properties are for this compound. Some data is inferred from close analogs and synthesis descriptions where direct data is unavailable.)

FAQ: What are the most common impurities I should expect in my crude product?

The impurity profile is intrinsically linked to the synthetic route used. A common pathway to this molecule involves the amidation of 3-amino-4-chlorobenzoic acid or the reduction of a nitro-precursor.

Common Potential Impurities:

  • Unreacted Starting Materials:

    • 3-amino-4-chlorobenzoic acid: If the amidation reaction is incomplete.

    • 3-nitro-4-chloro-N-methylbenzamide: If the nitro-group reduction is incomplete.

  • Reagent-Derived Impurities:

    • Coupling agents (e.g., HOBt, DIC/EDC byproducts).

    • Residual catalysts (e.g., metal catalysts from hydrogenation/reduction).

  • Side-Reaction Products:

    • Dimerized or polymerized products.

    • Isomers, if the starting materials were not isomerically pure.

The following diagram illustrates the origin of these impurities from a hypothetical two-step synthesis.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_2 Resulting Impurity Profile SM1 3-nitro-4-chlorobenzoic acid Intermediate 3-nitro-4-chloro-N-methylbenzamide SM1->Intermediate Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Amidation SM2 Methylamine SM2->Intermediate Reagent1 Coupling Agents (e.g., EDC, HOBt) Reagent1->Intermediate Impurity3 Reagent Byproducts Reagent1->Impurity3 Product Crude this compound Intermediate->Product Impurity2 Unreacted Intermediate Intermediate->Impurity2 Incomplete Reduction Reagent2 Reducing Agent (e.g., Zn, Fe, H2/Pd) Reagent2->Product Impurity4 Residual Metals Reagent2->Impurity4 G Start Start: Crude Product TLC Analyze purity by TLC/¹H NMR Start->TLC Decision Is crude purity > 90% and are spots well-separated? TLC->Decision Recrystallize Attempt Recrystallization Decision->Recrystallize  Yes Chromatography Perform Column Chromatography Decision->Chromatography No CheckPurity1 Check Purity Recrystallize->CheckPurity1 CheckPurity2 Check Purity Chromatography->CheckPurity2 Decision2 Is it pure? CheckPurity1->Decision2 Decision3 Is it pure? CheckPurity2->Decision3 Decision2->Chromatography No End Pure Product Decision2->End Yes Decision3->End Yes Reevaluate Re-evaluate method (different solvent/column) Decision3->Reevaluate No

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Technical Support Center: Synthesis of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound. The typical synthetic route involves the amidation of 3-amino-4-chlorobenzoic acid or a protected precursor, often starting from 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group.

Question 1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in a multi-step synthesis can be attributed to several factors at different stages. Let's break down the possibilities:

A. Inefficient Amidation:

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid is typically activated.

  • Ineffective Acid Activation: If you are using an activating agent like thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC, EDC), ensure it is fresh and handled under anhydrous conditions. Moisture can quench these reagents.

  • Suboptimal Coupling Agent Stoichiometry: An insufficient amount of the coupling agent will lead to incomplete conversion of the starting carboxylic acid. Conversely, a large excess can lead to side reactions and purification difficulties.

  • Reaction Temperature: Amidation reactions may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation of starting materials or products. Monitor the reaction temperature closely.

B. Incomplete Nitro Group Reduction:

The reduction of the nitro group is a critical step and incomplete conversion is a common reason for low yields of the desired amino-product.

  • Choice and Activity of Reducing Agent: The choice of reducing agent (e.g., Pd/C with H₂, zinc dust, tin(II) chloride) is crucial.[3][4] Ensure the catalyst (if used) is active and not poisoned. For metallic reductions, the metal surface should be activated if necessary.

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent.

  • Reaction Time and Temperature: Nitro reductions can be exothermic. It's important to control the temperature to avoid side reactions. The reaction should be monitored by TLC or HPLC to ensure it goes to completion.

Troubleshooting Protocol for Low Yield:

  • Analyze Each Step: Do not proceed to the next step without confirming the successful completion of the previous one. Use techniques like TLC, LC-MS, or ¹H NMR to analyze a small aliquot of the reaction mixture.

  • Optimize Amidation:

    • If using SOCl₂, ensure it is freshly distilled.

    • If using a coupling agent like DCC, the urea byproduct can be removed by filtration.

    • Consider a two-step process: first, form the acid chloride with SOCl₂ or oxalyl chloride, and then react it with methylamine.[5]

  • Enhance Nitro Reduction:

    • If using catalytic hydrogenation (e.g., Pd/C), ensure the system is properly purged with an inert gas before introducing hydrogen.

    • For metal-based reductions, vigorous stirring is necessary to ensure good contact between the reactants.

Question 2: I observe a persistent colored impurity in my final product, which is difficult to remove by standard crystallization. What is its likely identity and how can I purify my compound?

Answer:

A persistent color, often yellow, orange, or brown, in the final product typically points towards byproducts from the nitro group reduction.

  • Azoxy and Azo Compounds: Incomplete reduction of the nitro group can lead to the formation of highly colored azoxy and azo compounds. These are formed by the condensation of partially reduced nitro intermediates (nitroso and hydroxylamine species).

  • Oxidation of the Aminobenzamide: The final product, being an aromatic amine, is susceptible to air oxidation, which can lead to colored impurities over time.

Purification Strategies for Colored Impurities:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Stir for 15-30 minutes and then filter the hot solution through a pad of celite. The activated carbon will adsorb the highly conjugated colored impurities. Be aware that this may also lead to some loss of the desired product.

  • Chromatography: Column chromatography is a highly effective method for removing these types of impurities. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) can separate the less polar desired product from the more polar colored byproducts.

  • Bisulfite Wash: In some cases, a wash with a sodium bisulfite solution during the workup can help to remove certain colored impurities by forming adducts.

Question 3: My NMR spectrum shows an unexpected set of peaks, suggesting the presence of an isomeric impurity. What is the likely source of this isomer?

Answer:

The presence of an isomeric byproduct often points to a lack of regioselectivity in one of the synthetic steps or the presence of impurities in the starting materials.

  • Starting Material Purity: The most common source is impure starting material. For instance, if the initial 4-chloro-3-nitrobenzoic acid contains isomeric impurities (e.g., 2-chloro-5-nitrobenzoic acid or 2-chloro-3-nitrobenzoic acid), these will likely be carried through the synthesis to yield isomeric aminobenzamides.

  • Side Reactions during Nitration: If you are preparing the 4-chloro-3-nitrobenzoic acid yourself, the nitration of 4-chlorobenzoic acid can potentially yield small amounts of other isomers.

Troubleshooting Protocol for Isomeric Impurities:

  • Verify Starting Material Purity: Before starting the synthesis, confirm the purity of your 4-chloro-3-nitrobenzoic acid by melting point, NMR, or HPLC. If it is impure, it should be purified by recrystallization.

  • Optimize Nitration Conditions: If you are performing the nitration, carefully control the reaction temperature and the rate of addition of the nitrating agent to maximize the yield of the desired isomer.

  • Purification of the Final Product: Isomers can sometimes be challenging to separate. Fractional crystallization may be effective if there is a significant difference in the solubilities of the isomers. Preparative HPLC is a more robust but also more resource-intensive method for separating isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable route starts from 4-chloro-3-nitrobenzoic acid. This is a two-step process:

  • Amidation: The carboxylic acid is first activated, commonly by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with methylamine to form 3-nitro-4-chloro-N-methylbenzamide.

  • Reduction: The nitro group of the intermediate is then reduced to an amine. A common method for this is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[4] Alternative reducing agents include metals in acidic media, such as zinc or tin.[3]

Q2: What are the critical process parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Temperature Control: This is critical during both the formation of the acid chloride (can be exothermic) and the nitro reduction (also exothermic). Poor temperature control can lead to side reactions and the formation of impurities.

  • Anhydrous Conditions: The amidation step, especially when using an acid chloride, must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

  • Stoichiometry: Precise control of the molar ratios of reactants is important. For example, using a large excess of methylamine can make its removal from the final product difficult, while an insufficient amount will lead to incomplete reaction.

Q3: Can I use 3-amino-4-chlorobenzoic acid directly for the amidation with methylamine?

A3: While direct amidation of 3-amino-4-chlorobenzoic acid with methylamine is possible, it typically requires high temperatures or the use of coupling agents.[1] The amino group in the starting material can potentially compete with the methylamine in reacting with the activated carboxylic acid, leading to the formation of polymeric byproducts. Therefore, it is often more efficient to introduce the amino group in the final step by reducing a nitro-precursor.

Q4: What are some of the key byproducts to look out for during this synthesis?

A4: Besides the already mentioned colored impurities and isomers, other potential byproducts include:

  • Unreacted Starting Materials: Such as 4-chloro-3-nitrobenzoic acid or 3-amino-4-chlorobenzoic acid.

  • Over-alkylation: Reaction of the product's amino group with any remaining activating agent or under certain conditions, leading to N-methylated byproducts.

  • Hydrolysis Products: If water is present during the amidation of the acid chloride, 4-chloro-3-nitrobenzoic acid will be regenerated.

  • Urea Byproducts: If carbodiimide coupling agents are used, N,N'-disubstituted ureas are formed as byproducts which need to be removed.

Data and Diagrams

Table 1: Common Byproducts and Their Likely Origin

Byproduct/ImpurityLikely OriginRecommended Analytical Technique
4-chloro-3-nitrobenzoic acidIncomplete amidationHPLC, LC-MS
3-nitro-4-chloro-N-methylbenzamideIncomplete nitro reductionHPLC, LC-MS
Isomeric aminobenzamidesImpure starting materialsHPLC, ¹H NMR, GC-MS
Azoxy/Azo compoundsIncomplete nitro reductionUV-Vis, LC-MS
Dimeric/Polymeric speciesSide reactions of the amino groupGPC, LC-MS

Diagram 1: General Synthetic Pathway and Potential Byproduct Formation

cluster_0 Amidation Step cluster_1 Reduction Step A 4-chloro-3-nitrobenzoic acid D Activation (e.g., SOCl2) A->D E Unreacted Starting Material A->E Incomplete Reaction B 3-nitro-4-chloro-N-methylbenzamide H Reduction (e.g., H2, Pd/C) B->H I Incomplete Reduction Product B->I Incomplete Reaction J Azo/Azoxy Byproducts B->J Side Reactions C Methylamine C->B D->B + Methylamine F Hydrolysis Product D->F + H2O G This compound (Product) H->G

Caption: Synthetic pathway for this compound highlighting key steps and potential byproduct formation.

References

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • ACS Publications. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Scientific Research Publishing. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

Sources

Technical Support Center: 3-Amino-4-chloro-N-methylbenzamide Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-amino-4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in various experimental settings. Our goal is to equip you with the knowledge to anticipate potential stability issues, design robust experiments, and correctly interpret your results.

Introduction to the Stability Profile of this compound

This compound is a multifaceted molecule with several functional groups that influence its chemical stability. The primary areas of potential degradation are the N-methylbenzamide moiety, the aromatic amine group, and the chloro-substituted aromatic ring. Understanding the reactivity of these groups is crucial for handling and using this compound effectively in your research.

The benzamide functional group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the cleavage of the amide bond. The aromatic amine group is prone to oxidation and photodegradation, potentially forming colored impurities. The chloro-substituted benzene ring is generally stable but can undergo degradation under specific, high-energy conditions.

This guide will delve into these potential stability issues in a question-and-answer format, providing you with practical advice and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: What are the recommended storage conditions for solid this compound?

A1: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The primary concerns for the solid compound are moisture, which can facilitate hydrolysis over long periods, and light, which can induce photodegradation of the aromatic amine.

Q2: I need to prepare a stock solution. What is the best solvent for long-term storage?

A2: For long-term storage of stock solutions, anhydrous aprotic solvents such as DMSO or DMF are generally preferred. These solvents are less likely to participate in hydrolytic degradation compared to protic solvents like water, methanol, or ethanol. It is crucial to use high-purity, anhydrous solvents to minimize degradation. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Stability in Aqueous Solutions

Q3: How stable is this compound in aqueous buffers?

A3: The stability in aqueous buffers is highly dependent on the pH. The benzamide linkage is susceptible to hydrolysis, which is catalyzed by both acids and bases.[1][2] Therefore, neutral or near-neutral pH (6-8) is recommended for short-term experiments. If you must work at acidic or basic pH, be aware of the potential for hydrolysis and consider running a time-course experiment to assess the compound's stability under your specific conditions.

Q4: What are the degradation products of hydrolysis?

A4: Hydrolysis of this compound will cleave the amide bond, yielding 3-amino-4-chlorobenzoic acid and methylamine.[3]

Troubleshooting Guide

Issue 1: I'm observing a new peak in my HPLC analysis after incubating my compound in an acidic buffer.

Possible Cause: This is likely due to acid-catalyzed hydrolysis of the benzamide bond.[1][3] Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[4][5]

Troubleshooting Steps:

  • Confirm Identity: If possible, use mass spectrometry (MS) to confirm if the new peak corresponds to the mass of 3-amino-4-chlorobenzoic acid.

  • pH Adjustment: If your experimental protocol allows, increase the pH of your buffer to a more neutral range.

  • Temperature Reduction: Lowering the temperature of your experiment will slow down the rate of hydrolysis.

  • Time-Course Analysis: Run a time-course experiment to quantify the rate of degradation under your current conditions. This will help you determine the acceptable timeframe for your experiments.

Issue 2: My solution of this compound has turned yellow/brown.

Possible Cause: The discoloration is likely due to the oxidation of the aromatic amine group. Aromatic amines are known to be susceptible to oxidation, which can be initiated by air (oxygen), trace metal ions, or light, leading to the formation of colored polymeric products.[6]

Troubleshooting Steps:

  • Protect from Light: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Use Degassed Solvents: For sensitive experiments, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Add Antioxidants: In some applications, the addition of a small amount of an antioxidant may be permissible to prevent oxidation. However, this should be carefully evaluated for compatibility with your assay.

  • Purity Check: Use HPLC with a UV-Vis detector to check for new peaks that might correspond to degradation products.

Issue 3: I'm seeing inconsistent results in my cell-based assays.

Possible Cause: Inconsistent results can be a sign of compound degradation in the cell culture medium. The medium is an aqueous environment, typically buffered around pH 7.4, and kept at 37°C, conditions that can promote slow hydrolysis over time. Additionally, components in the medium or cellular metabolic processes could contribute to degradation.

Troubleshooting Steps:

  • Stability in Media: Perform a stability study of the compound in the cell culture medium under your assay conditions (e.g., 37°C, 5% CO2). Analyze samples by HPLC at different time points (e.g., 0, 2, 6, 24, 48 hours) to determine the rate of degradation.

  • Fresh Preparations: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

  • Solvent Control: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is low and consistent across all experiments, as it can also have effects on cell viability and compound stability.

Data Presentation

Table 1: Predicted Relative Stability of this compound in Common Laboratory Solvents

Solvent TypeExamplesPredicted StabilityRationale
Aprotic Polar DMSO, DMFHigh Anhydrous grades are ideal for long-term storage as they are non-protic and can dissolve the compound well.
Aprotic Non-Polar Toluene, DichloromethaneModerate to High Good for short-term use if solubility is adequate. Chlorinated solvents may contain trace acids which could affect stability.[7]
Protic Polar Water, Ethanol, MethanolLow to Moderate These solvents can act as nucleophiles in hydrolysis, especially at non-neutral pH and elevated temperatures. Higher polarity can accelerate hydrolysis.[8]
Aqueous Buffers (Acidic) pH < 6Low Risk of acid-catalyzed hydrolysis of the amide bond.[1][3]
Aqueous Buffers (Neutral) pH 6-8Moderate Generally the most stable aqueous condition, but hydrolysis can still occur over time, especially with elevated temperature.
Aqueous Buffers (Basic) pH > 8Low Risk of base-catalyzed hydrolysis of the amide bond.[1][9]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions. It is recommended to analyze the samples by a stability-indicating method, such as HPLC-UV.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer a sample of the solid compound to a vial and place it in an oven at 70°C for 48 hours.

    • Also, place a solution of the compound in a chosen solvent in the oven.

    • Analyze the samples at the end of the incubation period.

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze both samples after the exposure.

  • Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to that of a control (unstressed) sample. Calculate the percentage of degradation.

Visualizations

Hydrolysis_Pathway This compound This compound Tetrahedral_Intermediate Tetrahedral_Intermediate This compound->Tetrahedral_Intermediate + H₂O (Acid or Base catalysis) 3-amino-4-chlorobenzoic_acid 3-amino-4-chlorobenzoic_acid Methylamine Methylamine Tetrahedral_Intermediate->3-amino-4-chlorobenzoic_acid C-N bond cleavage Tetrahedral_Intermediate->Methylamine C-N bond cleavage

Caption: Potential Hydrolysis Pathway of this compound.

Caption: Troubleshooting Workflow for Investigating Compound Instability.

References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of Amide Hydrolysis. YouTube. Retrieved from [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry, 86(4), 290-297.
  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Leisten, J. A. (1956). The hydrolysis of amides and related compounds in concentrated acid solutions. Part I. The mechanism of the reaction. Journal of the Chemical Society (Resumed), 1572-1578.
  • International Journal of Applied Pharmaceutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Ibne-Rasa, K. M., & Edwards, J. O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society, 84(5), 763–767.
  • ResearchGate. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of polarity of the solvent system on the rate of alkaline hydrolysis. Retrieved from [Link]

  • ResearchGate. (2016, December 11). Possible reason for enhanced stability in chlorinated solvents? Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]

  • Nielsen, C. J., et al. (2010).
  • Myneni, S. C. B. (2002).
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • RSC Publishing. (2023, September 1). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • IntechOpen. (n.d.). Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. Retrieved from [Link]

  • RSC Publishing. (n.d.). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their... Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of probe aromatic amides with well-characterised in vivo metabolism... Retrieved from [Link]

  • Procaccini, C., et al. (2003). Formation of Chlorinated Aromatics by Reactions of Cl*, Cl2, and HCl With Benzene in the Cool-Down Zone of a Combustor. Environmental Science & Technology, 37(8), 1684-9.
  • NCERT. (n.d.). Chemistry (Class XII).
  • National Center for Biotechnology Information. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Retrieved from [Link]

  • National Academy of Sciences. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]

  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • University of Leeds. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • Science.gov. (n.d.). Forced degradation study: Topics. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 17). Chlorination Aromatic Substitution Overview. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 3-amino-4-chloro-N-methylbenzamide. It addresses common challenges and frequently asked questions to help improve reaction yields and product purity.

Overview of the Synthetic Pathway

The most common and established route to synthesize this compound involves a two-step process starting from 3-nitro-4-chlorobenzoic acid. This pathway is generally favored for its reliable outcomes and the availability of starting materials.

  • Amide Formation: The carboxylic acid of 3-nitro-4-chlorobenzoic acid is first activated and then reacted with methylamine to form the intermediate, 3-nitro-4-chloro-N-methylbenzamide.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product, this compound.

The following workflow diagram illustrates this synthetic approach.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction A 3-nitro-4-chlorobenzoic acid B Activation (e.g., SOCl₂, DIC/HOBt) A->B Coupling Agent D 3-nitro-4-chloro-N-methylbenzamide B->D Amidation C Methylamine (CH₃NH₂) C->D E Reduction (e.g., Pd/C, H₂ or Zn/NaOH) D->E Reducing Agent F This compound E->F

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Question: Why is my yield consistently low in the first step (amide formation)?

Answer:

Low yields in the amidation of 3-nitro-4-chlorobenzoic acid can be attributed to several factors, primarily related to the activation of the carboxylic acid and the subsequent reaction with methylamine.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophile. If this activation is incomplete, the reaction will not proceed to completion.

    • Solution 1 (Acid Chloride Formation): Convert the carboxylic acid to an acyl chloride using an excess of thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness. The reaction can be catalyzed by a few drops of N,N-dimethylformamide (DMF)[1]. Ensure the reaction goes to completion by monitoring gas evolution (SO₂ and HCl) and then remove the excess thionyl chloride under vacuum before adding methylamine.

    • Solution 2 (Coupling Agents): Use a dedicated coupling agent. A combination of N,N'-diisopropylcarbodiimide (DIC) as the condensing agent and 1-hydroxybenzotriazole (HOBt) as an activator is a highly effective method described in the literature, which can significantly increase yields by forming a stable activated ester intermediate[2].

  • Side Reactions: The nitro group is strongly electron-withdrawing, which can influence reactivity. Additionally, using a highly concentrated or rapidly added nucleophile (methylamine) can lead to unwanted side reactions.

    • Solution: The addition of methylamine should be controlled and carried out at a reduced temperature (e.g., 0 to -5°C) to manage the exothermicity of the reaction and minimize side products[3]. Using a slight excess of methylamine can ensure the complete consumption of the activated acid.

  • Hydrolysis of the Activated Intermediate: Acyl chlorides and other activated esters are sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated species back to the carboxylic acid.

Question: The reduction of the nitro group is incomplete or results in multiple products. What's going wrong?

Answer:

Incomplete reduction or the formation of side products during the conversion of the nitro group to an amine is a common hurdle. The choice of reducing agent and reaction conditions are critical for a clean and complete conversion.

  • Cause 1: Inactivated Catalyst (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst can become poisoned or lose activity.

    • Solution: Use a fresh, high-quality Pd/C catalyst. Ensure the solvent is appropriate (e.g., ethanol, ethyl acetate, or methyl acetate) and free of impurities that could act as catalyst poisons[3]. The reaction should be conducted under a positive pressure of hydrogen (e.g., 2 atmospheres) and may require gentle heating or extended reaction times (12-24 hours) for complete conversion[3].

  • Cause 2: Insufficient Reducing Agent (for Metal-Based Reductions): When using metals like zinc, tin, or iron in acidic or basic media, an insufficient stoichiometric amount will lead to incomplete reduction.

    • Solution: A method using zinc metal sheets in a sodium hydroxide solution at elevated temperatures (70-80°C) has been reported to be effective[2]. Ensure a sufficient excess of the metal is used and that the reaction mixture is vigorously stirred to maintain contact between the reactants.

  • Cause 3: Formation of Intermediates: Reduction of a nitro group can proceed through intermediate species like nitroso and hydroxylamine compounds. If the reaction stalls, these may be present as impurities.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, you can try adding more reducing agent or extending the reaction time. For catalytic hydrogenation, ensuring efficient stirring to facilitate the three-phase reaction (solid catalyst, liquid solution, gas hydrogen) is crucial.

The following table compares common reduction methods:

MethodReducing AgentsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C>95%[3]High yield, clean product, easy workup (filtration of catalyst).Requires specialized hydrogenation equipment; catalyst can be a fire hazard.
Metal Reduction Zn, NaOH>95%[2]Inexpensive reagents, suitable for large scale.Workup can be more complex; may generate metal waste.

Question: How can I effectively purify the final product, this compound?

Answer:

Purification is essential to remove unreacted starting materials, intermediates, and side products.

  • Step 1: Initial Workup: After the reaction is complete, the initial workup is crucial. For catalytic hydrogenation, this involves filtering off the Pd/C catalyst. For metal-based reductions, it involves filtering the solid metal residues[2]. The crude product is then typically isolated by removing the solvent under reduced pressure.

  • Step 2: Extraction: Dissolve the crude residue in an organic solvent (like dichloromethane or ethyl acetate) and wash with water to remove inorganic salts. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., sodium bicarbonate solution) can remove any remaining acidic starting material.

  • Step 3: Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Step 4: Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is the most effective method. A common solvent system described is a mixture of petroleum ether and ethyl acetate[2]. The exact ratio should be determined by TLC analysis to achieve good separation between the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The most direct and commonly cited starting material is 3-nitro-4-chlorobenzoic acid. It is commercially available and its reactivity is well-understood for the required transformations.

Q2: Which amide coupling reagents are most effective for the first step?

A2: While converting the carboxylic acid to an acyl chloride with thionyl chloride is a classic and effective method, modern peptide coupling reagents offer milder conditions and often higher yields. The combination of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) is particularly effective as it proceeds through a stable activated ester, minimizing side reactions and leading to high conversion rates[2].

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product in both steps.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H and C=O stretches of the amide and the N-H stretches of the primary amine.

Q4: Are there any specific safety precautions to consider?

A4: Yes, standard laboratory safety practices should be followed.

  • Thionyl Chloride: Is corrosive and reacts violently with water. It should be handled in a fume hood.

  • Catalytic Hydrogenation: Pd/C can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should be handled with care, and the filter cake should not be allowed to dry out completely in the air.

  • Methylamine: Is a flammable and corrosive gas or solution. It should be handled in a well-ventilated area. The final product, 3-amino-4-chlorobenzamide (a closely related compound), is listed as causing skin and eye irritation[4]. It is prudent to handle this compound with similar precautions, including wearing appropriate personal protective equipment (PPE).

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents.
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem. Available at: [Link]

Sources

Technical Support Center: 3-amino-4-chloro-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support center for the synthesis of 3-amino-4-chloro-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or optimizing this important amide coupling reaction. We will delve into common challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the success and reproducibility of your experiments.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves the coupling of 3-amino-4-chlorobenzoic acid with methylamine. While seemingly straightforward, this reaction is an excellent case study in the nuances of amide bond formation, a cornerstone of medicinal chemistry.[1] Success hinges on careful control of reaction parameters to favor the desired product while minimizing common side reactions. This guide provides the causal explanations behind our protocol recommendations to empower you to make informed decisions in your own laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding reagent selection and reaction setup.

Q1: How critical is the purity of the starting material, 3-amino-4-chlorobenzoic acid?

Answer: Extremely critical. The starting material, 3-amino-4-chlorobenzoic acid, possesses two nucleophilic sites: the carboxylic acid (after deprotonation) and the aromatic amine. While the carboxylic acid is the intended reaction partner for the coupling agent, the free amine can participate in side reactions.

  • Causality: If the starting material contains isomeric impurities (e.g., 2-amino-4-chlorobenzoic acid or 5-amino-2-chlorobenzoic acid), these will likely react under the same conditions, leading to a mixture of final products that can be difficult to separate. Furthermore, acidic or basic impurities can neutralize your reagents, throwing off the stoichiometry and reducing your yield. The nucleophilicity of aminobenzoic acid derivatives is a known factor in their reactivity.[2] We recommend verifying the purity of your 3-amino-4-chlorobenzoic acid by NMR or LC-MS before starting.

Q2: Which coupling reagent is best for this synthesis: a carbodiimide (like EDC) or a uronium/aminium salt (like HATU)?

Answer: Both classes of reagents can be effective, but they have different activation mechanisms and byproduct profiles, which influences the choice based on your specific experimental goals (e.g., scale, purity requirements, cost).

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide): Often used with an additive like 1-Hydroxybenzotriazole (HOBt), EDC is a cost-effective choice. It activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt intercepts this unstable intermediate to form an active ester, which is less prone to racemization and side reactions.[3][4] The main byproduct, an N-acylurea, can sometimes be difficult to remove.[4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a more modern and highly efficient coupling reagent that often gives faster reactions and higher yields with fewer side products, especially for challenging couplings.[3][5][6] It activates the carboxylic acid to form a highly reactive OAt-active ester.[5] However, HATU is more expensive, and its byproducts (tetramethylurea and HOAt) must be removed during workup.[7]

Recommendation: For initial lab-scale synthesis, starting with an EDC/HOBt system is a pragmatic choice. If you encounter low yields or significant side products, switching to HATU is a logical optimization step.

Q3: What is the role of the base (e.g., DIPEA, Et3N) and is it always necessary?

Answer: The base plays two crucial roles. First, it deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[5] Second, it neutralizes the acidic byproducts generated during the reaction (e.g., the HCl salt if using EDC hydrochloride).

  • Causality: Without a base, the reaction will be sluggish or may not proceed at all, as the concentration of the required carboxylate is too low. Using an excess of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) ensures the reaction medium remains basic enough to drive the reaction forward. DIPEA is often preferred as it is a non-nucleophilic, sterically hindered base, which minimizes potential side reactions.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem 1: My reaction yield is low. What are the common causes?

Answer: Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause.

Potential Cause Scientific Rationale Recommended Action
Poor Reagent Quality Coupling reagents like EDC and HATU are moisture-sensitive. Water can hydrolyze the activated intermediate faster than the amine can react, quenching the reaction.[8]Use fresh, high-purity coupling reagents and additives. Store them in a desiccator. Use anhydrous solvents.
Incorrect Stoichiometry An incorrect ratio of coupling agent, base, or amine can lead to incomplete conversion of the starting carboxylic acid.Carefully check the molar equivalents. Typically, 1.1-1.5 equivalents of the coupling agent and base relative to the carboxylic acid are used.
Suboptimal Temperature Amide coupling reactions can be temperature-sensitive. Low temperatures may slow the reaction rate, while excessively high temperatures can promote side reactions or reagent decomposition.[4]Start the reaction at 0 °C, especially during the activation step, and then allow it to warm to room temperature. Monitor by TLC or LC-MS to determine the optimal reaction time and temperature.
Inefficient Activation The carboxylic acid may not be activating efficiently. This can happen if the base is not strong enough or if there are steric hindrances.Consider pre-activating the carboxylic acid with the coupling agent and base for 15-30 minutes before adding the methylamine solution. This can improve the rate of the desired reaction.
Side Reactions The activated carboxylic acid can undergo an O-to-N acyl shift to form a stable N-acylurea byproduct, which does not react further.[4] This is more common with carbodiimide reagents.Adding HOBt or HOAt minimizes this side reaction by forming a more stable active ester.[3] Switching to a uronium reagent like HATU can also circumvent this issue.

Troubleshooting Workflow: Low Reaction Yield

G start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous? Fresh?) start->check_reagents Step 1 check_stoich Confirm Stoichiometry (Equivalents Correct?) check_reagents->check_stoich If Reagents OK optimize_temp Optimize Temperature (Start at 0°C -> RT) check_stoich->optimize_temp If Stoich. OK preactivate Implement Pre-activation Step (Acid + Reagent first) optimize_temp->preactivate If Still Low switch_reagent Switch Coupling Reagent (e.g., EDC -> HATU) preactivate->switch_reagent If Still Low end_node Yield Improved switch_reagent->end_node

Caption: A systematic workflow for diagnosing and resolving low yield issues.

Problem 2: I am observing significant byproduct formation. How can I identify and minimize it?

Answer: Byproduct formation is common in amide coupling reactions. The most likely culprits are the N-acylurea (from EDC) or unreacted starting materials.

  • Identification: Use LC-MS to get the mass of the impurities. The N-acylurea byproduct will have a mass corresponding to your starting carboxylic acid plus EDC minus water. Unreacted coupling agent byproducts like tetramethylurea (from HATU) are also common.[7]

  • Minimization Strategy 1: Order of Addition: The order in which you add reagents is critical. A side-reaction can occur where the amine directly reacts with the coupling reagent.[9] To prevent this, always add the coupling agent to the carboxylic acid/base mixture first, allow for a brief "pre-activation" period (15-30 min), and then add the amine. This ensures the activated ester is formed before the amine is introduced.

  • Minimization Strategy 2: Work-up Procedure: A well-designed aqueous work-up can remove many common impurities.

    • An acidic wash (e.g., dilute HCl) will remove excess amine and basic byproducts like DIPEA.[10]

    • A basic wash (e.g., saturated NaHCO3) will remove unreacted carboxylic acid and acidic additives like HOBt.

    • Water-soluble byproducts from EDC can often be removed with multiple aqueous washes.[10]

Problem 3: I'm having trouble with the work-up and purification. Any tips?

Answer: Purification can be challenging due to the polar nature of the product and byproducts.

  • Work-up: If you used a polar aprotic solvent like DMF, removing it can be difficult. Instead of high-temperature rotary evaporation which can degrade the product, consider an aqueous work-up. Dilute the DMF reaction mixture with a larger volume of ethyl acetate or DCM, then wash multiple times with water and brine.[10] A 5% LiCl wash can also be effective for removing DMF.[10]

  • Purification: If column chromatography is necessary, the polarity of the product requires a relatively polar eluent system, such as ethyl acetate in hexanes.[11] Sometimes, byproducts like tetramethylurea (from HATU) are very polar and can be difficult to separate from the product.[7] In these cases, crystallization is a powerful alternative. Try recrystallizing the crude product from a solvent system like ethyl acetate/hexanes or ethanol/water.[11][12]

Part 3: Experimental Protocols

Protocol 1: Standard Synthesis using EDC/HOBt

This protocol provides a reliable starting point for the synthesis.

  • Preparation: To a round-bottom flask under an inert atmosphere (N2 or Argon), add 3-amino-4-chlorobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise while stirring.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. This is the pre-activation step.

  • Amine Addition: Slowly add a solution of methylamine (1.5 eq, e.g., 40% in H2O or 2.0 M in THF) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[11]

General Reaction Pathway

G A 3-Amino-4-chlorobenzoic Acid reagents + Coupling Reagent (EDC or HATU) + Base (DIPEA) A->reagents B Activated Ester (O-Acylisourea or OAt-ester) amine + Methylamine B->amine C This compound reagents->B amine->C

Caption: The two-step activation and coupling pathway for the synthesis.

Protocol 2: Screening and Optimization Workflow

If the standard protocol is not satisfactory, a systematic optimization should be performed. The following parameters can be screened.

Parameter Variables to Screen Rationale
Coupling Reagent EDC/HOBt, EDC/HOAt, HATU, PyBOPDifferent reagents have varying efficiencies and side-reaction profiles. HOAt is sometimes superior to HOBt.[13]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)Solvent polarity can significantly impact reaction rates and solubility of reagents and intermediates.
Base DIPEA, Triethylamine (Et3N), N-Methylmorpholine (NMM)The choice of base can influence reaction kinetics and side-product formation.
Temperature 0 °C to RT, RT, 40 °CBalancing reaction rate against potential degradation or side reactions is key.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link] (Note: Original search result was from HepatoChem summarizing this review).

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Reddit user discussion. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • ACS Central Science. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Supporting Information, Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds. (n.d.). Retrieved from a general synthesis procedure example. (Note: Specific document link was not provided in search results, but the methodology is standard).
  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • ACS Publications. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51366-51373. DOI:10.1039/C7RA06655D.
  • PubMed Central (PMC). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

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Technical Support Center: Synthesis of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of substituted benzamides is a cornerstone of medicinal chemistry, yet it is not without its challenges.[1][2] This resource aims to provide clarity and practical solutions to common hurdles encountered in the lab.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of substituted benzamides.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired benzamide product at all. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a frequent issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The most common method for forming an amide bond involves the condensation of a carboxylic acid and an amine.[2][3] For this to occur efficiently, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If this activation step is incomplete or fails, the reaction will not proceed.

    • Diagnosis: Use Thin Layer Chromatography (TLC) to check for the presence of unreacted carboxylic acid.

    • Solution:

      • Re-evaluate your coupling reagent: The choice of coupling reagent is critical.[4] For sterically hindered acids or amines, a more powerful reagent like HATU or HCTU may be necessary.[4]

      • Ensure anhydrous conditions: Many coupling reagents and activated intermediates are sensitive to moisture. Ensure your solvents and glassware are thoroughly dried.

      • Optimize reaction time and temperature: Some activations require more time or elevated temperatures to go to completion. Monitor the reaction progress by TLC.

  • Hydrolysis of Activated Intermediates: Acyl chlorides, a common activated intermediate, are highly reactive and readily hydrolyze back to the unreactive carboxylic acid in the presence of water.[5][6]

    • Diagnosis: The presence of a significant amount of your starting carboxylic acid in the crude product is a strong indicator of hydrolysis.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Add the amine to the reaction mixture as soon as the acyl chloride is formed.

  • Protonation of the Amine: The amine must be nucleophilic to attack the activated carboxylic acid. If the reaction conditions are acidic, or if acidic byproducts are generated (e.g., HCl from thionyl chloride), the amine can be protonated, rendering it non-nucleophilic.[6]

    • Diagnosis: Your starting amine is present in the crude product, and the reaction has stalled.

    • Solution:

      • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize any acid.[7]

      • If your amine starting material is a salt (e.g., a hydrochloride salt), you will need to add at least one equivalent of base to liberate the free amine.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the reaction rate can be significantly reduced.

    • Diagnosis: The reaction is very slow, even with a potent coupling reagent.

    • Solution:

      • Increase the reaction temperature.

      • Use a less sterically hindered coupling reagent.

      • Consider a different synthetic route if the hindrance is extreme.

Issue 2: Presence of a Persistent Impurity/Byproduct

Question: My final product is contaminated with a persistent impurity that is difficult to remove by standard purification methods. What could it be and how do I get rid of it?

Answer:

The nature of the impurity will depend on the specific reagents used. Here are some common culprits:

  • N-Acylurea Formation (with Carbodiimide Reagents): When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to separate from the desired amide.[7][8]

    • Prevention:

      • Add an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6] These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement.

      • Run the reaction at lower temperatures (e.g., 0 °C).[8]

    • Removal:

      • N-acylurea byproducts are often less soluble than the desired amide. Attempting to precipitate the byproduct by adding a co-solvent in which it is insoluble can be effective.

      • Careful column chromatography is often required.

  • Symmetrical Anhydride Formation: In the absence of an amine, two molecules of the activated carboxylic acid can react to form a symmetrical anhydride.[7]

    • Prevention: Add the amine to the reaction mixture promptly after the activation of the carboxylic acid.

    • Removal: Symmetrical anhydrides can often be removed by an aqueous workup with a mild base, which will hydrolyze the anhydride back to the carboxylic acid.

  • Diacylated Amine: If a primary amine is used, it is possible for it to react with two molecules of the activated carboxylic acid, leading to a diacylated byproduct.[3]

    • Prevention:

      • Use a slight excess of the amine.

      • Add the activated carboxylic acid slowly to the amine solution.

      • Avoid using a strong base, which can deprotonate the newly formed amide, making it more nucleophilic.

Issue 3: Racemization of a Chiral Center

Question: My starting material has a chiral center adjacent to the carboxylic acid, and I am observing racemization in my final product. How can I prevent this?

Answer:

Racemization is a significant concern in peptide synthesis and the synthesis of chiral benzamides.[8][9] The activation of the carboxylic acid can make the alpha-proton more acidic and susceptible to removal, leading to a loss of stereochemical integrity.[8]

Causes & Prevention:

  • Mechanism of Racemization: Racemization often proceeds through the formation of an oxazolone intermediate, especially when the nitrogen of the chiral starting material is acylated.[8][10]

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[11]

    • Recommended Reagents: Uronium/aminium-based reagents like HATU and HCTU, when used with a non-nucleophilic base like DIPEA, are generally considered to be low-racemization options.[4][12]

  • Additives: The use of additives like HOBt or HOAt can suppress racemization.[13]

  • Base Selection: The choice of base is critical.

    • Avoid Strong Bases: Strong bases can promote the abstraction of the alpha-proton.

    • Use Hindered Bases: Sterically hindered bases like DIPEA or 2,4,6-collidine are preferred as they are less likely to act as nucleophiles or abstract the alpha-proton.[8]

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to minimize racemization.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my benzamide synthesis?

The "best" coupling reagent depends on several factors, including the steric hindrance of your substrates, the potential for racemization, and cost.

Coupling Reagent ClassExamplesProsCons
Carbodiimides DCC, EDC, DICInexpensive, widely used.Can lead to N-acylurea byproduct formation and racemization.[8]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh coupling efficiency, low racemization.[4]More expensive.
Phosphonium Salts PyBOP, PyAOPEffective for hindered couplings.Can be more difficult to remove byproducts.

Q2: When should I use a protecting group for my amine or carboxylic acid?

Protecting groups are necessary when your starting materials contain other reactive functional groups that could interfere with the amide coupling reaction.[2]

  • For Amines: If your amine-containing starting material also has a reactive functional group (e.g., another amine, a hydroxyl group, or a thiol), you will need to protect it. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[14][15]

  • For Carboxylic Acids: If your carboxylic acid-containing starting material has a reactive functional group that could react with the coupling reagent (e.g., a hydroxyl or thiol group), it should be protected.

Q3: What is the best way to monitor the progress of my amide coupling reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of an amide coupling reaction.[16] A co-spot of your starting materials and the reaction mixture on the same TLC plate will allow you to visualize the consumption of the starting materials and the formation of the product.

Q4: My reaction with thionyl chloride to form the acyl chloride is giving byproducts. What could be going wrong?

When using thionyl chloride (SOCl₂), several side reactions can occur:

  • Reaction with other functional groups: Thionyl chloride can react with alcohols and other sensitive functional groups.

  • Formation of sulfites: In some cases, unwanted sulfite esters can form.

  • Incomplete reaction: Ensure you are using a sufficient excess of thionyl chloride and allowing enough time for the reaction to go to completion, which is often indicated by the cessation of gas evolution (HCl and SO₂).[3][17]

Visualizations and Protocols

Troubleshooting Workflow for Low Benzamide Yield

G start Low Benzamide Yield check_sm Check for unreacted starting materials via TLC start->check_sm acid_present Carboxylic acid ajor component? check_sm->acid_present Yes amine_present Amine major component? check_sm->amine_present No cause_activation Potential Cause: Ineffective Acid Activation acid_present->cause_activation cause_hydrolysis Potential Cause: Hydrolysis of Acyl Chloride acid_present->cause_hydrolysis both_present Both starting materials present? amine_present->both_present No cause_protonation Potential Cause: Amine Protonation amine_present->cause_protonation Yes no_sm No starting materials, complex mixture? both_present->no_sm No cause_sterics Potential Cause: Steric Hindrance both_present->cause_sterics Yes cause_degradation Potential Cause: Product/Reagent Degradation no_sm->cause_degradation Yes solution_activation Solution: - Use stronger coupling reagent (e.g., HATU) - Ensure anhydrous conditions - Increase reaction time/temperature cause_activation->solution_activation solution_hydrolysis Solution: - Use dry solvents/reagents - Inert atmosphere (N2/Ar) - Add amine promptly after activation cause_hydrolysis->solution_hydrolysis solution_protonation Solution: - Add non-nucleophilic base (DIPEA/TEA) - Ensure free-basing of amine salts cause_protonation->solution_protonation solution_sterics Solution: - Increase reaction temperature - Use less hindered coupling reagent cause_sterics->solution_sterics solution_degradation Solution: - Lower reaction temperature - Check stability of reagents cause_degradation->solution_degradation G cluster_0 Carbodiimide Coupling cluster_1 Side Reaction RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate O R-C-O-C(=N-R')-NH-R' RCOOH->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Amide Desired Amide O R-C-NH-R'' O_Acylisourea->Amide + Amine Rearrangement N-Acylurea Byproduct O R-C-N(R')-C(=O)-NH-R' O_Acylisourea->Rearrangement Intramolecular Rearrangement Amine R''-NH2 Urea Urea Byproduct

Caption: N-Acylurea byproduct formation from an O-acylisourea intermediate.

Protocol: General Procedure for Benzamide Synthesis using HATU

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF, DCM, or THF).

  • Activation:

    • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling:

    • Add the amine (1.0-1.2 eq) to the reaction mixture.

    • Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove excess amine and DIPEA, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. [16] * Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization to obtain the pure substituted benzamide.

References

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022-08-29).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024-06-04).
  • Amide coupling reaction in medicinal chemistry.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (2023-02-28).
  • A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (2025-06-23).
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI.
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  • Amino Protecting Groups Stability - Organic Chemistry Portal.
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  • amide coupling help : r/Chempros - Reddit. (2022-03-24).
  • Amide Workup - Biofilm Inhibitor Synthesis.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit.
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  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel C
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  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07).
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  • Coupling Reagents - Aapptec Peptides.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchG
  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021-07-31).
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis | Journal of the American Chemical Society - ACS Public
  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC - NIH.
  • SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2013-01-22).
  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling - Organic Chemistry Portal.
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  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • A "Sterically Stressed" Amide as a Protecting Group for Amines - ChemistryViews. (2023-05-29).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
  • VH benzoylation reactions with (Benzamide + SOCl 2 ) and carbonyl compounds.
  • Scholars Research Library - Der Pharma Chemica.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (2025-04-29).
  • 7.
  • Protection for the AMINE.pptx.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Chem263_Nov 25_notes_2010.pdf - Chemistry. (2010-11-25).
  • Mechanism of hydrolysis of acyl chlorides - Chemistry Stack Exchange. (2021-04-15).

Sources

Technical Support Center: Characterization of Aminobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of aminobenzamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis and formulation of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.

Chromatography Issues

Question: I'm observing significant peak tailing in my reversed-phase HPLC analysis of an aminobenzamide derivative. What's causing this and how can I fix it?

Answer:

Peak tailing is a common challenge when analyzing basic compounds like aminobenzamides on silica-based columns. The primary cause is the interaction between the basic amine functional groups of your analyte and acidic residual silanol groups (Si-OH) on the stationary phase.[1] This secondary ionic interaction leads to some molecules being retained longer, resulting in asymmetrical peaks.

Here’s a systematic approach to troubleshoot and resolve this issue:

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: This is the most critical parameter.[1]

    • Action: Lower the pH of your mobile phase to < 3.

    • Rationale: At a low pH, the residual silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated (positively charged) aminobenzamide. This reduces the secondary interactions causing the tailing.

    • Recommended Buffers: Use buffers like phosphate or formate at a concentration of 10-25 mM to maintain a stable pH.

  • Column Selection:

    • Action: If pH adjustment is insufficient, consider using a column with end-capping or a different stationary phase.

    • Rationale: End-capped columns have fewer free silanol groups. Alternatively, columns with a different chemistry, such as a polymer-based or hybrid silica column, can offer different selectivity and reduced silanol interactions.

  • Use of Mobile Phase Additives:

    • Action: Add a competing base, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1%).

    • Rationale: TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak shape.

  • Sample Solvent and Injection Volume:

    • Action: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase.[2] Keep the injection volume small.

    • Rationale: Injecting a sample in a strong solvent can cause peak distortion, including tailing and broadening.

Workflow for Optimizing HPLC Analysis of Aminobenzamides

HPLC_Troubleshooting start Start: Peak Tailing Observed ph_adjust Adjust Mobile Phase pH to < 3 start->ph_adjust check_tailing1 Is Tailing Resolved? ph_adjust->check_tailing1 column_select Select End-Capped or Alternative Column check_tailing1->column_select No end_success End: Symmetrical Peak Achieved check_tailing1->end_success Yes check_tailing2 Is Tailing Resolved? column_select->check_tailing2 additives Add Competing Base (e.g., TEA) to Mobile Phase check_tailing2->additives No check_tailing2->end_success Yes check_tailing3 Is Tailing Resolved? additives->check_tailing3 sample_solvent Optimize Sample Solvent and Injection Volume check_tailing3->sample_solvent No check_tailing3->end_success Yes end_further Further Method Development Required sample_solvent->end_further

Caption: Troubleshooting workflow for HPLC peak tailing.

Solubility and Stability Issues

Question: My aminobenzamide candidate has poor aqueous solubility, which is hindering my preclinical studies. What are my options?

Answer:

Poor water solubility is a frequent hurdle for many organic molecules, including novel o-aminobenzamide derivatives.[3] Enhancing solubility is crucial for bioavailability and formulation development. The most common and effective strategy is salt formation.[4]

Strategies for Solubility Enhancement:

  • Salt Formation:

    • Principle: By reacting the aminobenzamide with an acid, you can form a salt which often has significantly improved aqueous solubility.[4]

    • Screening Process: A systematic salt screening should be performed using a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric acids).

    • Evaluation: The resulting salts must be characterized for not only solubility but also for stability, hygroscopicity, and crystallinity. For example, while a hydrobromide salt might improve solubility, it could also be highly hygroscopic, making it difficult to handle.[4]

Salt FormAqueous SolubilityStabilityHygroscopicity
Free Base< 1 mg/mLStableLow
Hydrochloride> 50 mg/mLStable under heat, acid, and baseLow
HydrobromideHighStableHigh (can become liquid on air exposure)
SulfateModerateUnstable (can oxidize and change color)Moderate

This table is a generalized representation based on findings for a specific o-aminobenzamide derivative and may vary for other compounds.[4]

  • Co-crystallization:

    • Principle: Forming a co-crystal with a suitable co-former can disrupt the crystal lattice of the parent compound, leading to improved solubility.

    • Screening: Screen a library of pharmaceutically acceptable co-formers.

Experimental Protocol for Salt Screening:

  • Dissolve the aminobenzamide free base in a suitable organic solvent.

  • Add a stoichiometric amount of the selected acid.

  • Allow the salt to crystallize. This may require cooling, evaporation, or the addition of an anti-solvent.

  • Isolate the resulting solid by filtration and dry under vacuum.

  • Characterize the salt for its physicochemical properties, including solubility (in water and relevant buffers), melting point, and solid-state form (using techniques like XRPD and DSC).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for aminobenzamides?

A1: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5] This is a critical consideration in drug development because different polymorphs of the same compound can have different physicochemical properties, including:

  • Solubility and Dissolution Rate: This can directly impact bioavailability.

  • Stability: One polymorph may be more stable than another under certain storage conditions.

  • Melting Point

  • Mechanical Properties: Affecting manufacturability (e.g., tableting).

While research on polymorphism in aminobenzamides is specific to each derivative, related compounds like benzamide and p-aminobenzoic acid are known to exhibit polymorphism.[6][7] Therefore, it is crucial to perform a thorough polymorphic screen for any new aminobenzamide candidate to identify all possible solid forms and select the most stable one for development.

Q2: How should I approach a forced degradation study for my aminobenzamide compound?

A2: Forced degradation studies (or stress testing) are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.[8] The goal is to induce degradation to an extent of 5-20%.

Recommended Stress Conditions for Aminobenzamides:

ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°CHydrolysis of the amide bond.
Base Hydrolysis 0.1 M NaOH at 60-80°CHydrolysis of the amide bond.
Oxidation 3-30% H₂O₂ at room temperatureOxidation of the amino group or aromatic ring.
Thermal Dry heat at a temperature below the melting pointGeneral thermal decomposition.
Photostability Expose to light according to ICH Q1B guidelinesPhotolytic degradation.

Forced Degradation Workflow

Forced_Degradation start Start: Aminobenzamide Sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions analytical_testing Analyze Stressed Samples using HPLC-UV/MS stress_conditions->analytical_testing evaluate Evaluate Degradation (5-20% degradation is ideal) analytical_testing->evaluate pathway Identify Degradation Products and Pathways evaluate->pathway method_validation Develop and Validate Stability-Indicating Method pathway->method_validation end End: Robust Method and Degradation Profile method_validation->end

Caption: Workflow for a forced degradation study.

Q3: What are the characteristic fragmentation patterns of aminobenzamides in mass spectrometry?

A3: Understanding the fragmentation patterns is key to structural elucidation. In mass spectrometry (MS), particularly under electron ionization (EI) or collision-induced dissociation (CID), aminobenzamides typically exhibit fragmentation patterns characteristic of both aromatic amides and anilines.

Common Fragmentation Pathways:

  • Alpha-Cleavage: The most common fragmentation for aliphatic amines involves cleavage of the C-C bond alpha to the nitrogen atom.[9][10] While aminobenzamides are aromatic, similar cleavages can occur in substituted derivatives.

  • Amide Bond Cleavage: A significant fragmentation pathway for amides is the cleavage of the N-CO bond.[11] For aromatic amides, this can lead to the formation of a stable benzoyl cation.[12]

  • Loss of Small Molecules: Expect to see losses of small, stable neutral molecules such as CO, NH₃, and H₂O.

Predicted Fragmentation of a Simple Aminobenzamide

MS_Fragmentation M Molecular Ion [M]+• F1 [M - NH2]+ M->F1 - •NH2 F2 [M - CONH2]+ M->F2 - •CONH2 F3 [M - CO]+• F2->F3 - CO

Caption: Simplified MS fragmentation pathway.

For a definitive structural analysis, it is recommended to use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the fragment ions, allowing for the determination of their elemental composition.

References

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Validation & Comparative

A Comparative Guide to 3-amino-4-chloro-N-methylbenzamide and Other Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide scaffold is a quintessential example of a "privileged structure" in medicinal chemistry and materials science. Its rigid, yet modifiable, framework allows it to serve as a versatile building block for a vast array of compounds with diverse functions, from high-performance pigments to life-saving pharmaceuticals.[1] This guide provides an in-depth comparison of a specific, simply substituted derivative, 3-amino-4-chloro-N-methylbenzamide , with its structural and functional counterparts. We will explore its identity as a chemical intermediate and contrast it with clinically relevant benzamide derivatives that function as potent enzyme inhibitors and receptor modulators. This analysis, supported by experimental protocols and mechanistic diagrams, is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced roles that subtle structural modifications play in determining the ultimate function of a molecule.

Physicochemical and Structural Analysis

At its core, the utility of a chemical compound is dictated by its physical and chemical properties. The identity and position of substituents on the benzamide ring dramatically influence factors like solubility, electronic distribution, and metabolic stability. Here, we compare this compound with its primary amide analog and a related methyl-substituted derivative.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-amino-4-chlorobenzamide[2]3-amino-4-methylbenzamide[3]
Structure
CAS Number 51920-00-4[4]19694-10-119406-86-1
Molecular Formula C₈H₉ClN₂OC₇H₇ClN₂OC₈H₁₀N₂O
Molecular Weight 184.62 g/mol 170.59 g/mol 150.18 g/mol

Expert Analysis of Substituent Effects:

  • 4-Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group due to its electronegativity. This influences the reactivity of the aromatic ring and the acidity of the 3-amino group. Compared to the 4-methyl group in 3-amino-4-methylbenzamide, which is weakly electron-donating, the chloro-substituent alters the molecule's electronic profile, a key consideration in both synthetic chemistry and molecular recognition by biological targets.

  • 3-Amino Group: The position of the amino group is critical. This nucleophilic site is a common handle for further synthetic elaboration, allowing for the construction of more complex molecules. In many bioactive benzamides, this amino group (or a derivative thereof) acts as a key pharmacophoric feature, often involved in hydrogen bonding or, as seen in HDAC inhibitors, coordinating with metal ions in enzyme active sites.[5]

  • N-Methyl Group: The methylation of the amide nitrogen distinguishes the target compound from its primary amide counterpart, 3-amino-4-chlorobenzamide. This modification increases lipophilicity and can prevent the formation of certain hydrogen bonds, which may alter solubility and permeability. From a drug development perspective, N-methylation can be a crucial tactic to block metabolic degradation at the amide bond and improve pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that secondary amides, such as this N-methyl derivative, can be more potent than their primary amide counterparts for certain biological targets.[6]

Synthesis Pathway: From Nitroaromatic to Functionalized Benzamide

The most logical and commonly employed synthetic route to this compound begins with 4-chloro-3-nitrobenzoic acid. This strategy involves three key transformations: activation of the carboxylic acid, amidation with methylamine, and finally, reduction of the nitro group to the desired amine. This sequence is advantageous as it protects the reactive amino group as a nitro group until the final step, preventing unwanted side reactions during the amidation process. A similar strategy is outlined in patent literature for related structures.[7]

G cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product A 4-Chloro-3-nitrobenzoic Acid B Step 1: Acyl Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) A->B C Intermediate: 4-Chloro-3-nitrobenzoyl chloride B->C Activation D Step 2: Amidation (Methylamine, Base) C->D E Intermediate: 4-Chloro-N-methyl-3-nitrobenzamide D->E Amide Formation F Step 3: Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) E->F G This compound F->G Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Causality Statement: This protocol is based on established methods for benzamide synthesis, prioritizing the conversion of the carboxylic acid to a more reactive acyl chloride to ensure efficient amidation. The final reduction step is a standard and high-yielding method for converting an aromatic nitro group to an amine.

  • Step 1: Synthesis of 4-chloro-3-nitrobenzoyl chloride.

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 80°C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloro-3-nitrobenzoyl chloride is typically used in the next step without further purification.

  • Step 2: Synthesis of 4-chloro-N-methyl-3-nitrobenzamide.

    • Dissolve the crude acyl chloride from Step 1 in a suitable aprotic solvent (e.g., dichloromethane, DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of methylamine (2.0 eq, e.g., 40% in H₂O or 2.0 M in THF) and a non-nucleophilic base like triethylamine (2.0 eq) to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Upon completion, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude nitrobenzamide intermediate.

  • Step 3: Synthesis of this compound.

    • Dissolve the crude 4-chloro-N-methyl-3-nitrobenzamide from Step 2 in ethanol or acetic acid.

    • Add iron powder (Fe, 5.0 eq) followed by the slow addition of concentrated hydrochloric acid (HCl).

    • Heat the mixture to reflux for 2-4 hours until the reduction is complete (monitored by TLC).

    • Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate with a base (e.g., NaOH or Na₂CO₃).

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic extracts, dry over MgSO₄, and concentrate. Purify the final product by recrystallization or column chromatography to yield this compound.

A Tale of Two Functions: Chemical Intermediate vs. Bioactive Agent

The benzamide core is a chameleon. While this compound and its close relatives serve primarily as foundational building blocks, other derivatives are highly specialized molecules designed to interact with biological systems.

This compound: An Industrial Intermediate

The primary application of compounds like this compound and its analogs is in the synthesis of more complex molecules. For instance, the structurally similar 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is a key intermediate in the production of C.I. Pigment Yellow 93, a high-performance pigment used in plastics and inks.[7][8] These simpler benzamides provide a stable, pre-functionalized aromatic core onto which further complexity can be built, making them valuable commodities in the chemical industry. Similarly, 3-amino-4-methylbenzamide is cited as an important raw material for pharmaceutical APIs and dye intermediates.[9]

Bioactive Benzamide Derivatives: A Functional Comparison

In stark contrast, highly decorated benzamide derivatives are at the forefront of modern medicine. Their structures are precisely engineered to bind to specific biological targets, thereby modulating disease pathways.

Table 2: Functional Comparison of Diverse Benzamide Derivatives

Derivative ClassExamplePrimary Biological TargetTherapeutic AreaKey Mechanistic Feature
HDAC Inhibitors EntinostatClass I Histone Deacetylases (HDACs)[10]OncologyThe aminophenyl group chelates the active site Zn²⁺ ion, inhibiting enzyme activity.[11]
PARP Inhibitors VeliparibPoly(ADP-ribose) Polymerase (PARP)[12]OncologyThe benzamide moiety mimics the nicotinamide portion of the NAD⁺ cofactor, competitively inhibiting the enzyme.[13]
Dopamine Antagonists MetoclopramideDopamine D₂ Receptors[14]Gastroenterology, NeurologyThe substituted benzamide structure binds to and blocks D₂ receptors in the brain and GI tract.[15]
In-Depth Look: Entinostat and the HDAC Inhibition Pathway

Entinostat is a synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs).[10] These enzymes remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. In many cancers, tumor suppressor genes are silenced by this mechanism. By inhibiting HDACs, Entinostat promotes histone hyperacetylation, which "opens" the chromatin structure, allowing for the re-expression of these critical genes, ultimately leading to cell cycle arrest and apoptosis.[16]

The benzamide structure is central to this function. The long chain extending from the amino group positions a terminal aromatic amine to coordinate with the zinc ion essential for catalysis within the HDAC active site, effectively blocking its function.

G cluster_pathway HDAC-Mediated Gene Silencing Pathway cluster_intervention Therapeutic Intervention A Active Gene (Acetylated Histones) C Deacetylation A->C B HDAC Enzyme B->C D Silenced Gene (Deacetylated Histones, Condensed Chromatin) C->D E Tumor Suppressor Gene Repression D->E F Entinostat (Benzamide Derivative) G Inhibition F->G Binds to HDAC Active Site G->B

Caption: Mechanism of action for Entinostat, a benzamide-based HDAC inhibitor.

Experimental Evaluation of Novel Benzamides: A Representative Protocol

For researchers aiming to discover new bioactive benzamide derivatives, robust and reproducible assays are critical. The following protocol details a common in vitro fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a test compound, such as a novel benzamide derivative, against a specific HDAC enzyme.

Trustworthiness & Causality: This protocol is a self-validating system. It includes positive and negative controls to ensure the assay is performing correctly. The use of a fluorogenic substrate provides a direct, quantitative readout of enzyme activity; a decrease in fluorescence in the presence of the inhibitor is directly proportional to its inhibitory effect.

Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer suitable for HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • HDAC Enzyme: Dilute recombinant human HDAC1 enzyme to the desired working concentration (e.g., 2 ng/µL) in assay buffer.

    • Test Compound: Prepare a 10 mM stock solution of the test benzamide derivative in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.

    • Substrate: Use a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Prepare a working solution in assay buffer.

    • Developer: Prepare the developer solution, which contains a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorescent AMC group.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of diluted test compound or DMSO (for positive and negative controls) to appropriate wells.

    • Add 35 µL of assay buffer to all wells.

    • Add 10 µL of diluted HDAC1 enzyme to the test wells and positive control wells. Add 10 µL of assay buffer to the negative control ("no enzyme") wells.

    • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

    • Start the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution to all wells.

    • Incubate at 37°C for 20 minutes to allow for fluorescence development.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.

    • Subtract the background fluorescence (negative control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO only).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G A 1. Reagent Preparation (Buffer, Enzyme, Compound, Substrate) B 2. Plate Setup Add Compound/DMSO to Wells A->B C 3. Enzyme Addition Add HDAC Enzyme to Wells B->C D 4. Pre-incubation 15 min @ 37°C C->D E 5. Reaction Initiation Add Fluorogenic Substrate D->E F 6. Reaction Incubation 60 min @ 37°C E->F G 7. Reaction Termination Add Developer Solution F->G H 8. Signal Development 20 min @ 37°C G->H I 9. Data Acquisition Read Fluorescence (Ex/Em: 360/460 nm) H->I J 10. Data Analysis Calculate % Inhibition, Determine IC₅₀ I->J

Caption: Experimental workflow for an in vitro HDAC inhibition assay.

Conclusion

The world of benzamide derivatives is remarkably diverse. On one hand, simple structures like This compound are workhorse molecules, serving as indispensable intermediates in the chemical industry for creating materials such as pigments. Their value lies in their predictable reactivity and the functional handles they provide for further synthesis.

On the other hand, complex benzamides like Entinostat, Veliparib, and Metoclopramide represent the pinnacle of rational drug design. Through meticulous structure-activity relationship studies, these derivatives have been optimized to interact with specific biological targets with high affinity and selectivity, offering therapeutic benefits across oncology, gastroenterology, and neurology.

For the modern researcher, understanding this dichotomy is crucial. A simple benzamide is not just a catalog chemical; it is a potential starting point. By applying the principles of medicinal chemistry and employing robust experimental protocols, a humble intermediate can be elaborated into a potent and selective bioactive agent, underscoring the profound impact of chemical structure on molecular function.

References

  • Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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A Comparative Guide to the Synthesis of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-amino-4-chloro-N-methylbenzamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs, a substituted aniline and a benzamide, are prevalent in biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparison of the primary synthesis routes to this compound, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your selection of the most suitable pathway for your research or production needs.

Route 1: Amidation of 4-chloro-3-nitrobenzoic acid followed by Reduction

This is the most common and arguably the most direct route for the synthesis of this compound. It commences with the readily available starting material, 4-chloro-3-nitrobenzoic acid, and proceeds through a two-step sequence of amidation and nitro group reduction.

Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction A 4-chloro-3-nitrobenzoic acid B 4-chloro-3-nitrobenzoyl chloride A->B SOCl₂ or (COCl)₂ C 4-chloro-N-methyl-3-nitrobenzamide B->C CH₃NH₂ D 4-chloro-N-methyl-3-nitrobenzamide E This compound D->E Reduction (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C)

Caption: Workflow for the synthesis of this compound via amidation and subsequent reduction.

Experimental Protocols

Step 1: Synthesis of 4-chloro-N-methyl-3-nitrobenzamide

  • Method A: Via Acyl Chloride

    • To a stirred solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

    • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloro-3-nitrobenzoyl chloride.

    • Dissolve the crude acyl chloride in a fresh portion of an inert solvent like dichloromethane.

    • Cool the solution in an ice bath and slowly add a solution of methylamine (2.0-2.5 eq, e.g., 40% in water or as a gas) while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Wash the organic layer with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-N-methyl-3-nitrobenzamide. The product can be further purified by recrystallization if necessary.

  • Method B: Direct Amidation using Coupling Agents

    • Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in an appropriate aprotic solvent such as DMF or dichloromethane.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1-1.3 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add methylamine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the reaction at room temperature overnight.

    • Filter off the urea byproduct (if using DCC/EDC).

    • Work up the reaction mixture as described in Method A (washing with acid, base, and brine).

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Reduction)

  • Method C: Reduction with Iron in Acidic Medium [1][2]

    • To a mixture of 4-chloro-N-methyl-3-nitrobenzamide (1.0 eq) in a solvent system like ethanol/water or acetic acid, add iron powder (3.0-5.0 eq).

    • Heat the mixture to reflux and slowly add a catalytic amount of concentrated hydrochloric acid or acetic acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a base such as sodium bicarbonate or sodium carbonate solution.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

  • Method D: Catalytic Hydrogenation [3]

    • Dissolve 4-chloro-N-methyl-3-nitrobenzamide (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

    • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically from a balloon or a Parr hydrogenator).

    • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the desired product.

Comparison of Methods for Route 1
ParameterMethod A (Acyl Chloride)Method B (Coupling Agent)Method C (Fe/HCl)Method D (H₂/Pd-C)
Reagents Thionyl chloride/Oxalyl chloride, MethylamineDCC/EDC, HOBt, Methylamine HCl, BaseIron powder, HCl/Acetic acidH₂, Pd/C
Yield HighGood to HighHighVery High
Purity Good, may require recrystallizationGood, often requires chromatographyGoodExcellent
Scalability ExcellentModerate, cost of reagents can be a factorExcellentGood, requires specialized equipment for high pressure
Safety/Handling Thionyl/oxalyl chloride are corrosive and moisture-sensitiveDCC is a skin sensitizerExothermic reaction, hydrogen evolutionHydrogen is flammable, catalyst can be pyrophoric
Waste Acidic off-gas (HCl, SO₂), inorganic saltsUrea byproduct, organic saltsIron sludge, inorganic saltsCatalyst for recovery/disposal

Route 2: Nucleophilic Aromatic Substitution and Subsequent Functional Group Transformations

An alternative, though less common, approach involves an initial nucleophilic aromatic substitution (SNAr) on a suitable di-substituted benzene ring. A plausible, albeit potentially lower-yielding, route could start from 4-chloro-3-nitrobenzonitrile.

Workflow Diagram

Caption: A conceptual alternative route for the synthesis of this compound.

This route is generally less favored due to the potential for side reactions and the often harsh conditions required for nitrile hydrolysis, which can be incompatible with other functional groups on the molecule. The direct conversion of the primary amide (formed from nitrile hydrolysis) to the N-methyl amide is not straightforward. A more practical approach within this conceptual framework would still revert to the hydrolysis of the nitrile to the carboxylic acid, followed by the amidation and reduction steps outlined in Route 1.

Discussion and Recommendations

For the synthesis of this compound, Route 1 is unequivocally the superior and more practical approach. The choice between the different methods within Route 1 will depend on the specific requirements of the synthesis.

  • For large-scale industrial production , the acyl chloride method (Method A) for amidation followed by reduction with iron powder (Method C) is often preferred. This is due to the low cost of reagents, high yields, and well-established, scalable procedures.

  • For laboratory-scale synthesis and medicinal chemistry applications , where speed and purity are often prioritized over cost, direct amidation using coupling agents (Method B) can be advantageous as it is a one-pot reaction from the carboxylic acid. For the reduction step, catalytic hydrogenation (Method D) typically affords a cleaner product with a simpler work-up, avoiding the need to remove large quantities of iron salts.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid. The initial amidation to form 4-chloro-N-methyl-3-nitrobenzamide can be accomplished either via an acyl chloride intermediate or directly using peptide coupling agents. The subsequent reduction of the nitro group is effectively carried out using classical methods such as iron in acidic media or through catalytic hydrogenation. The selection of the specific protocol should be guided by the desired scale of the reaction, available equipment, and economic considerations.

References

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A Comparative Guide to the Biological Activity of 3-amino-4-chloro-N-methylbenzamide and its Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive analysis of the biological activity of 3-amino-4-chloro-N-methylbenzamide, a representative aminobenzamide, and its structural analogs, with a specific focus on their activity as Histone Deacetylase (HDAC) inhibitors. Drawing upon established structure-activity relationships (SAR) within this chemical class, we present a comparative assessment of their inhibitory potency, supported by experimental data from the scientific literature. Detailed methodologies for key in vitro assays are provided to enable researchers to validate and expand upon these findings.

Introduction: The Significance of Benzamides as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin compaction and transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of numerous diseases, including cancer, making them a prime therapeutic target.[2]

Benzamide derivatives have emerged as a significant class of HDAC inhibitors.[3] A key structural feature of many potent benzamide-based HDAC inhibitors is the presence of an ortho-aminophenyl group, which acts as a zinc-binding group (ZBG) to chelate the zinc ion in the active site of the enzyme.[4][5] This interaction is crucial for their inhibitory activity. The general structure of a benzamide HDAC inhibitor consists of a cap group that interacts with the rim of the active site, a linker, and the zinc-binding group.

This guide will focus on this compound as a prototypical aminobenzamide and explore how structural modifications to this scaffold impact its predicted biological activity as an HDAC inhibitor.

Comparative Analysis of this compound and Analogs

While direct experimental data for the HDAC inhibitory activity of this compound is not extensively available in the public domain, we can infer its potential activity and the effects of structural modifications based on well-established structure-activity relationships for this class of compounds. The following table compares the predicted and reported activities of this compound and its selected analogs against Class I HDACs, which are the primary targets for many benzamide inhibitors.[4]

Table 1: Comparative HDAC Inhibitory Activity of this compound and Analogs

Compound IDStructureKey Structural FeaturesReported/Predicted HDAC1 IC50 (µM)Reported/Predicted HDAC2 IC50 (µM)Reported/Predicted HDAC3 IC50 (µM)Reference
1 This compound 3-amino, 4-chloro substitutionPredicted: Low µMPredicted: Low µMPredicted: Low µMInferred
2 Entinostat (MS-275) 2'-amino group, extended linker and cap0.930.951.80[4]
3 Analog 7j (from Farshadi et al., 2024) 2'-amino group, shorter linker0.650.781.70[4]
4 Analog without 2'-amino group Lacks the key zinc-binding amino groupInactiveInactiveInactive[5]
5 2-methylthiobenzamide analog (from Inks et al., 2020) 2-methylthio substitution, HDAC3 selective>10>100.029[6]
6 2-cyclopropylbenzamide analog (from Inks et al., 2020) 2-cyclopropyl substitution, HDAC3 selective>25>250.170[6]

Interpretation of Structure-Activity Relationships:

  • The ortho-Amino Group is Critical: The presence of an amino group ortho to the carboxamide (the 2'-position in the N-phenyl ring of analogs like Entinostat) is a crucial determinant of HDAC inhibitory activity.[5] This amino group directly coordinates with the zinc ion in the enzyme's active site. Therefore, this compound, possessing a similar aminobenzamide core, is predicted to exhibit HDAC inhibitory activity.

  • Linker and Cap Group Influence Potency and Selectivity: The nature of the linker and the cap group significantly modulates the potency and isoform selectivity of benzamide HDAC inhibitors.[2] As seen with Entinostat and analog 7j, variations in these regions can fine-tune the inhibitory profile.

  • Substituents on the Benzamide Ring: The chloro and methyl substituents on the benzamide ring of the title compound will influence its electronic properties and binding interactions within the HDAC active site. A comprehensive analysis of a series of benzamide derivatives has shown that electron density around the benzamide ring can enhance inhibitory activity.[7]

  • Alternative Zinc-Binding Groups: While the ortho-amino group is common, other functionalities can also serve as zinc-binding groups. For instance, the 2-methylthio and 2-cyclopropyl groups in certain benzamide analogs confer high selectivity for HDAC3.[6]

Experimental Methodologies

To empirically determine and compare the biological activity of this compound and its analogs, the following experimental protocols are recommended.

In Vitro HDAC Activity Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.

Principle: A fluorogenic substrate, typically an acetylated lysine side chain attached to a fluorophore and a quencher, is used. Upon deacetylation by the HDAC enzyme, a developer solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore from the quencher and generating a fluorescent signal. The intensity of the fluorescence is proportional to the HDAC activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO). Serially dilute the compounds to the desired concentrations in assay buffer.

  • Enzyme and Substrate Preparation: Reconstitute the purified human recombinant HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) in assay buffer to the recommended concentration. Prepare the fluorogenic HDAC substrate solution in assay buffer.

  • Assay Reaction: In a 96-well black plate, add the following in order:

    • Assay Buffer

    • Test Compound solution

    • HDAC Enzyme solution

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add the HDAC substrate solution to all wells to start the enzymatic reaction.

  • Develop Signal: After a further incubation period (e.g., 60 minutes at 37°C), add the developer solution to each well.

  • Read Fluorescence: Incubate for 15 minutes at room temperature and then measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (enzyme without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro HDAC Activity Assay:

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Reagents Add Buffer, Compound, and Enzyme to Plate Compound_Prep->Add_Reagents Enzyme_Prep Enzyme Preparation Enzyme_Prep->Add_Reagents Substrate_Prep Substrate Preparation Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate (15 min) Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (60 min) Add_Substrate->Incubate Add_Developer Add Developer Incubate->Add_Developer Read_Fluorescence Read Fluorescence Add_Developer->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorogenic in vitro HDAC activity assay.

Cell-Based HDAC Activity Assay

This assay measures the inhibition of HDAC activity within living cells.

Principle: A cell-permeable, luminogenic substrate is added to cultured cells.[8] Endogenous HDACs deacetylate the substrate, which is then cleaved by a developer reagent to produce a luminescent signal. The amount of light produced is proportional to the HDAC activity in the cells.

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., HCT116 human colon carcinoma cells) in a 96-well white-walled plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 1-4 hours).

  • Lysis and Substrate Addition: Add a reagent that lyses the cells and contains the luminogenic HDAC substrate.

  • Signal Development: Incubate at room temperature to allow for the enzymatic reaction and signal development.

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the in vitro assay.

Cellular Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Visualization of the HDAC Inhibition Pathway

The following diagram illustrates the mechanism of action of benzamide HDAC inhibitors.

HDAC_Inhibition cluster_chromatin Chromatin State cluster_regulation Gene Regulation Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Gene_Expression Gene Expression (Active) Acetylated_Histone->Gene_Expression HDAC HDAC Enzyme Acetylated_Histone->HDAC Deacetylation Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Gene_Repression Gene Repression (Inactive) Deacetylated_Histone->Gene_Repression HDAC->Deacetylated_Histone Benzamide_Inhibitor This compound (or Analog) Benzamide_Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC inhibition by benzamide derivatives.

Conclusion

Based on established structure-activity relationships, this compound is a promising candidate for investigation as a histone deacetylase inhibitor. The presence of the aminobenzamide moiety suggests a potential interaction with the zinc ion in the HDAC active site, a hallmark of this class of inhibitors. Further experimental validation using the detailed protocols provided in this guide is essential to confirm its biological activity and to elucidate the precise impact of the chloro and N-methyl substituents on its potency and isoform selectivity. Comparative analysis with a well-defined set of structural analogs will provide valuable insights for the rational design of novel and more effective benzamide-based therapeutics targeting HDACs.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

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  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
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  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed. Retrieved January 22, 2026, from [Link]

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  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Toluamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification of structural isomers is not merely an academic exercise; it is a critical determinant of a substance's function, efficacy, and safety. Positional isomers, despite sharing an identical molecular formula, can exhibit vastly different biological activities and physical properties. This guide provides a comparative analysis of ortho-, meta-, and para-toluamide (2-methylbenzamide, 3-methylbenzamide, and 4-methylbenzamide), three common isomers whose differentiation serves as a model for quality control and structural elucidation in research settings.[1][2]

We will explore the application of three cornerstone analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Through an examination of the theoretical underpinnings and supporting experimental data, this guide will demonstrate how each method offers a unique spectral fingerprint, allowing for the unambiguous identification of each isomer.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

Infrared spectroscopy provides a rapid and non-destructive method for identifying functional groups and, crucially for isomers, the substitution pattern on an aromatic ring. The key to differentiating the toluamide isomers lies not in the amide group vibrations, which are largely similar across the three, but in the subtle C-H out-of-plane (OOP) bending vibrations in the fingerprint region of the spectrum.

Causality of Spectral Differences

The primary amide group in all three isomers will display characteristic N-H stretching vibrations (around 3100-3500 cm⁻¹) and a strong C=O stretching (Amide I) band (around 1630-1680 cm⁻¹). While useful for confirming the amide functionality, these bands offer little discriminatory power between the isomers.

The definitive information comes from the 650-900 cm⁻¹ region.[3] The number and position of adjacent hydrogen atoms on the benzene ring dictate the frequencies of their collective out-of-plane bending vibrations. This phenomenon provides a reliable correlation between the observed absorption bands and the substitution pattern (ortho, meta, or para).[4]

  • Ortho-Toluamide (1,2-disubstituted): Features four adjacent aromatic hydrogens, giving rise to a strong absorption band typically between 735-770 cm⁻¹.[3]

  • Meta-Toluamide (1,3-disubstituted): Has three adjacent aromatic hydrogens and one isolated hydrogen. This pattern results in two characteristic bands, typically one strong absorption between 750-810 cm⁻¹ and another between 810-850 cm⁻¹.

  • Para-Toluamide (1,4-disubstituted): Possesses two pairs of two adjacent aromatic hydrogens. This highly symmetric arrangement leads to a single, strong absorption band in the range of 810-860 cm⁻¹.

Comparative IR Data for Toluamide Isomers
Vibrational Mode o-Toluamide (cm⁻¹) m-Toluamide (cm⁻¹) p-Toluamide (cm⁻¹) Significance
N-H Stretch ~3350, ~3170~3360, ~3180~3350, ~3170Confirms primary amide
C=O Stretch (Amide I) ~1650~1655~1648Confirms amide carbonyl
N-H Bend (Amide II) ~1620~1625~1622Confirms primary amide
Aromatic C-H OOP Bend ~750 ~780, ~830 ~840 Key Differentiating Region

Data compiled from the Spectral Database for Organic Compounds (SDBS). Please note that exact values can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR).

Experimental Protocol: Acquiring an FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid toluamide isomer onto the center of the ATR crystal.

  • Engage Anvil: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment, connectivity, and symmetry of hydrogen (¹H) and carbon (¹³C) atoms.

Causality of Spectral Differences

¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the relative positions of the electron-donating methyl (-CH₃) group and the electron-withdrawing, anisotropic amide (-CONH₂) group.

  • o-Toluamide: All four aromatic protons are in unique environments, leading to four distinct and complex multiplets.

  • m-Toluamide: The aromatic protons will also be in four different environments, but their splitting patterns and chemical shifts will differ significantly from the ortho isomer due to the change in relative substituent effects.

  • p-Toluamide: Due to the plane of symmetry passing through the methyl and amide groups, there are only two types of aromatic protons. This high symmetry results in a much simpler spectrum, typically showing two distinct doublets, a classic AA'BB' system.[5]

¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of molecular symmetry.[6]

  • o-Toluamide: Lacks any plane of symmetry that bisects the ring, resulting in 8 distinct carbon signals (6 aromatic + 1 methyl + 1 carbonyl).

  • m-Toluamide: Also lacks symmetry, resulting in 8 unique carbon signals. However, the chemical shifts will differ from the ortho isomer.

  • p-Toluamide: The high symmetry results in only 5 unique carbon signals (C1/C4, C2/C6, C3/C5 are equivalent pairs, plus the methyl and carbonyl carbons). This reduction in the number of signals is a definitive marker for the para isomer.[5][6]

Comparative NMR Data for Toluamide Isomers (in CDCl₃)

Table 2.1: ¹H NMR Spectral Data (δ, ppm)

Proton Assignment o-Toluamide m-Toluamide p-Toluamide
-CH₃ ~2.5~2.4~2.4
-NH₂ ~5.8-6.2 (broad)~5.8-6.2 (broad)~5.8-6.2 (broad)
Aromatic -H ~7.2-7.5 (4H, complex multiplets)~7.3-7.7 (4H, complex multiplets)~7.3 (2H, d), ~7.8 (2H, d)

Data is approximate and sourced from the Spectral Database for Organic Compounds (SDBS) and other chemical data providers.[7] Chemical shifts of NH₂ protons are highly dependent on concentration and solvent.

Table 2.2: ¹³C NMR Spectral Data (δ, ppm)

Carbon Assignment o-Toluamide m-Toluamide p-Toluamide
-CH₃ ~20~21~21
Aromatic -C 6 signals (~125-138)6 signals (~125-138)4 signals (~127-142)
C=O ~171~170~169
Total Unique Signals 8 8 5

Data is approximate and sourced from the Spectral Database for Organic Compounds (SDBS). The key differentiator is the number of aromatic signals.

Experimental Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the toluamide isomer into an NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[8]

  • Dissolution: Cap the tube and gently invert or vortex until the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • ¹H Acquisition: A standard ¹H NMR experiment is run. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16).

  • ¹³C Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, more scans are required (often several hundred to thousands) to achieve adequate signal-to-noise.

Isomer_NMR_Logic Ortho o-Toluamide (No Symmetry) Ortho_Spec 8 Carbon Signals Ortho->Ortho_Spec Leads to Meta m-Toluamide (No Symmetry) Meta_Spec 8 Carbon Signals Meta->Meta_Spec Leads to Para p-Toluamide (High Symmetry) Para_Spec 5 Carbon Signals Para->Para_Spec Leads to

Caption: Relationship between isomer symmetry and ¹³C NMR signals.

Mass Spectrometry (MS): Deconstructing by Mass

Mass spectrometry differentiates compounds by fragmenting them and separating the resulting ions based on their mass-to-charge (m/z) ratio. While all three toluamide isomers have the same molecular mass (135.16 g/mol )[9] and thus the same molecular ion peak (M⁺˙ at m/z 135), their fragmentation patterns, specifically the relative intensities of the fragment ions, can offer clues to their structure.

Causality of Spectral Differences

The primary fragmentation pathway for aromatic amides involves the cleavage of the C-N bond (alpha-cleavage) to form a stable acylium ion.[10]

Primary Fragmentation: C₈H₉NO⁺˙ (M⁺˙, m/z 135) → [CH₃-C₆H₄-CO]⁺ (toluoyl cation, m/z 119) + •NH₂

This initial fragmentation is common to all three isomers. A subsequent fragmentation involves the loss of carbon monoxide (CO) from the toluoyl cation to form a methylphenyl cation.

Secondary Fragmentation: [CH₃-C₆H₄-CO]⁺ (m/z 119) → [CH₃-C₆H₄]⁺ (m/z 91) + CO

The ion at m/z 91 is often a prominent peak in the spectra of toluene-containing compounds, as it can rearrange to the very stable tropylium ion.

Differentiation between the isomers relies on more subtle effects. The relative stability of the fragment ions can be influenced by the substituent positions, potentially leading to different relative peak intensities in their mass spectra. For example, an "ortho effect," where the adjacent methyl and amide groups interact during fragmentation, could potentially lead to unique, low-intensity fragments (e.g., loss of H₂O) for the ortho isomer that are absent in the meta and para isomers. However, for simple EI-MS, the primary fragments are the most reliable for general identification.

Comparative MS Data for Toluamide Isomers
m/z Value Proposed Ion Structure o-Toluamide (Rel. Int. %) m-Toluamide (Rel. Int. %) p-Toluamide (Rel. Int. %)
135 [M]⁺˙ (Molecular Ion)~50~63~70
119 [M - NH₂]⁺ (Toluoyl Cation)100 100 100
91 [M - NH₂ - CO]⁺ (Tropylium Cation)~65~77~85
65 [C₅H₅]⁺~15~18~20

Data compiled and interpreted from the Spectral Database for Organic Compounds (SDBS). The base peak (100% relative intensity) is m/z 119 for all isomers. The subtle variations in the relative intensities of the molecular ion and the m/z 91 fragment can aid in differentiation.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and analyzing volatile isomers like the toluamides.

  • Sample Preparation: Prepare a dilute solution of the toluamide isomer (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min to a final temperature of ~280 °C.

  • MS Method Setup:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range of m/z 40 to 200.

  • Injection and Analysis: Inject a small volume (typically 1 µL) of the sample into the GC. The isomers will separate based on their boiling points and column interactions, and a mass spectrum will be generated for each as it elutes.

Fragmentation_Pathway MolIon Molecular Ion m/z 135 Acylium Toluoyl Cation m/z 119 MolIon:f1->Acylium:f0  - •NH₂ Tropylium Tropylium Cation m/z 91 Acylium:f1->Tropylium:f0  - CO

Caption: Primary fragmentation pathway for toluamide isomers in EI-MS.

Conclusion: A Multi-faceted Approach to Isomer Identification

While each spectroscopic technique provides valuable data, a combined, multi-faceted approach ensures the most reliable and unambiguous identification of the toluamide isomers.

  • IR spectroscopy offers the quickest method to distinguish the substitution pattern, especially for the para isomer.

  • ¹³C NMR spectroscopy provides the most definitive evidence of isomer identity through the direct count of unique carbon signals, which is a direct reflection of molecular symmetry.

  • ¹H NMR spectroscopy complements this by revealing the distinct electronic environments and coupling patterns of the aromatic protons.

  • Mass spectrometry confirms the molecular weight and provides characteristic fragmentation data that supports the proposed structures.

By understanding the causal relationships between molecular structure and spectral output, researchers can confidently select the appropriate analytical tools and correctly interpret the resulting data to differentiate even closely related isomers.

References

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A Senior Application Scientist's Guide to Dye Intermediates: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the vast landscape of industrial chemistry, dye intermediates represent the fundamental building blocks that dictate the final characteristics of synthetic colorants. These reactive compounds, primarily derived from aromatic hydrocarbons like benzene, naphthalene, and anthraquinone, undergo a series of chemical transformations to yield the complex molecular structures that absorb and reflect light, producing the vibrant colors essential to the textile, paint, ink, and plastics industries.[1] The quality, purity, and chosen synthesis route of an intermediate directly influence the performance metrics of the final dye, including its brightness, color fastness, and stability.[1]

This guide, intended for researchers, chemists, and process development professionals, provides an in-depth comparative analysis of key dye intermediates. Moving beyond a simple catalog of compounds, we will explore the causality behind different manufacturing processes, evaluate their respective performance based on experimental and industrial data, and provide validated analytical protocols for quality assessment. Our objective is to furnish you with the expert insights required to make informed decisions in the selection and synthesis of these critical chemical precursors.

Classification of Core Dye Intermediates

Dye intermediates are broadly classified based on their parent aromatic structure. The most significant families are:

  • Benzene Derivatives: These are the simplest intermediates and form the basis for a wide range of azo dyes. Key examples include aniline and its derivatives.

  • Naphthalene Derivatives: Offering more complex structures, these are crucial for producing dyes with higher fastness properties. H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) is a preeminent example.

  • Anthraquinone Derivatives: This class is the foundation for manufacturing dyes known for their exceptional stability and brightness, particularly in the blue and red spectrums. 1-Aminoanthraquinone is a vital intermediate in this family.

The manufacturing of these intermediates involves a series of fundamental chemical reactions, known as unit processes. These include nitration, sulfonation, halogenation, reduction (amination), and diazotization, which are strategically combined to build the desired molecular architecture.[2][3]

Comparative Analysis of Synthesis Routes for Key Intermediates

The choice of a synthetic pathway is a critical decision in chemical manufacturing, balancing efficiency, cost, product purity, and environmental impact. Here, we compare the dominant production methods for three exemplary intermediates from each major class.

Benzene Derivative: Aniline (Benzenamine)

Aniline is a cornerstone intermediate, primarily used in the synthesis of indigo and a vast array of azo dyes. Its production is dominated by two historical and modern methods starting from nitrobenzene.

The Béchamp reduction , developed in 1854, uses iron metal in the presence of an acid (like hydrochloric acid) to reduce nitrobenzene.[4] The modern industrial standard, however, is catalytic hydrogenation , which employs hydrogen gas and a metal catalyst.[5]

The selection between these methods illustrates a classic industrial trade-off between reagent cost and process efficiency and cleanliness. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, purity, and atom economy, generating water as the only major byproduct.[5] The Béchamp reduction, while using cheaper reagents, produces significant iron oxide sludge, creating a substantial waste disposal challenge.[5]

Table 1: Performance Comparison of Aniline Synthesis Routes [5]

ParameterIron Powder Reduction (Béchamp Reduction)Catalytic Hydrogenation
Typical Yield Good to HighExcellent (>99% achievable)
Product Purity Generally lower, requires extensive purificationHigh, often exceeding 99.5%
Reaction Conditions Atmospheric pressure, reflux temp. (65-80°C)Elevated temp. (30-270°C) & pressure (2-20 bar)
Catalyst/Reagent Iron powder, Hydrochloric acid (catalytic amount)Noble metals (Pd, Pt) or base metals (Ni, Cu) on a support
Environmental Impact Significant iron/iron oxide sludge wasteMinimal waste ("atom-economical"), water is the main byproduct
Safety Concerns Handling of strong acidsHandling of flammable hydrogen gas, potential for runaway reactions
Cost Lower reagent costHigher initial catalyst cost, but catalyst is recyclable

Logical Workflow: Aniline Synthesis via Catalytic Hydrogenation

The diagram below illustrates the streamlined process of industrial aniline production.

NB Nitrobenzene Reactor Catalytic Reactor (e.g., Pd/C) 200-300°C NB->Reactor H2 Hydrogen Gas H2->Reactor Separator Gas-Liquid Separator Reactor->Separator Purification Purification (Distillation) Separator->Purification Crude Aniline ExcessH2 Recycled H2 Separator->ExcessH2 Excess H2 Aniline High-Purity Aniline (>99.5%) Purification->Aniline

Caption: Catalytic hydrogenation of nitrobenzene.

Naphthalene Derivative: H-Acid

H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) is a crucial di-functional intermediate used for producing a wide range of reactive, direct, and acid dyes. Its synthesis is a multi-step process starting from naphthalene, and its efficiency is a subject of significant process optimization efforts.

The traditional synthesis pathway involves a sequence of sulfonation, nitration, reduction, and alkali fusion steps. A major challenge in this process is the low overall yield; in practice, only about 40% of the initial naphthalene is converted to H-Acid, against a theoretical conversion rate of 2.49 kg of H-Acid per kg of naphthalene.[6] This discrepancy arises from the formation of isomeric byproducts at various stages, which are difficult to separate and often result in highly concentrated acidic effluent streams.[6]

Modern "clean" production methods focus on improving efficiency and minimizing waste. These innovative approaches often involve:

  • Mother Liquor Recycling: Recycling the nitration and hydrolysis mother liquors back into the sulfonation step to reuse unreacted materials and acids.[7]

  • Process Control: Precise control over reaction temperatures and reagent concentrations at each step (e.g., using 65% oleum at 150°C for sulfonation) to maximize the yield of the desired isomers.[8]

  • Waste Reduction: Implementing extraction processes to remove accumulated impurities from recycled liquors, which can reduce the total wastewater generated by over 80% compared to traditional processes.[7]

These cleaner production technologies significantly improve the process economics and drastically reduce the environmental footprint, which is a major concern due to the toxic, naphthalene-based intermediates present in the wastewater.[6]

Anthraquinone Derivative: 1-Aminoanthraquinone

1-Aminoanthraquinone is a key intermediate for high-performance vat, disperse, and reactive dyes, such as C.I. Reactive Blue 19.[9] The two primary synthesis routes from anthraquinone are via sulfonation (the "classic" route) or nitration.

  • Sulfonation Route (Mercury-Catalyzed): This older method involves sulfonating anthraquinone at the 1-position using oleum in the presence of a mercury catalyst to produce anthraquinone-1-sulfonic acid. This intermediate is then reacted with ammonia (ammonolysis) to replace the sulfonic acid group with an amino group.[3][10] The major drawback of this process is the use of highly toxic mercury, which poses severe environmental and health risks.[10]

  • Nitration Route: This route involves the direct nitration of anthraquinone, followed by the reduction of the resulting 1-nitroanthraquinone to 1-aminoanthraquinone.[10] While this avoids the use of mercury, the direct nitration of anthraquinone is notoriously difficult to control. It yields a mixture of products, including 1-nitro, 2-nitro, and various dinitroanthraquinones.[3] This lack of selectivity necessitates intricate and costly purification steps to isolate the pure 1-aminoanthraquinone, and the overall yield of the desired isomer can be low.[1][3]

The choice here is between a process with high selectivity but extreme environmental toxicity (mercury route) and a mercury-free process with significant challenges in selectivity and purification (nitration route). Continuous-flow reactor technology is being explored to improve the safety and efficiency of the ammonolysis of 1-nitroanthraquinone, offering better temperature control and reducing the large excess of ammonia typically required in batch reactors.[11]

Experimental Protocols for Quality Assessment

The purity of a dye intermediate is paramount. Impurities can lead to undesired side reactions, duller shades, and poor fastness properties in the final dye. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the definitive techniques for purity assessment and impurity profiling.[8]

Protocol 1: Purity Assay of Intermediates by HPLC-UV

This protocol provides a general method for determining the purity of non-volatile aromatic intermediates like 1-aminoanthraquinone or H-acid by comparing the peak area of the main component against that of a known reference standard.

1. Objective: To quantify the purity of a dye intermediate sample.

2. Instrumentation & Materials:

  • HPLC system with a UV-Vis Detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Solvents: HPLC-grade Methanol, Acetonitrile, and ultrapure water

  • Reagents: Phosphoric acid or Formic acid (for pH adjustment)

  • Reference standard of the intermediate (purity >99.5%)

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: Gradient elution using A) Water with 0.1% formic acid and B) Acetonitrile.[7]

  • Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the λmax of the specific intermediate (e.g., 248 nm).[7]

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 methanol:water). This is the stock solution. Prepare a series of calibration standards by diluting the stock.

  • Sample Preparation: Accurately weigh ~10 mg of the test sample and prepare it in the same manner as the standard.

  • Analysis: Filter all solutions through a 0.45 µm filter. Inject the standards to create a calibration curve. Then, inject the test sample.

  • Calculation: Determine the concentration of the intermediate in the sample solution from the calibration curve. Calculate the purity as follows: Purity (%) = (Concentration from curve / Initial sample concentration) x 100

Logical Workflow: HPLC Purity Analysis

This diagram outlines the self-validating workflow for assessing intermediate purity.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_calc Data Processing & Validation prep_std 1. Accurately weigh Reference Standard dissolve 3. Dissolve & Dilute in Volumetric Flask prep_std->dissolve prep_smp 2. Accurately weigh Test Sample prep_smp->dissolve filter 4. Filter through 0.45µm Syringe Filter dissolve->filter hplc 5. Inject into HPLC System (C18 Column, UV Detector) filter->hplc chrom 6. Obtain Chromatograms (Peak Area vs. Time) hplc->chrom cal 7. Generate Calibration Curve from Standards chrom->cal quant 8. Quantify Sample Concentration cal->quant purity 9. Calculate Final Purity (%) quant->purity

Caption: Standard workflow for HPLC purity assay.

Protocol 2: Impurity Profiling by GC-MS

This protocol is designed to identify and semi-quantify volatile or semi-volatile impurities in intermediates like industrial-grade aniline.

1. Objective: To identify and estimate the levels of process-related impurities and degradation products.

2. Instrumentation & Materials:

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary column suitable for amines (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)

  • Solvent: Dichloromethane or Ethyl Acetate (high purity)

  • Internal Standard (e.g., N-Methylaniline for aniline analysis).[8]

  • Helium carrier gas

3. GC-MS Conditions (Example):

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Program: Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source Temp: 230 °C

  • Mass Range: Scan from 40 to 450 amu

4. Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the intermediate sample into a vial. Add 10 mL of dichloromethane. Add a known concentration of internal standard (e.g., to a final concentration of 10 µg/mL).[8]

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identification: Identify the main peak (the intermediate) based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

    • Quantification: Determine the purity by the area normalization method, where the area of each peak is expressed as a percentage of the total area of all peaks.[8] For specific known impurities, quantification can be performed using the internal standard method if calibration standards for those impurities are available.

Conclusion and Future Outlook

The selection of a dye intermediate and its corresponding synthesis route is a complex decision with far-reaching consequences for product quality, process economics, and environmental stewardship. As demonstrated with aniline, catalytic hydrogenation offers superior purity and a vastly improved environmental profile over the traditional Béchamp reduction, making it the undisputed choice for large-scale industrial production.[5] For complex intermediates like H-Acid and 1-aminoanthraquinone, the industry is clearly moving towards cleaner production technologies that minimize waste through process intensification and reactant recycling, even if it requires higher initial capital investment.[7]

The analytical integrity of the final product is non-negotiable. Robust, validated methods like HPLC and GC-MS are essential tools for ensuring that intermediates meet the stringent purity requirements of the industry. The protocols outlined in this guide provide a reliable framework for implementing such quality control measures.

Looking ahead, the field of dye intermediate manufacturing will continue to be driven by the principles of green chemistry. The development of novel, highly selective catalysts, the use of safer solvents, and the design of continuous-flow processes will be paramount in creating a more sustainable and efficient chemical industry.

References

  • ResearchGate. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.

  • BenchChem. (n.d.). Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline.

  • Google Patents. (n.d.). CN104447367A - Preparation method of 1-amino-anthraquinone.

  • BenchChem. (2025). A Comparative Guide to Aniline Synthesis: Iron Powder Reduction vs. Catalytic Hydrogenation.

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Performance Evolution of Zero Effluent Discharge System for H-Acid Manufacturing Unit. [ijirset.com]
  • Google Patents. (n.d.). EP 0499450 A1 - Synthesis of 1-aminoanthraquinone.

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Comparison of dye wastewater treatment methods: A review. [gscbiologicalpress.com]
  • ResearchGate. (n.d.). Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS.
  • MDPI. (2023). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection.

  • Silent Investor. (2020).
  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [pubs.rsc.org]
  • Wikipedia. (n.d.). Anthraquinone dyes.

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.

  • ResearchGate. (2017). Manufacture of Dyes and Intermediates.
  • MDPI. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method.

  • Unich. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. [chimica.unich.it]
  • Environmental Protection Agency. (n.d.).
  • National Center for Biotechnology Information. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.

  • NIIR Project Consultancy Services. (n.d.).
  • Wikipedia. (n.d.). Béchamp reduction.

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.

  • GCPC ENVIS Centre. (n.d.).
  • Walsh Medical Media. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. [walshmedicalmedia.com]
  • ResearchGate. (n.d.). The yield of aniline (Y AN ) obtained from the nitrobenzene reduction....

Sources

A Senior Application Scientist's Guide to the Synthesis of 2,4-Disubstituted Pyrimidines: A Comparative Efficacy Analysis of Benzamide-Based Routes vs. Sequential SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Pyrimidine Scaffold

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 2,4-disubstituted pyrimidine motif stands as a privileged scaffold. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions within the ATP-binding pockets of numerous kinases. The challenge for medicinal and process chemists lies not in identifying the value of this core, but in its efficient, scalable, and regioselective synthesis.

This guide provides an in-depth, comparative analysis of two predominant synthetic strategies for accessing these vital target molecules. We will dissect the efficacy of a modern, convergent approach utilizing pre-functionalized benzamide precursors, such as 3-amino-4-chloro-N-methylbenzamide , and contrast it with the traditional, linear approach involving sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine core. Our focus will be on the underlying chemical logic, practical execution, and critical outcomes—yield, purity, and scalability—that drive decision-making in a research and development setting.

The Target: A Representative 2-Arylamino-4-Aryl-Pyrimidine

To ground our comparison in a tangible objective, we will consider the synthesis of a representative molecule that embodies the key structural features of many PAK1 inhibitors and other kinase-targeted agents.[1] Our target is a generic N-(4-(aryl)-pyrimidin-2-yl)-N-methylbenzamide structure. The critical challenge is the unambiguous placement of the arylamino (benzamide) group at the C2 position and the second aryl group at the C4 position of the pyrimidine ring.

Route A: The Convergent Benzamide Strategy

This strategy hinges on the principle of building a complex, functionalized intermediate—an aminobenzamide-derived guanidine or enaminone—which is then cyclized in a definitive, regioselective manner to form the pyrimidine ring. This approach offers inherent control over the final substitution pattern.

Causality and Experimental Rationale

The logic here is to circumvent the regioselectivity issues that can plague substitutions on a pre-formed heterocyclic ring.[2] By incorporating the N-methylbenzamide moiety into one of the linear precursors before cyclization, its position at what will become the C2-amino group is locked in. The choice of a substituted aminobenzamide as the starting point allows for the direct installation of one of the key pharmacophoric elements from the very beginning of the synthetic sequence.

Workflow for Route A: Benzamide-Based Synthesis

Below is a generalized workflow for this convergent approach.

cluster_0 Route A: Convergent Benzamide Strategy A 3-Amino-4-chloro- N-methylbenzamide B Guanidinylation (e.g., with N,N'-Di-Boc-S-methylisothiourea) A->B Step 1 C Benzamide-Guanidine Intermediate B->C E Condensation / Cyclization (e.g., NaOEt, EtOH, Reflux) C->E Step 2 D β-Ketoester (R-CO-CH2-COOEt) D->E F Target Pyrimidine Core (Regiochemically Pure) E->F cluster_1 Route B: Linear S N Ar Strategy A 2,4-Dichloropyrimidine B Nucleophilic Substitution (S N Ar) (e.g., this compound, DIPEA, n-BuOH, 80°C) A->B Step 1 E Isomer Mixture B->E C Desired Isomer: 2-Amino-4-chloro-pyrimidine F Chromatographic Separation C->F D Undesired Isomer: 4-Amino-2-chloro-pyrimidine D->F E->C Major/Minor E->D Major/Minor G Second S N Ar or Coupling (e.g., Suzuki Coupling with Arylboronic Acid) F->G Step 2 H Final Target Molecule G->H

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of 3-Amino-4-chloro-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel chemical entities is paramount. Novelty is not merely a measure of newness; it is a complex interplay of unique structural features, improved physicochemical properties, and distinct biological activities that translate into therapeutic advantages.[1] This guide provides a comprehensive framework for assessing the novelty of 3-amino-4-chloro-N-methylbenzamide derivatives, a scaffold of significant interest in medicinal chemistry. Benzamide derivatives have shown a wide array of pharmacological activities, including antimicrobial, anticancer, and cardiovascular effects.[2][3]

This document moves beyond a simple checklist, offering in-depth rationale for experimental choices and providing detailed, field-tested protocols. Our objective is to equip you with a robust, self-validating system for evaluating your compounds, ensuring that your research is not only innovative but also rigorously substantiated.

The Foundational Pillars of Novelty Assessment

True novelty in medicinal chemistry rests on four pillars: Structural Uniqueness, Synthetic Innovation, Physicochemical & ADME Profile, and Biological Activity & Mechanism of Action (MoA). A thorough assessment requires an integrated analysis of all four. A seemingly minor structural modification can lead to significant changes in a compound's properties and biological effects.[4]

Our assessment workflow is designed to systematically evaluate each of these pillars.

cluster_0 Pillar 1: Structural & IP Novelty cluster_1 Pillar 2: Synthetic Route Innovation cluster_2 Pillar 3: Physicochemical & ADME Profile cluster_3 Pillar 4: Biological Activity & MoA A Derivative Synthesis B Comprehensive Database Search (SciFinder, Reaxys, PubChem) A->B C Patent Landscape Analysis (Prior Art Search) B->C D Analysis of Existing Routes C->D E Evaluation of New Route (Yield, Purity, Scalability, Green Chemistry) D->E F Solubility Assessment E->F G Permeability (PAMPA) F->G H Metabolic Stability (Microsomal Assay) G->H I Primary Target Screening (e.g., Kinase Panel) H->I J Dose-Response & IC50/EC50 I->J K Mechanism of Action Studies J->K L Integrated Novelty Assessment K->L

Caption: Integrated workflow for assessing the novelty of chemical derivatives.

Pillar 1: Establishing Structural and Intellectual Property Novelty

Before embarking on extensive biological testing, it is crucial to ascertain if the synthesized molecule is, in fact, structurally new. This initial step can save significant resources.[5]

Causality: A compound that has been previously described in literature or patents, even for a different application, is not considered novel in a structural sense. Patentability, a key driver of drug development, hinges on this initial assessment.[4]

Workflow:

  • Exhaustive Database Search: The first action is to conduct searches in comprehensive chemical databases.

    • Why: Databases like SciFinder-n, Reaxys, and PubChem contain millions of structures from journals, patents, and chemical catalogs. A thorough search using the exact structure, substructure, and similarity algorithms is the gold standard for identifying prior art.

  • Patent Landscape Analysis: Beyond scientific literature, a dedicated patent search is non-negotiable.

    • Why: Many compounds are first disclosed in patents before appearing in peer-reviewed journals. This search should include patent offices worldwide (e.g., USPTO, EPO, WIPO) and utilize specialized patent search platforms. This process helps ensure "freedom to operate" and identifies potential patentability issues.[1]

Pillar 2: Innovation in Synthesis

Novelty can also reside in the how a molecule is made. A new synthetic route for a known or novel compound can be a significant intellectual contribution.

Causality: An innovative synthetic pathway might offer advantages in yield, purity, cost-effectiveness, scalability, or environmental impact (Green Chemistry), all of which are critical for pharmaceutical development. A known synthesis for a similar scaffold can be found in patent literature.[6]

Comparative Analysis: Your novel synthetic route should be benchmarked against existing methods for related benzamides. Key metrics for comparison include:

  • Overall Yield: The efficiency of the entire synthetic sequence.

  • Number of Steps: Shorter routes are generally preferred.

  • Reagent Cost & Availability: Use of inexpensive and readily available starting materials is a major advantage.

  • Safety Profile: Avoids hazardous reagents or reaction conditions.

  • Purification "Friendliness": Generates fewer impurities, simplifying purification.

Pillar 3: Unveiling a Novel Physicochemical and ADME Profile

A structurally novel compound is of limited value if it possesses poor drug-like properties. Demonstrating a superior profile in Absorption, Distribution, Metabolism, and Excretion (ADME) is a powerful way to establish novelty.[7][8][9] Early in vitro ADME testing is crucial for guiding compound optimization and identifying potential liabilities before advancing to more complex studies.[7]

Comparative Data: this compound Derivatives
CompoundStructureKinetic Solubility (µM) at pH 7.4PAMPA Permeability (Pe) (10⁻⁶ cm/s)Microsomal Stability (t½, min)
Reference Cmpd A (Baseline Structure)251.5 (Low)15
New Derivative 1 (R1 = OMe)150 8.2 (High)45
New Derivative 2 (R1 = CF3)150.5 (Very Low) >60
New Derivative 3 (R1 = Morpholine)210 5.5 (Moderate)25
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay is a high-throughput, non-cell-based method to predict passive intestinal absorption of compounds.[10] It is a cost-effective initial screen to understand if a compound can passively diffuse across a lipid membrane, a key characteristic for oral bioavailability.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1% lecithin in dodecane solution.

    • Prepare a stock solution of the test compound and controls (high and low permeability) at 10 mM in DMSO.

    • Prepare the assay buffer (e.g., PBS, pH 7.4).

  • Plate Preparation:

    • Dispense 5 µL of the lecithin/dodecane solution onto the membrane of each well of a 96-well donor plate.

    • Add 300 µL of assay buffer to each well of a 96-well acceptor plate.

  • Compound Addition:

    • Dilute the stock solutions of test and control compounds to a final concentration of 10-200 µM in the assay buffer.

    • Add 150-200 µL of the diluted compound solutions to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for 5 to 18 hours.[10][11] To prevent evaporation, place the assembly in a sealed container with a moist environment.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Experimental Protocol: Liver Microsomal Stability Assay

Causality: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[12] High metabolic instability can lead to rapid clearance in the body, reducing the drug's half-life and exposure. This is a critical parameter for predicting in vivo pharmacokinetic behavior.[7][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.

    • Prepare a stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like diazepam) in DMSO.[14][15]

    • Prepare a solution of the NADPH cofactor.

  • Reaction Setup:

    • In a 96-well plate, add buffer and the microsomal solution.

    • Add the test compound to a final concentration of typically 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[14][15]

  • Reaction Quenching:

    • Immediately stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Sample Processing & Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).

Pillar 4: Demonstrating Novel Biological Activity and Mechanism of Action

This is often the most compelling pillar of novelty. A new derivative may exhibit:

  • Significantly improved potency against the intended target.

  • Activity against a completely new biological target.

  • An improved safety profile (e.g., less off-target activity).

  • A novel mechanism of action.

Causality: The benzamide scaffold is present in drugs with diverse biological activities.[17] For instance, some benzamide derivatives are being investigated as glucokinase activators for diabetes treatment[18], while others show potential as anticancer agents or kinase inhibitors.[19][20] Therefore, a logical starting point for assessing the biological novelty of new this compound derivatives is to screen them against a panel of relevant targets.

A New Benzamide Derivative B Broad Kinase Panel Screen (e.g., 96-well format, % inhibition) A->B C Identify 'Hits' (>50% inhibition at 1µM) B->C D Dose-Response Assay (Determine IC50 value) C->D E Orthogonal Confirmatory Assay (e.g., Cellular Target Engagement) D->E F Mechanism of Action Studies (e.g., Western Blot for downstream signaling) E->F G Novel Biological Profile F->G

Caption: Workflow for identifying and validating novel biological activity.

Experimental Protocol: Kinase Inhibition Assay (Example)

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96- or 384-well plate, add the specific kinase, its substrate peptide, and ATP.

    • Add the test compound at various concentrations (for dose-response curves) or at a single high concentration for initial screening.

  • Reaction and Detection:

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Stop the reaction and add a detection reagent. Many commercial kits use technologies like luminescence or fluorescence resonance energy transfer (FRET) to quantify the amount of phosphorylated substrate.

  • Data Analysis:

    • For single-point screens, calculate the percent inhibition relative to positive and negative controls.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Synthesizing the Data: The Integrated Assessment

Novelty is not determined by a single data point but by the convergence of evidence from all four pillars. A truly novel derivative will ideally be:

  • Structurally distinct from any known compound.

  • Accessed via an innovative and practical synthetic route .

  • Possess a superior ADME profile , suggesting better potential for in vivo success.

  • Exhibit a unique and potent biological activity with a well-defined mechanism of action.

By systematically applying the workflows and protocols outlined in this guide, you can build a robust and compelling case for the novelty of your this compound derivatives, positioning your research for maximum impact in the scientific and drug development communities.

References

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • In Vitro ADME. Selvita. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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Introduction: The Versatile Scaffold of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Therapeutic Applications of Substituted Benzamides: A Comparative Review

Substituted benzamides are a class of organic compounds characterized by a benzamide core structure, which consists of a benzene ring attached to an amide functional group.[1] First discovered in the 19th century, their therapeutic potential wasn't fully realized until the 20th century, leading to the development of a diverse range of drugs.[1] The versatility of the benzamide scaffold lies in its capacity for chemical modification. By varying or substituting functional groups on the phenyl ring or the nitrogen atom, medicinal chemists can fine-tune the molecule's pharmacological properties, leading to a wide spectrum of biological activities.[2] This adaptability has allowed substituted benzamides to target numerous biological pathways, establishing them as crucial agents in several therapeutic areas, including psychiatry, gastroenterology, and oncology.[1][2] This guide provides a comparative analysis of the major applications of substituted benzamides, grounded in their mechanisms of action, supported by experimental data, and elucidated with detailed protocols for their evaluation.

Antipsychotic Applications: Modulating the Dopaminergic System

The most prominent application of substituted benzamides is in the treatment of psychiatric disorders, particularly schizophrenia.[1][3] Unlike typical antipsychotics that often carry a heavy burden of extrapyramidal side effects, many substituted benzamides exhibit an "atypical" profile. This is primarily attributed to their selective and specific modulation of dopamine D2 and D3 receptors, particularly in the mesolimbic system, with lower affinity for other receptor types that mediate side effects.[4][5]

Key Compounds and Comparative Efficacy
  • Sulpiride : As the first synthetic substituted benzamide, sulpiride paved the way for this class of antipsychotics.[4] It is a highly selective D2 antagonist and is used to treat conditions like schizophrenia, depression, and vertigo.[1][3] At lower doses, it is reported to have antidepressant and anxiolytic effects.[3]

  • Amisulpride : A more modern and widely used successor to sulpiride, amisulpride demonstrates high selectivity for D2 and D3 receptors in the limbic region.[4] This selectivity is key to its dual mechanism of action.[4][6]

    • Low Doses (e.g., 50 mg/day) : Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally provide negative feedback, inhibiting dopamine release. By blocking them, amisulpride increases dopaminergic transmission, which is effective in treating depressive symptoms and the negative symptoms of schizophrenia (e.g., apathy, anhedonia).[4][7]

    • High Doses (400–1,200 mg/day) : At higher concentrations, amisulpride blocks postsynaptic D2/D3 receptors, leading to a potent antipsychotic effect on the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[4][6]

This dose-dependent activity allows amisulpride to be uniquely effective across a range of symptoms, positioning it as a first-line treatment for disorders involving dopaminergic dysregulation.[3][4] Clinical experience in Italy, where it was first approved for dysthymia, supports its efficacy in mild depression.[3][7]

Mechanism of Action: A Tale of Two Doses

The dual-action mechanism of amisulpride highlights the sophisticated pharmacology of substituted benzamides. The differential affinity for presynaptic versus postsynaptic receptors at varying concentrations is the causal factor behind its distinct therapeutic effects at low and high doses.

cluster_low Low Dose Amisulpride (50mg) cluster_high High Dose Amisulpride (400-1200mg) low_dose Amisulpride presynaptic Presynaptic D2/D3 Autoreceptor low_dose->presynaptic Blocks dopamine_release Dopamine Release (Increased) presynaptic->dopamine_release Inhibits therapeutic_effect_neg Relief of Negative Symptoms & Depression dopamine_release->therapeutic_effect_neg high_dose Amisulpride postsynaptic Postsynaptic D2/D3 Receptor high_dose->postsynaptic Blocks dopamine_signal Dopamine Signaling (Reduced) postsynaptic->dopamine_signal therapeutic_effect_pos Relief of Positive Symptoms (Antipsychotic Effect) dopamine_signal->therapeutic_effect_pos

Dose-dependent mechanism of Amisulpride.
Comparative Performance Data
FeatureSulpirideAmisulprideOlanzapine/Risperidone (Other Atypicals)
Primary Targets D2 Receptors[3]D2/D3 Receptors[4]Broader spectrum (D2, 5-HT2A, etc.)[7]
Efficacy on Negative Symptoms ModerateHigh (especially at low doses)[7]Variable
Efficacy on Positive Symptoms GoodHigh (at high doses)[4]High
Extrapyramidal Side Effects (EPS) Low to moderateVery low[6]Low, but can be higher than amisulpride
Dose-Dependent Effect Less pronouncedHighly pronounced (dual action)[4]Not a primary feature
Experimental Protocol: Evaluating Antipsychotic Potential

A standard preclinical assay to evaluate potential antipsychotic activity is the antagonism of apomorphine-induced climbing in mice. Apomorphine is a potent dopamine agonist that induces a characteristic climbing behavior, which is inhibited by dopamine antagonists.

Objective: To assess the in vivo dopamine D2 receptor antagonism of a test compound.

Methodology:

  • Animal Preparation: Male mice are housed under standard laboratory conditions with ad libitum access to food and water.

  • Compound Administration: Mice are divided into groups. One group receives a vehicle control, while other groups receive varying doses of the test benzamide derivative (e.g., amisulpride) via intraperitoneal injection.

  • Apomorphine Challenge: After a set pre-treatment time (e.g., 30 minutes), all mice are administered a subcutaneous injection of apomorphine to induce climbing behavior.

  • Behavioral Scoring: Immediately after the apomorphine challenge, mice are placed in individual wire mesh cages. Their climbing behavior is scored by a trained observer (blinded to the treatment) at 10, 20, and 30-minute intervals. Scoring is typically based on the position of the mouse in the cage (e.g., 0 for four paws on the floor, 1 for two paws on the wall, 2 for four paws on the wall).

  • Data Analysis: The climbing scores are averaged for each group. A statistically significant reduction in climbing score compared to the vehicle group indicates potential antipsychotic activity.[8] This method provides a reliable, self-validating system for screening compounds for D2 antagonist properties.[8][9]

Gastrointestinal Applications: Prokinetic and Antiemetic Agents

Substituted benzamides are also widely used to manage gastrointestinal (GI) motility disorders and to prevent nausea and vomiting.[10] Their action in the GI tract is mediated by a different set of receptors than their antipsychotic effects, primarily dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) and serotonin 5-HT3 and 5-HT4 receptors in the gut.[10][11]

Key Compounds and Mechanisms of Action
  • Metoclopramide : This is a classic example of a benzamide with both antiemetic and prokinetic (promotility) properties.[10]

    • Antiemetic Effect : Metoclopramide blocks D2 receptors in the CTZ of the brainstem. The CTZ is a key area for detecting emetic substances in the blood and triggering the vomiting reflex. By blocking dopamine signaling here, metoclopramide suppresses nausea and vomiting. At higher doses, it also blocks 5-HT3 receptors, which contributes to its antiemetic efficacy.[10][12]

    • Prokinetic Effect : Metoclopramide promotes the release of acetylcholine from myenteric neurons, which enhances esophageal peristalsis, increases lower esophageal sphincter pressure, and accelerates gastric emptying.[11] This makes it effective for treating gastroparesis and GERD.

  • Cisapride : Formerly a widely used prokinetic, cisapride acts primarily as a serotonin 5-HT4 receptor agonist.[11] Activation of 5-HT4 receptors on enteric neurons facilitates the release of acetylcholine, a key neurotransmitter for stimulating muscle contractions in the GI tract.[11] While effective for gastroparesis and dyspepsia, cisapride was largely withdrawn from the market due to reports of serious cardiac arrhythmias (QT interval prolongation).[11] This underscores the critical importance of receptor selectivity in drug design.

  • Alizapride : Another substituted benzamide used as an antiemetic, particularly for chemotherapy-induced nausea.[13]

Signaling Pathway: 5-HT4 Receptor-Mediated Prokinetic Effect

The prokinetic action of benzamides like cisapride is a clear example of modulating the enteric nervous system to achieve a therapeutic outcome.

benzamide Prokinetic Benzamide (e.g., Cisapride) receptor 5-HT4 Receptor (on Myenteric Neuron) benzamide->receptor Agonist Binding ac_release Acetylcholine (ACh) Release receptor->ac_release Stimulates gi_muscle GI Smooth Muscle Cell ac_release->gi_muscle Activates Muscarinic Receptors contraction Increased Motility & Gastric Emptying gi_muscle->contraction Results in Contraction

5-HT4 receptor agonism by prokinetic benzamides.
Comparative Performance of Prokinetic Agents

While metoclopramide remains in use, the search for safer alternatives to cisapride has led to the development of newer 5-HT4 agonists with better cardiac safety profiles, such as prucalopride and velusetrag, which have shown efficacy in treating gastroparesis.[14][15]

AgentPrimary MechanismKey IndicationMajor Side Effects / Limitations
Metoclopramide D2 Antagonist, 5-HT4 Agonist[10]Gastroparesis, AntiemeticExtrapyramidal symptoms (dystonia, tardive dyskinesia)[10][16]
Domperidone Peripheral D2 AntagonistGastroparesis, NauseaCardiac arrhythmias (QT prolongation); limited FDA approval[14][15][16]
Cisapride 5-HT4 Agonist[11]GastroparesisSevere cardiac arrhythmias; largely withdrawn[11]
Prucalopride Selective 5-HT4 Agonist[14]Chronic Constipation, Gastroparesis (off-label)Generally well-tolerated; fewer cardiac concerns[14][15]

A study on critically ill patients showed that a combination of metoclopramide and neostigmine was significantly more effective at improving gastric residual volume (96.7% improvement) compared to metoclopramide (50%) or neostigmine (43.3%) alone.[17]

Emerging Applications of Substituted Benzamides

The chemical tractability of the benzamide scaffold continues to fuel research into new therapeutic areas.

Anti-Inflammatory Agents

Parsalmide is a non-steroidal anti-inflammatory drug (NSAID) that was previously marketed in Italy.[18] Studies have shown that Parsalmide and related benzamide derivatives can inhibit both COX-1 and COX-2 enzymes, similar to other NSAIDs.[18] A key advantage demonstrated in preclinical models is a lack of gastric damage at effective anti-inflammatory doses, a common and severe side effect of traditional NSAIDs.[18] This suggests that the benzamide structure could serve as a template for developing safer NSAIDs.[18]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo assay to screen for acute anti-inflammatory activity.[18]

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: Rats are treated orally or intraperitoneally with the test benzamide compound or a vehicle control.

  • Induction of Inflammation: After one hour, a solution of carrageenan is injected into the sub-plantar tissue of the paw to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., every hour for 5 hours).

  • Data Analysis: The percentage of edema inhibition for the treated group is calculated relative to the vehicle control group. Significant inhibition indicates anti-inflammatory activity.[18]

Anticancer Agents: HDAC Inhibitors

A promising area of research is the development of substituted benzamides as histone deacetylase (HDAC) inhibitors for cancer therapy.[19] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their overexpression is linked to many cancers.[20] Benzamide derivatives, such as Entinostat (MS-275), have been designed to act as HDAC inhibitors.[19] The benzamide's carbonyl group often interacts with a crucial zinc ion in the active site of the HDAC enzyme, inhibiting its function.[20] Numerous N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells, with some compounds showing inhibitory activity comparable to established drugs.[19][21]

Conclusion: A Scaffold of Enduring Relevance

From their foundational role in antipsychotic therapy to their critical use in managing gastrointestinal disorders and emerging potential in oncology and anti-inflammatory medicine, substituted benzamides demonstrate remarkable therapeutic diversity. This versatility stems from a core chemical structure that is amenable to modification, allowing for the precise targeting of different biological pathways. The comparative analysis of compounds like amisulpride, metoclopramide, and newer investigational agents reveals a clear structure-activity relationship that continues to be exploited for drug development. As researchers continue to explore the vast chemical space around the benzamide scaffold, it is certain that this enduring pharmacophore will give rise to new and improved therapies for years to come.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Consensus on the use of substituted benzamides in psychiatric p
  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed.
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  • Prokinetics in the Management of Functional Gastrointestinal Disorders. PubMed Central.
  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7.
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  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.
  • How Do Antiemetic Agents Work? Uses, Side Effects, Drug Names. RxList.
  • New Developments in Prokinetic Therapy for Gastric Motility Disorders. Frontiers.
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  • Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. European Journal of Clinical Pharmacology.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond simply supplying a product; it is to ensure you can work with our molecules safely and effectively throughout their entire lifecycle, from receipt to disposal. This guide provides a detailed protocol for the proper disposal of 3-amino-4-chloro-N-methylbenzamide, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to be self-validating, ensuring that safety and environmental responsibility are integrated into your laboratory workflow.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is a substituted aromatic amide. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can infer its primary hazards by analyzing its structural components—a chlorinated aromatic ring, an amine group, and an N-methylbenzamide functional group. This analysis, supported by data from structurally similar compounds, dictates the necessary handling and disposal precautions.

The primary hazards are classified under the Globally Harmonized System (GHS) and include:

  • Skin Corrosion/Irritation : Aromatic amines and chlorinated compounds can cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation : Similar compounds are known to cause serious eye irritation.[1][2]

  • Acute Toxicity (Oral) : May be harmful if swallowed.[1]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation, particularly if handled as a fine powder, leading to inhalation risks.[1][2]

Furthermore, the presence of chlorine and nitrogen means that uncontrolled combustion can produce highly toxic and corrosive gases, such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[3] This is a critical consideration for disposal, making high-temperature incineration with flue gas scrubbing the preferred method.

Hazard ClassificationCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1][2]
Personnel Protection: Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. The rationale is to create a complete barrier to the identified routes of exposure (inhalation, skin, and eye contact).

  • Eye/Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] A face shield should be used if there is a risk of splashing or significant dust generation.

  • Skin Protection :

    • Gloves : Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

    • Protective Clothing : Wear an impervious lab coat or clothing to prevent skin exposure.[5]

  • Respiratory Protection : For operations that may generate dust, use a NIOSH (US) or CEN (EU) approved particulate respirator.[3] All handling of the solid material should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[1][4]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of halogenated organic compounds is to prevent their release into the environment.[2][3] Landfilling is not a responsible option, and sewer disposal is strictly prohibited. The only appropriate method is through a licensed professional waste disposal service that utilizes controlled chemical incineration.

  • Objective : To safely contain the chemical waste at the point of generation and prevent accidental mixing with incompatible materials.

  • Procedure :

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

    • Place all solid this compound waste directly into this container.

    • Collect contaminated disposables (e.g., weighing papers, gloves, wipes) in the same container.

    • Keep the container closed when not in use and store it in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[4][6]

  • Objective : To safely contain and clean up any accidental release, preventing environmental contamination and personnel exposure.

  • Procedure :

    • Evacuate & Ventilate : Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[1]

    • Don PPE : Wear the full PPE as described in Section 2.

    • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][3]

    • Cleanup : Pick up and arrange disposal without creating dust.[1][3] Gently sweep the solid material into a shovel and place it in a suitable, closed container for disposal.[1]

    • Decontamination : Clean the spill area thoroughly with soap and water.

  • Objective : To ensure the waste is properly packaged and documented for collection by a licensed waste management contractor.

  • Procedure :

    • Containerization : Ensure the waste container is securely sealed, in good condition, and free of external contamination.

    • Labeling : Label the container clearly. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazards (e.g., "Irritant," "Harmful if Swallowed")

      • The accumulation start date.

    • Contact Waste Disposal Service : Arrange for pickup by contacting your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service directly.[3] Provide them with the Safety Data Sheet (SDS) or a hazard summary for the material.

    • Final Disposal Method : The designated disposal method should be controlled incineration in a furnace equipped with a flue gas scrubber to neutralize the resulting HCl and manage NOx emissions.

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (Solid this compound or contaminated material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe spill Accidental Spill Occurs start->spill container Step 2: Place in designated 'Halogenated Organic Solid Waste' container ppe->container seal_label Step 3: Securely Seal and Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards container->seal_label spill->ppe cleanup Follow Spill Management Protocol: - Evacuate & Ventilate - Contain & Sweep (No Dust) - Place in sealed container spill->cleanup YES cleanup->seal_label storage Step 4: Store in a cool, dry, well-ventilated area away from incompatibles. seal_label->storage contact_ehs Step 5: Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end Waste collected for controlled incineration contact_ehs->end

Caption: Decision workflow for handling and disposal.

Regulatory Compliance

Disposal of chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the framework for hazardous waste management.[5][7] Consulting with your institution's EHS department is crucial to ensure full compliance with all local, state, and federal regulations.

By adhering to this guide, you are not only ensuring your personal safety but also upholding your professional responsibility to protect the environment and maintain a safe workplace for your colleagues.

References

  • Angene Chemical (2021-05-01). Safety Data Sheet for 5-Amino-2-fluoro-N-methylbenzamide. Available at: [Link]

  • Capot Chemical Co., Ltd. (2018-01-17). MSDS of 3-Amino-4-methylbenzamide. Available at: [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). 1910.1052 - Methylene chloride. Available at: [Link]

  • Casno.cn (2025-08-25). 3-amino-4-chlorobenzamide MSDS. Available at: [Link]

  • Suvchem Laboratory Chemicals. BENZAMIDE (FOR SYNTHESIS) Safety Data Sheet. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.